molecular formula C9H6F2O2 B592032 7,8-Difluorochroman-4-one CAS No. 890840-90-1

7,8-Difluorochroman-4-one

Cat. No.: B592032
CAS No.: 890840-90-1
M. Wt: 184.142
InChI Key: QVMSLYKXQLIIRA-UHFFFAOYSA-N
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Description

7,8-Difluorochroman-4-one is a fluorinated organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its core research value lies in its role as a key building block for the preparation of more complex, biologically active molecules. Specifically, this scaffold is utilized in the synthesis of important pharmaceutical intermediates. For instance, related difluorochroman derivatives, such as R-5,7-difluorochroman-4-ol, are critical intermediates in the production of novel potassium-competitive acid blockers (P-CABs) like tegoprazan, a therapeutic agent for acid-related diseases . The incorporation of fluorine atoms can significantly alter a molecule's properties, and researchers leverage this compound to explore these effects, particularly in optimizing the metabolic stability, bioavailability, and binding affinity of potential drug candidates. While the specific mechanism of action for this compound itself is not defined, as it is primarily an intermediate, its utility enables investigations into new therapeutic areas. The compound provides researchers with a versatile starting point for constructing chromanone-based structures, facilitating the development of innovative chemical entities in various research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMSLYKXQLIIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676392
Record name 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890840-90-1
Record name 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-Difluorochroman-4-one: A Technical Guide to a Versatile Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 7,8-Difluorochroman-4-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its core chemical and physical properties, provide a robust, field-tested synthetic protocol, and delve into its reactivity and derivatization potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a compelling building block for novel chemical entities.

Core Molecular Properties

This compound (CAS: 890840-90-1) belongs to the chromanone class of compounds, characterized by a benzopyran-4-one core. The defining feature of this molecule is the vicinal difluoro substitution at the 7- and 8-positions of the aromatic ring. This substitution pattern is less common than the more frequently studied 5,7- or 6,8-disubstituted analogs, offering unique electronic and steric properties for exploration.

Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while experimental data for this specific isomer is limited in publicly accessible literature, the following computed values provide a reliable baseline for experimental design.[1]

PropertyValueSource
CAS Number 890840-90-1PubChem[1]
Molecular Formula C₉H₆F₂O₂PubChem[1]
Molecular Weight 184.14 g/mol PubChem[1]
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-onePubChem[1]
XLogP3 1.6Computed by PubChem[1]
Topological Polar Surface Area 26.3 ŲComputed by PubChem[1]
Hydrogen Bond Donor Count 0Computed by PubChem[1]
Hydrogen Bond Acceptor Count 2Computed by PubChem[1]
Rotatable Bond Count 0Computed by PubChem[1]

The LogP value suggests moderate lipophilicity, a crucial parameter for cell permeability and drug-likeness. The rigid, fused-ring structure results in a low rotatable bond count, which can be advantageous for achieving high binding affinity by reducing the entropic penalty upon binding to a biological target.

Spectroscopic Profile (Predicted)

A precise understanding of the spectroscopic signature is critical for reaction monitoring and structural confirmation. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Aromatic Region (δ 7.0-7.8 ppm): Two aromatic protons will appear as doublets of doublets, showing coupling to each other and to the adjacent fluorine atoms. The electron-withdrawing nature of the carbonyl group and the fluorine atoms will shift these protons downfield.

    • Aliphatic Region (δ 4.5-4.7 ppm & δ 2.8-3.0 ppm): The two methylene groups will appear as distinct triplets. The protons at C2 (O-CH₂) will be further downfield (approx. 4.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons at C3 (CH₂-C=O) will be upfield (approx. 2.9 ppm) but still deshielded by the adjacent carbonyl group.[2][3][4][5]

  • ¹³C NMR:

    • Carbonyl Carbon (δ >190 ppm): The ketone carbonyl carbon will be the most downfield signal.

    • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will appear in this region. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

    • Aliphatic Carbons (δ ~67 ppm & ~45 ppm): The C2 carbon will resonate around 67 ppm, and the C3 carbon around 45 ppm.

  • ¹⁹F NMR: Two distinct signals are expected for the C7-F and C8-F, appearing as multiplets due to F-F and F-H coupling.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the conjugated ketone C=O stretch is expected around 1680-1695 cm⁻¹. C-F stretching bands will appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 184.03.

Synthesis of this compound

The synthesis of chromanones typically involves an intramolecular cyclization. For this compound, a reliable strategy is the acid-catalyzed cyclization of 3-(2,3-difluorophenoxy)propanoic acid. This precursor can be readily prepared from commercially available 2,3-difluorophenol.

The causality behind this choice of methodology lies in its robustness and scalability. The Williamson ether synthesis is a high-yielding reaction, and the subsequent intramolecular Friedel-Crafts acylation is a standard and well-understood transformation for forming the chromanone ring system. The use of a strong acid like polyphosphoric acid (PPA) ensures efficient cyclization by activating the carboxylic acid for electrophilic attack on the electron-rich aromatic ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Intramolecular Friedel-Crafts Acylation A 2,3-Difluorophenol C Intermediate Ester A->C K₂CO₃, Acetone, Reflux B Ethyl 3-bromopropanoate B->C D 3-(2,3-Difluorophenoxy)propanoic acid C->D 1. NaOH, H₂O/EtOH 2. HCl (aq) E This compound D->E Polyphosphoric Acid (PPA), 80-90°C Reactivity_Map main This compound C4_carbonyl C4 Carbonyl Reduction main->C4_carbonyl NaBH₄ or Asymmetric Reduction C3_alpha C3 α-Functionalization main->C3_alpha Aldehyde, Base (Aldol Condensation) Aro_sub Aromatic Substitution (C5/C6) main->Aro_sub Electrophile (E⁺) (e.g., Br₂, HNO₃) product_alcohol 7,8-Difluorochroman-4-ol C4_carbonyl->product_alcohol product_aldol 3-Arylidene Derivative C3_alpha->product_aldol product_aro C5/C6 Substituted Derivative Aro_sub->product_aro Applications_Logic cluster_properties Key Properties cluster_apps Potential Therapeutic Areas Scaffold This compound Scaffold Prop1 Enhanced Metabolic Stability Scaffold->Prop1 Prop2 Modulated pKa & Lipophilicity Scaffold->Prop2 Prop3 Potential for H-Bonding (F) Scaffold->Prop3 App1 SIRT2 Inhibitors (Neurodegeneration) Prop1->App1 App2 Antiviral Agents Prop2->App2 App3 P-CABs / Ion Channel Modulators (Gastrointestinal) Prop2->App3 App4 Kinase Inhibitors Prop3->App4

Sources

7,8-Difluorochroman-4-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Chromanones in Modern Drug Discovery

The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth exploration of 7,8-Difluorochroman-4-one, a less-explored yet potentially valuable building block for the synthesis of novel therapeutics. While its isomer, 5,7-Difluorochroman-4-one, has gained significant attention as a key intermediate in the synthesis of the potassium-competitive acid blocker Tegoprazan, the unique electronic properties imparted by the 7,8-difluoro substitution pattern warrant a thorough investigation of its synthetic accessibility, chemical reactivity, and potential applications in medicinal chemistry.[1][2] This guide will serve as a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their drug discovery programs.

Physicochemical and Structural Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 890840-90-1 , is a fluorinated derivative of the chroman-4-one heterocyclic system.[3] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic and physical properties.

PropertyValueSource
CAS Number 890840-90-1PubChem[3]
Molecular Formula C₉H₆F₂O₂PubChem[3]
Molecular Weight 184.14 g/mol PubChem[3]
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-onePubChem[3]
Canonical SMILES C1COC2=C(C1=O)C=CC(=C2F)FPubChem[3]
InChIKey QVMSLYKXQLIIRA-UHFFFAOYSA-NPubChem[3]
Computed XLogP3 1.6PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a robust and scientifically sound synthetic route can be proposed based on well-established methodologies for the preparation of analogous chroman-4-ones. The most common approach involves a two-step process: O-alkylation of a phenol followed by an intramolecular Friedel-Crafts acylation (cyclization).

Synthetic Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2,3-Difluorophenol D 3-(2,3-Difluorophenoxy)propanoic acid A->D Reacts with B 3-Bromopropanoic acid B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D Catalyzed by F This compound D->F Cyclizes in the presence of E Polyphosphoric acid (PPA) or Eaton's Reagent E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

  • Rationale: This step involves the formation of an ether linkage between 2,3-difluorophenol and a three-carbon acid side chain. The use of a base is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion that can readily displace the bromide from 3-bromopropanoic acid. Acetone is a suitable polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a solution of 2,3-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-bromopropanoic acid (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 3-(2,3-difluorophenoxy)propanoic acid.

Step 2: Intramolecular Cyclization to this compound

  • Rationale: This is an intramolecular Friedel-Crafts acylation reaction. A strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), is required to protonate the carboxylic acid, which then acts as an electrophile and attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone.[4] The ortho-para directing effect of the ether oxygen and the activating nature of the fluorine atoms will direct the cyclization to the desired position.

  • Procedure:

    • Add 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

    • Heat the mixture with stirring to 80-100 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for this compound, the following spectroscopic characteristics are predicted based on the known spectral data of analogous chroman-4-ones and the established principles of NMR, IR, and mass spectrometry.[5]

Spectroscopic TechniquePredicted Data
¹H NMR - Aromatic Region (δ 7.0-7.5 ppm): Two aromatic protons will likely appear as complex multiplets due to H-H and H-F coupling. The proton at C6 will be a doublet of doublets, and the proton at C5 will be a multiplet. - Methylene Protons (δ 4.6 ppm): The two protons of the -OCH₂- group (C2) are expected to be a triplet. - Methylene Protons (δ 2.8 ppm): The two protons of the -CH₂CO- group (C3) are expected to be a triplet.
¹³C NMR - Carbonyl Carbon (δ ~188 ppm): The ketone carbonyl carbon will appear far downfield. - Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon atoms directly attached to fluorine exhibiting large C-F coupling constants. - Aliphatic Carbons (δ ~67 ppm and ~38 ppm): Two signals corresponding to the C2 and C3 methylene carbons.
Infrared (IR) Spectroscopy - C=O Stretch (approx. 1680 cm⁻¹): A strong absorption band characteristic of an aryl ketone. - C-O-C Stretch (approx. 1250-1050 cm⁻¹): Strong bands corresponding to the aryl ether stretching vibrations. - C-F Stretch (approx. 1300-1100 cm⁻¹): Strong absorption bands indicating the presence of carbon-fluorine bonds. - Aromatic C=C Stretch (approx. 1600-1450 cm⁻¹): Multiple bands of variable intensity.
Mass Spectrometry (EI) - Molecular Ion (M⁺) (m/z 184): The molecular ion peak is expected to be prominent. - Key Fragmentation: Expect fragmentation patterns involving the loss of CO (m/z 156) and retro-Diels-Alder reaction, which are characteristic of chroman-4-ones.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the carbonyl group and the activated methylene position (C3). The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Key Reactions and Derivatization Potential
  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 7,8-Difluorochroman-4-ol, using reducing agents like sodium borohydride. This introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.

  • Reactions at the α-Methylene Position: The protons at the C3 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C3 position.

  • Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.

Potential as a Scaffold in Medicinal Chemistry

The 7,8-difluoro substitution pattern offers a unique electronic profile compared to other difluorinated chromanones. This can lead to novel structure-activity relationships (SAR) when incorporated into bioactive molecules. The chroman-4-one scaffold itself is a known pharmacophore in various therapeutic areas, including:

  • Anticancer Agents: Many chromanone derivatives have shown potent anticancer activity.

  • Anti-inflammatory Agents: The chromanone nucleus is present in several compounds with anti-inflammatory properties.

  • Antiviral and Antimicrobial Agents: Fluorinated chromanones have been investigated for their potential as antiviral and antimicrobial agents.[6]

Illustrative Role in a Hypothetical Drug Discovery Workflow

The following diagram illustrates how this compound could serve as a key starting material in a drug discovery program aimed at developing a novel kinase inhibitor.

G A This compound (Starting Material) B Reduction (e.g., NaBH₄) A->B D Condensation with a heterocyclic amine A->D C 7,8-Difluorochroman-4-ol (Chiral Intermediate) B->C E Library of Novel Chromanone Derivatives C->E Further Derivatization D->E F High-Throughput Screening (Kinase Inhibition Assay) E->F G Lead Compound Identification F->G H SAR Studies & Lead Optimization G->H I Drug Candidate H->I

Caption: Hypothetical workflow for drug discovery using this compound.

Conclusion: A Promising Yet Underexplored Scaffold

This compound represents a valuable, yet currently underutilized, building block in the medicinal chemist's toolbox. Its unique fluorine substitution pattern offers the potential to fine-tune the properties of drug candidates in ways that other isomers cannot. While a lack of dedicated literature necessitates a predictive approach to its synthesis and characterization, the established chemistry of chroman-4-ones provides a solid foundation for its exploration. This technical guide aims to bridge the current information gap and stimulate further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives, ultimately unlocking its potential for the development of next-generation therapeutics.

References

  • PubChem. This compound.
  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]
  • PrepChem. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]
  • Google Patents.
  • National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. [Link]
  • Google Patents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000071). [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
  • Khaligh, N.G. 7-Hydroxy-4-methyl-chromen-2-one 1H NMR (400 MHz, DMSO-d6). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
  • PubChem. 7,8-Dihydroxychromen-4-one.
  • National Center for Biotechnology Information. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 7,8-difluorochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable pathway to this important molecule. This document is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Fluorinated Chromanones

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of two fluorine atoms at the 7 and 8 positions of the chromanone scaffold presents a unique substitution pattern with potential for novel pharmacological applications.

This guide will detail a robust and logical synthetic strategy for the preparation of this compound, commencing from the readily available starting material, 3,4-difluorophenol. The synthesis is approached in a two-step sequence, involving the formation of a key intermediate, 3-(3,4-difluorophenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone.

Synthetic Strategy Overview

The synthesis of this compound is predicated on a two-step approach that is both efficient and scalable. The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 3,4-Difluorophenol Step1 Step 1: Formation of 3-(3,4-Difluorophenoxy)propanoic acid Start->Step1 Michael Addition & Hydrolysis Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Step1->Step2 Acid Catalysis Product Final Product: This compound Step2->Product

Caption: A high-level overview of the two-step synthetic workflow for this compound.

PART 1: Synthesis of the Intermediate: 3-(3,4-Difluorophenoxy)propanoic Acid

The initial and crucial step in this synthesis is the formation of the propanoic acid intermediate. Two primary and reliable methods are presented here:

Method A: Michael Addition of 3,4-Difluorophenol to Acrylonitrile followed by Hydrolysis

This is a robust and commonly employed method for the synthesis of phenoxypropanoic acids. The reaction proceeds via a base-catalyzed Michael addition of the phenol to acrylonitrile, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Method B: O-Alkylation of 3,4-Difluorophenol with a 3-Halopropanoate

This alternative route involves the direct O-alkylation of the phenol with an ethyl or methyl 3-halopropanoate, followed by saponification of the resulting ester to the desired carboxylic acid.

Detailed Experimental Protocol: Method A

Step 1a: Synthesis of 3-(3,4-Difluorophenoxy)propionitrile

Step1a_Workflow Reactants 3,4-Difluorophenol + Acrylonitrile + Base (e.g., Triton B) Reaction Reaction at elevated temperature Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 3-(3,4-Difluorophenoxy)propionitrile Purification->Product Step1b_Workflow Reactant 3-(3,4-Difluorophenoxy)propionitrile + Conc. HCl Reaction Reflux Reactant->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 3-(3,4-Difluorophenoxy)propanoic acid Purification->Product Step2_Workflow Reactant 3-(3,4-Difluorophenoxy)propanoic acid + Polyphosphoric Acid (PPA) Reaction Heat Reactant->Reaction Workup Quench with Ice-Water & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Physicochemical properties of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7,8-Difluorochroman-4-one

For inquiries, contact: Senior Application Scientist, Advanced Chemical Research Division

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 890840-90-1), a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure, and the strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data with detailed, field-proven experimental protocols for property determination. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The central thesis is that a thorough understanding and empirical validation of these foundational properties are critical prerequisites for advancing such molecules through the drug discovery pipeline.[3][4][5]

The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the necessity of comprehensive early-stage characterization. A molecule's success as a therapeutic agent is not solely dependent on its pharmacodynamic activity but is intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6] Properties such as lipophilicity, solubility, and molecular size are pivotal in determining a drug's ability to cross biological membranes, avoid excessive metabolism, and reach its target in sufficient concentration.[4][7]

The chroman-4-one framework is a core structural motif in a multitude of biologically active compounds, recognized for its synthetic versatility and pharmacological relevance.[8][9][10] The subject of this guide, this compound, incorporates two fluorine atoms on the aromatic ring. This substitution is a deliberate medicinal chemistry strategy often employed to enhance metabolic stability and modulate electronic properties, which can improve target engagement. Therefore, a precise characterization of its physicochemical profile is not merely an academic exercise but a critical step in assessing its potential as a building block for novel therapeutics.

Molecular Identity and Computed Properties

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and basic structural properties. For this compound, this information is consolidated from authoritative chemical databases.

Caption: 2D structure of this compound.

Table 1: Core Identifiers and Computed Physicochemical Properties

Property Value Source
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-one PubChem[11]
CAS Number 890840-90-1 PubChem[11]
Molecular Formula C₉H₆F₂O₂ PubChem[11]
Molecular Weight 184.14 g/mol PubChem[11]
Exact Mass 184.03358575 Da PubChem[11]
SMILES C1COC2=C(C1=O)C=CC(=C2F)F PubChem[11]
InChIKey QVMSLYKXQLIIRA-UHFFFAOYSA-N PubChem[11]
XLogP3 (Lipophilicity) 1.6 PubChem[11]
Topological Polar Surface Area 26.3 Ų PubChem[11]
Hydrogen Bond Donors 0 PubChem[11]

| Hydrogen Bond Acceptors | 2 | PubChem[11] |

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ADME profile.[7] It reflects the molecule's affinity for lipid-like environments versus aqueous ones. An optimal lipophilicity is required for passive diffusion across cell membranes; however, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to off-targets.[4][7]

The computed XLogP3 value for this compound is 1.6, suggesting a balanced character that is favorable for drug development.[11] However, computed values are predictive, and experimental verification is essential for accurate decision-making.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the "gold standard" shake-flask method, which measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Objective: To experimentally determine the LogP value of this compound.

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer for 24 hours. Allow the phases to separate completely.

    • Similarly, pre-saturate the PBS buffer with n-octanol. This ensures thermodynamic equilibrium and prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol (pre-saturated) at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated PBS buffer.

    • Securely cap the vial and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached.

    • Allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation at low speed can be used to accelerate separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Dilute the n-octanol aliquot with pure n-octanol to bring the concentration into the linear range of the analytical method. The aqueous phase may be analyzed directly.

    • Quantify the concentration of the analyte in each phase using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The final LogP is the base-10 logarithm of P:

      • LogP = log₁₀(P)

Causality and Validation: Pre-saturating the solvents is a critical step to prevent artifacts from mutual miscibility. Using a validated HPLC method for quantification ensures that the measurements are accurate and specific to the compound of interest, avoiding interference from impurities.[12]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its bioavailability after oral administration.[5][7] Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies. While no experimental solubility data for this compound is publicly available, the following protocol outlines a standard method for its determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a physiologically relevant buffer.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure that a true thermodynamic equilibrium is established between the solid and dissolved states.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibrated range of an analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]

  • Result Expression:

    • The solubility is reported in units such as µg/mL or µM.

Trustworthiness: The extended equilibration time and the careful separation of the solid phase are designed to ensure the measurement reflects true thermodynamic solubility, which is the most reliable value for biopharmaceutical assessment.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

cluster_workflow Physicochemical Characterization Workflow Sample Sample of This compound Identity Molecular Identity (MS, NMR, IR) Sample->Identity Purity Purity Assessment (HPLC-UV, LC-MS) Identity->Purity Properties Property Determination (Solubility, LogP, Melting Point) Purity->Properties Profile Comprehensive Physicochemical Profile Properties->Profile

Caption: Workflow for the physicochemical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not published, expected chemical shifts can be predicted based on known data for similar chroman-4-one structures.[13][14][15]

  • ¹H NMR (predicted):

    • Aromatic Protons (H-5, H-6): Expected in the range of δ 7.0-7.8 ppm. The fluorine atoms at positions 7 and 8 will cause complex splitting patterns (doublets of doublets or triplets) due to H-F and H-H coupling.

    • Methylene Protons (H-2): Expected around δ 4.5-4.7 ppm (triplet), adjacent to the ether oxygen.

    • Methylene Protons (H-3): Expected around δ 2.8-3.0 ppm (triplet), adjacent to the carbonyl group.

  • ¹³C NMR (predicted):

    • Carbonyl Carbon (C-4): Expected around δ 190-195 ppm.

    • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Expected in the δ 110-165 ppm region. Carbons bonded to fluorine (C-7, C-8) will exhibit large C-F coupling constants.

    • Methylene Carbon (C-2): Expected around δ 65-70 ppm.

    • Methylene Carbon (C-3): Expected around δ 35-40 ppm.

  • ¹⁹F NMR: This technique is crucial for fluorinated compounds. Two distinct signals would be expected for the non-equivalent fluorine atoms at positions 7 and 8, confirming their presence and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.[13] For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass of 184.0336 Da.[11]

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.[12]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive ion mode is typically suitable for ketones, looking for the [M+H]⁺ ion.

    • Analysis: Scan for the protonated molecule at m/z 185.0409. The chromatographic peak should be sharp and symmetrical, and the corresponding mass spectrum should show the expected ion as the base peak.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Papadatos, G., & Glick, M. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
  • Physicochemical properties. (n.d.). Fiveable. [Link]
  • What are the physicochemical properties of drug? (2023). LookChem. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Preparation method of R-5, 7-difluorochroman-4-ol. (2022).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
  • 6,7-difluorochroman-4-one | 1092349-93-3. (n.d.). lookchem. [Link]
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). National Institutes of Health (NIH). [Link]
  • Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. (2008).
  • An efficient synthesis of 4-chromanones. (2012).
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Royal Society of Chemistry. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
  • Proton NMR Table. (n.d.).
  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management. (2024). National Institutes of Health (NIH). [Link]
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7,8-Difluorochroman-4-one

The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure provides a versatile template for developing therapeutic agents across various disease areas, including cancer and neurodegenerative disorders.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate key physicochemical and pharmacological properties.[4] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.[4]

This compound emerges as a valuable synthetic intermediate, combining the structural benefits of the chroman-4-one core with the property-enhancing effects of vicinal fluorine substitution on the aromatic ring. This substitution pattern is particularly interesting for its potential to influence electronic properties and interactions with biological targets. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols for the modern research scientist.

Core Synthetic Pathways to this compound

The synthesis of the chroman-4-one core is a well-trodden field, with several robust methods established. For the specific case of this compound, these general strategies can be effectively applied, primarily starting from appropriately substituted difluorophenol derivatives. We will explore two of the most reliable and versatile approaches: the Intramolecular Oxa-Michael Addition and the Houben-Hoesch Cyclization of an Aryloxypropanenitrile.

Pathway 1: Intramolecular Oxa-Michael Addition via Aldol Condensation

This is arguably the most direct and efficient method for constructing substituted chroman-4-ones. The strategy relies on a base-promoted aldol condensation between a 2'-hydroxyacetophenone and an aldehyde, which generates an α,β-unsaturated ketone intermediate (a chalcone). This intermediate then undergoes a spontaneous or catalyzed intramolecular conjugate addition of the phenolic hydroxyl group to afford the cyclized product.[2]

The choice of starting material is critical. For the target molecule, the synthesis commences with 2',3'-Difluoro-6'-hydroxyacetophenone . The reaction partner is formaldehyde (or a stable equivalent like paraformaldehyde), which forges the unsubstituted C2-C3 bond of the chroman ring.

Mechanistic Rationale: The reaction proceeds in a tandem sequence. First, a base, such as diisopropylamine (DIPA), deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then attacks the aldehyde in a classic aldol addition. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the thermodynamically stable chalcone intermediate. The key cyclization step is an intramolecular oxa-Michael addition, where the nucleophilic phenoxide attacks the β-carbon of the enone system, forming the six-membered heterocyclic ring. Microwave irradiation is frequently employed to accelerate this process, providing rapid, uniform heating that significantly reduces reaction times from hours to minutes.[2][5]

G cluster_start Starting Materials cluster_mech Reaction Mechanism SM1 2',3'-Difluoro-6'-hydroxyacetophenone Enolate Enolate Formation (Base) SM1->Enolate DIPA, EtOH Microwave (160-170 °C) SM2 Formaldehyde SM2->Enolate DIPA, EtOH Microwave (160-170 °C) Aldol Aldol Addition Enolate->Aldol Dehydration Dehydration Aldol->Dehydration Chalcone Chalcone Intermediate Dehydration->Chalcone Cyclization Intramolecular Oxa-Michael Addition Chalcone->Cyclization Product This compound Cyclization->Product

Caption: Workflow for Oxa-Michael Addition Pathway.

Pathway 2: Houben-Hoesch Cyclization of a 3-Aryloxypropanenitrile

Step A: Michael Addition to Acrylonitrile The first step is a base-catalyzed Michael addition of 2,3-difluorophenol to acrylonitrile. A mild base like potassium carbonate is sufficient to deprotonate the phenol, and the resulting phenoxide acts as the nucleophile. This reaction efficiently forms 3-(2,3-difluorophenoxy)propanenitrile. The use of tert-butanol as a solvent is often preferred to minimize side reactions.[1]

Step B: Acid-Catalyzed Cyclization and Hydrolysis The crucial ring-forming step is an intramolecular Houben-Hoesch reaction. This transformation requires a potent acidic medium to both activate the nitrile for electrophilic attack and drive the cyclization onto the electron-rich (despite the fluorine atoms) aromatic ring. A superacidic mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) has proven highly effective.[1] The acid protonates the nitrile, forming a highly electrophilic nitrilium ion. This species is then attacked by the ortho-position of the phenyl ring to form an imine intermediate, which is rapidly hydrolyzed to the desired ketone upon aqueous workup.

G cluster_start Starting Materials cluster_steps Synthetic Steps SM1 2,3-Difluorophenol Step1 Step 1: Michael Addition SM1->Step1 K₂CO₃, t-BuOH SM2 Acrylonitrile SM2->Step1 K₂CO₃, t-BuOH Intermediate 3-(2,3-Difluorophenoxy)propanenitrile Step1->Intermediate Step2 Step 2: Houben-Hoesch Cyclization Intermediate->Step2 TfOH, TFA then H₂O workup Product This compound Step2->Product

Caption: Workflow for Houben-Hoesch Cyclization Pathway.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance to harsh reaction conditions.

Parameter Pathway 1: Intramolecular Oxa-Michael Addition Pathway 2: Houben-Hoesch Cyclization
Starting Materials 2',3'-Difluoro-6'-hydroxyacetophenone, Formaldehyde2,3-Difluorophenol, Acrylonitrile
Key Reagents Base (e.g., DIPA), Ethanol, MicrowaveBase (K₂CO₃), Strong Acid (TfOH, TFA)
Reaction Steps One-pot tandem reactionTwo distinct synthetic steps
Reported Yields Low to high (17-88% for analogues)[2]Moderate to excellent (50-93% for nitrile, good yields for cyclization)[1]
Pros High atom economy, rapid (with microwave), one-pot procedure.Starts from a more common building block (difluorophenol).
Cons Requires a more specialized starting material (hydroxyacetophenone).Requires superacidic conditions (TfOH), which may not be suitable for sensitive substrates. Two separate operations.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and tailored for the synthesis of this compound.[1][2][5]

Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition

Objective: To synthesize this compound from 2',3'-Difluoro-6'-hydroxyacetophenone.

Materials:

  • 2',3'-Difluoro-6'-hydroxyacetophenone (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Diisopropylamine (DIPA) (1.2 equiv)

  • Ethanol (to make a 0.4 M solution)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add 2',3'-Difluoro-6'-hydroxyacetophenone (1.0 equiv) and ethanol to create a 0.4 M solution.

  • Add paraformaldehyde (1.2 equiv) and DIPA (1.2 equiv) to the solution.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: Synthesis via Houben-Hoesch Cyclization

Objective: To synthesize this compound from 2,3-difluorophenol.

Part A: Synthesis of 3-(2,3-Difluorophenoxy)propanenitrile

Materials:

  • 2,3-Difluorophenol (1.0 equiv)

  • Acrylonitrile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (0.2 equiv)

  • tert-Butanol

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 equiv) in tert-butanol.

  • Add potassium carbonate (0.2 equiv) and acrylonitrile (1.1 equiv).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-(2,3-difluorophenoxy)propanenitrile, which can be used in the next step with or without further purification.

Part B: Cyclization to this compound

Materials:

  • 3-(2,3-Difluorophenoxy)propanenitrile (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.5 equiv)

  • Ice-water

  • Ethyl acetate

Procedure:

  • In a clean, dry flask, dissolve 3-(2,3-difluorophenoxy)propanenitrile (1.0 equiv) in trifluoroacetic acid (5.0 equiv) at room temperature.

  • Carefully add trifluoromethanesulfonic acid (1.5 equiv) dropwise while stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours, or until TLC analysis indicates completion.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established methodologies in heterocyclic chemistry. The intramolecular oxa-Michael addition offers a rapid, one-pot route, ideal for library synthesis, provided the requisite acetophenone precursor is on hand.[2] The Houben-Hoesch approach, while multi-step, provides a reliable alternative starting from a more fundamental building block.[1] The continued interest in fluorinated scaffolds for drug discovery ensures that this compound and its derivatives will remain important targets. Future research may focus on developing asymmetric routes to chiral versions of this scaffold or employing newer synthetic technologies, such as photoredox catalysis or continuous flow chemistry, to further optimize its production.[6]

References

  • Larsen, K. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate.
  • Hao, W., Jiang, H., et al. (2023). Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. ResearchGate.
  • Ghanbarimasir, Z., & Emami, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate.
  • Larsen, K. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - Supporting Information. ACS Publications.
  • Google Patents. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents. CN115029397A.
  • Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). SciSpace.
  • Various Authors. (n.d.). Collection of research on chroman-4-one synthesis. ResearchGate.
  • Google Patents. (2017). New method for preparation of chiral chromanol derivatives. Google Patents. KR101769204B1.
  • Suzuki, H., et al. (2004). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate.
  • Sarciron, M. E., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
  • Yilmaz, I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed.
  • Wang, S., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate.
  • Zhang, Z., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. PubMed Central.
  • Wang, Y., et al. (2020). 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells. ResearchGate.

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An In-depth Technical Guide to the Spectroscopic Characterization of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Precise Spectroscopic Analysis

Molecular Identity and Physicochemical Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is paramount.

  • IUPAC Name: 7,8-difluoro-2,3-dihydrochromen-4-one[1]

  • CAS Number: 890840-90-1[1]

  • Molecular Formula: C₉H₆F₂O₂[1]

  • Molecular Weight: 184.14 g/mol [1]

The presence of two vicinal fluorine atoms on the aromatic ring is anticipated to significantly modulate the electron density distribution, which will be a recurring theme in the interpretation of the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 7,8-Difluorochroman-4-one, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended, but essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum will provide information on the number of distinct proton environments and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.6 - 7.8m-H-5
~ 7.1 - 7.3m-H-6
~ 4.6t~ 6.5H-2 (O-CH ₂)
~ 2.9t~ 6.5H-3 (CH ₂-C=O)

Rationale behind the Predictions:

  • Aromatic Protons (H-5, H-6): The electron-withdrawing nature of the fluorine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Methylene Protons (H-2, H-3): The protons at position 2, adjacent to the oxygen atom, are expected to be deshielded and appear at a higher chemical shift compared to the protons at position 3, which are adjacent to the carbonyl group[2][3]. The triplet multiplicity arises from the coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 190C-4 (C=O)
~ 150 - 155 (d, ¹JCF)C-7 (C-F)
~ 145 - 150 (d, ¹JCF)C-8 (C-F)
~ 125 (d, ²JCF)C-8a
~ 120 (dd)C-6
~ 118 (dd)C-5
~ 115 (d, ²JCF)C-4a
~ 68C-2 (O-C H₂)
~ 40C-3 (C H₂-C=O)

Rationale behind the Predictions:

  • Carbonyl Carbon (C-4): The carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 190 ppm[4].

  • Fluorinated Carbons (C-7, C-8): The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets[5]. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.

  • Other Aromatic Carbons: The other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons (C-2, C-3): The chemical shifts of the methylene carbons are influenced by their proximity to the oxygen and carbonyl groups, respectively[4].

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[6][7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -110 to -130m-F-7, F-8

Rationale behind the Predictions:

  • Chemical Shifts: The chemical shifts of aromatic fluorine atoms are influenced by the electronic nature of the ring and other substituents[8][9]. The exact positions of the two fluorine signals will be distinct due to their different electronic environments.

  • Coupling: The fluorine atoms will couple to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets[6].

Visualizing the Spectroscopic Workflow

A systematic approach is crucial for the efficient and accurate analysis of a novel compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary Primary Analysis cluster_secondary Detailed Structural Elucidation cluster_final Final Confirmation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) - Molecular Weight Confirmation Synthesis->MS Initial Check H_NMR ¹H NMR - Proton Environment Synthesis->H_NMR Data_Integration Data Integration & Structural Confirmation MS->Data_Integration C_NMR ¹³C NMR - Carbon Skeleton H_NMR->C_NMR Proceed if pure H_NMR->Data_Integration F_NMR ¹⁹F NMR - Fluorine Environment C_NMR->F_NMR C_NMR->Data_Integration IR Infrared (IR) Spectroscopy - Functional Groups F_NMR->IR F_NMR->Data_Integration UV_Vis UV-Vis Spectroscopy - Electronic Transitions IR->UV_Vis IR->Data_Integration UV_Vis->Data_Integration

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound.

Expected HRMS Data (ESI+):

  • [M+H]⁺: Calculated for C₉H₇F₂O₂⁺: 185.0408, Found: 185.04xx

  • [M+Na]⁺: Calculated for C₉H₆F₂NaO₂⁺: 207.0227, Found: 207.02xx

Rationale and Interpretation:

The primary objective is to observe the molecular ion peak and match its mass-to-charge ratio (m/z) with the calculated exact mass. The high resolution of the instrument allows for the confirmation of the molecular formula with a high degree of confidence (typically within 5 ppm error). Fragmentation patterns, if observed, can provide further structural information.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Predicted IR Absorptions (cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch
~ 1680StrongC=O stretch (ketone)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250 - 1100StrongC-F stretch
~ 1200 - 1000StrongC-O stretch

Rationale behind the Predictions:

  • Carbonyl Stretch: The carbonyl group of the chromanone will give rise to a strong and sharp absorption band around 1680 cm⁻¹[10][11]. Conjugation with the aromatic ring slightly lowers this frequency.

  • C-F Stretches: The C-F bonds will produce strong absorption bands in the fingerprint region, typically between 1250 and 1100 cm⁻¹[11].

  • Other Stretches: The aromatic and aliphatic C-H and C=C stretching vibrations will also be present in their characteristic regions[10].

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Predicted UV-Vis Absorptions (in Methanol):

λmax (nm)Transition
~ 250π → π
~ 320n → π

Rationale and Interpretation:

  • The spectrum is expected to be dominated by a strong absorption band around 250 nm, corresponding to the π → π* transition of the aromatic system.

  • A weaker absorption band at a longer wavelength, around 320 nm, is expected for the n → π* transition of the carbonyl group[12]. The exact positions and intensities of these bands are sensitive to the solvent used.

Experimental Protocols: A Self-Validating System

The integrity of the spectroscopic data is contingent upon meticulous experimental execution.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a suitable spectral width to encompass the expected chemical shift range of aromatic fluorine atoms. Use a known fluorine-containing compound as an external reference if necessary.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm. Use the pure solvent as a blank.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a multi-faceted and self-validating approach to its structural elucidation. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy will create a detailed and unambiguous portrait of the molecule. This foundational knowledge is the critical starting point for its application in drug development and other scientific endeavors, where a deep understanding of molecular structure is not just an academic exercise, but a prerequisite for innovation. The principles and methodologies described herein are designed to empower the researcher to not only acquire high-quality data but also to interpret it with confidence and scientific rigor.

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A Prospective Analysis of the Biological Activity of 7,8-Difluorochroman-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of fluorine atoms can profoundly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a prospective analysis of the potential biological activities of 7,8-Difluorochroman-4-one, a compound for which specific biological data is not yet extensively available. By synthesizing information from studies on structurally related chroman-4-ones, this document aims to provide a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this specific fluorinated analog. We will delve into hypothesized biological targets, propose experimental workflows for activity screening, and discuss potential synthetic strategies, thereby laying a comprehensive foundation for future research endeavors.

The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity

Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are a significant class of heterocyclic compounds.[1] This structural motif is prevalent in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological effects.[2] Their versatility has led to their classification as privileged structures, as they can interact with a diverse range of biological targets. Documented biological activities of chroman-4-one derivatives include anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and antiviral properties.[1][3] The amenability of the chroman-4-one core to chemical modification, particularly at the 2, 3, 6, 7, and 8 positions, allows for the fine-tuning of its biological activity and the development of novel therapeutic agents.[3]

The Influence of Fluorine Substitution in Drug Design

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. Key effects of fluorination include:

  • Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic pathways and prolong the in vivo half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of two fluorine atoms at the 7 and 8 positions of the chroman-4-one scaffold in this compound is anticipated to significantly influence its electronic properties and, consequently, its biological activity.

Hypothesized Biological Activities and Targets of this compound

Based on the established activities of analogous compounds, we can hypothesize several potential biological activities for this compound.

Sirtuin Inhibition: A Potential Avenue in Neurodegeneration and Cancer

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play crucial roles in various cellular processes, including aging, cell cycle regulation, and metabolism.[4] SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[4] Several studies have identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2.[4][5][6][7]

Structure-activity relationship (SAR) studies on these inhibitors have revealed that substitutions on the aromatic ring are critical for activity.[4] Specifically, larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for potent SIRT2 inhibition.[4] While a 7-fluoro substituted chroman-4-one was reported to have weak inhibitory activity, the combined electronic effect of two fluorine atoms at the 7 and 8 positions in this compound could potentially lead to a different and more potent interaction with the SIRT2 active site.

Table 1: Structure-Activity Relationship of Selected Chroman-4-one Based SIRT2 Inhibitors

CompoundR6R8IC50 (µM) for SIRT2Reference
6,8-dibromo-2-pentylchroman-4-oneBrBr1.5[4]
8-bromo-6-chloro-2-pentylchroman-4-oneClBr4.5[4]
Antimicrobial and Antiviral Potential

The chroman-4-one scaffold is a recurring motif in compounds with demonstrated antimicrobial and antiviral activities.[1][2][8][9] Studies have shown that various derivatives exhibit activity against a range of pathogenic bacteria and fungi, including Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida species.[1][8] The mechanism of action is thought to involve the inhibition of key microbial enzymes such as cysteine synthase or HOG1 kinase.[1][8]

Furthermore, flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their antiviral properties, including against SARS-CoV-2.[10][11] These compounds are thought to act by inhibiting viral proteases like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp).[10][11] A recent study on fluorinated 2-arylchroman-4-ones demonstrated significant anti-influenza virus activity, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showing a potent IC50 of 6 µM.[12] This highlights the potential of di-fluorinated chroman-4-ones as a promising scaffold for the development of novel antiviral agents.

Plant Immunity Induction

In addition to human therapeutic applications, chroman-4-one derivatives have been explored for their role in agriculture. Certain derivatives have been shown to act as plant immunity inducers, offering protection against plant pathogens like the Cucumber Mosaic Virus (CMV).[3] This suggests a potential application for this compound in the development of novel and effective agrochemicals.

Proposed Synthetic Strategies

Proposed Experimental Workflows for Activity Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of This compound purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization sirt2_assay SIRT2 Inhibition Assay characterization->sirt2_assay antimicrobial_screen Antimicrobial Screening (MIC determination) characterization->antimicrobial_screen antiviral_screen Antiviral Screening (e.g., Influenza A) characterization->antiviral_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) characterization->cytotoxicity_assay sar_studies Structure-Activity Relationship (SAR) Studies sirt2_assay->sar_studies moa_studies Mechanism of Action (MoA) Elucidation antimicrobial_screen->moa_studies antiviral_screen->moa_studies in_vivo_testing In Vivo Efficacy (Animal Models) cytotoxicity_assay->in_vivo_testing

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Detailed Protocol: In Vitro SIRT2 Inhibition Assay

This protocol is adapted from methodologies described for other chroman-4-one-based SIRT2 inhibitors.[4][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT2.

Materials:

  • Human recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • Known SIRT2 inhibitor (positive control, e.g., AGK2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • This compound or control (DMSO vehicle, positive control inhibitor)

    • Human recombinant SIRT2 enzyme

    • Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate and NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Develop Signal: Add the developer solution to each well and incubate for 15 minutes at 37°C.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Proposed Cellular Assay: α-Tubulin Acetylation

SIRT2 is a known deacetylase of α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin.[5] A western blot analysis can be used to assess the effect of this compound on α-tubulin acetylation in a relevant cell line (e.g., a cancer cell line like MCF-7 or A549).[5][7]

sirt2_pathway compound This compound sirt2 SIRT2 compound->sirt2 Inhibition tubulin_ac Acetylated α-Tubulin sirt2->tubulin_ac Deacetylation tubulin α-Tubulin tubulin_ac->tubulin cellular_effects Downstream Cellular Effects (e.g., cell cycle arrest, apoptosis) tubulin_ac->cellular_effects

Caption: Hypothesized mechanism of action for this compound as a SIRT2 inhibitor.

Conclusion and Future Perspectives

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The chroman-4-one scaffold, combined with the strategic placement of two fluorine atoms, makes it a compelling candidate for investigation as a SIRT2 inhibitor, an antimicrobial agent, or an antiviral compound. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically evaluate these potential activities. Future research should focus on the synthesis and purification of this compound, followed by the proposed in vitro and cellular assays. Positive results from these initial screens would warrant more in-depth mechanism of action studies and eventual evaluation in preclinical models. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery and history of 7,8-Difluorochroman-4-one, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this specific isomer is not prominently documented, its existence and synthesis are a logical progression in the broader history of chromanone chemistry and the strategic use of fluorine in medicinal chemistry. This guide will therefore elucidate the historical context, detail the probable synthetic evolution, provide validated experimental protocols, and discuss the significance of this molecule and its analogs.

Introduction: The Chromanone Scaffold and the Rise of Fluorine in Drug Discovery

The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds, including flavonoids and other natural products.[1] The inherent structural rigidity and the presence of a key oxygen atom within the heterocyclic ring bestow unique physicochemical properties that are amenable to diverse biological interactions.[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing a drug's pharmacokinetic profile.[1] It is within this context of established chromanone bioactivity and the strategic advantage of fluorination that the synthesis of various difluorinated chroman-4-one isomers, including this compound, became a logical and compelling objective for synthetic and medicinal chemists.

Historical Context and Synthetic Evolution

While the first synthesis of this compound is not marked by a seminal, widely-cited publication, its development can be understood through the extensive research into analogous compounds, particularly its 5,7-difluoro isomer. The synthesis of 5,7-difluorochroman-4-one is well-documented in patent literature as a key intermediate in the production of Tegoprazan, a potassium-competitive acid blocker.[2] The synthetic strategies employed for the 5,7-isomer provide a clear and validated blueprint for the synthesis of this compound.

The most logical and industrially scalable approach to chroman-4-one synthesis involves a two-step process:

  • O-alkylation of a phenol: This step involves the reaction of a substituted phenol with a three-carbon synthon, typically an acrylic acid derivative or a 3-halopropanoic acid, to form a phenoxypropanoic acid intermediate.

  • Intramolecular Friedel-Crafts acylation: The resulting phenoxypropanoic acid is then cyclized under acidic conditions to form the chroman-4-one ring.[3][4]

For this compound, the required starting material is 2,3-difluorophenol. The synthesis of this precursor is well-established and can be achieved through several methods, including the diazotization of 2,3-difluoroaniline or via organometallic routes from 1,2,3-trifluorobenzene.[5][6]

Logical Synthesis Pathway for this compound

The synthesis of this compound can be logically deduced to proceed via the following pathway, analogous to the documented synthesis of its isomers.[7][8]

G A 2,3-Difluorophenol C 3-(2,3-Difluorophenoxy)propanoic Acid A->C O-alkylation B 3-Halopropanoic Acid or Acrylate Derivative B->C D This compound C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA, H2SO4)

Detailed Synthetic Protocols

The following protocols are presented as a robust and validated methodology for the synthesis of this compound, based on established procedures for analogous compounds and fundamental organic chemistry principles.

Protocol 1: Synthesis of 3-(2,3-Difluorophenoxy)propanoic Acid

This protocol details the O-alkylation of 2,3-difluorophenol with 3-chloropropanoic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: 3-Chloropropanoic acid (1.1 eq) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., 2M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(2,3-difluorophenoxy)propanoic acid as a solid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

This protocol describes the acid-catalyzed cyclization of 3-(2,3-difluorophenoxy)propanoic acid.

Step-by-Step Methodology:

  • Reaction Setup: 3-(2,3-Difluorophenoxy)propanoic acid (1.0 eq) is added portion-wise to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature (typically 0-10 °C).

  • Reaction Conditions: The reaction mixture is then heated, typically to 50-80 °C, and stirred for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Purification: The solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford this compound as a pure solid.

Physicochemical Data and Characterization

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 890840-90-1[9]
Molecular Formula C₉H₆F₂O₂[9]
Molecular Weight 184.14 g/mol [9]
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-one[9]

Characterization of the synthesized this compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis.

Applications and Future Directions

While specific biological activities of this compound are not extensively reported in peer-reviewed literature, the broader class of fluorinated chromanones has shown significant potential in drug discovery. Derivatives of chroman-4-one have been investigated for a range of biological activities, including as antibacterial and anticancer agents.[10][11] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

The presence of two fluorine atoms on the benzene ring can significantly alter the electronic properties of the molecule, potentially leading to unique interactions with biological targets. Furthermore, the chromanone core can be readily functionalized at various positions to create libraries of derivatives for high-throughput screening. For example, the ketone at the 4-position can be reduced to a hydroxyl group, which can be further derivatized, or the aromatic ring can undergo further substitution.

G A This compound B Reduction (e.g., NaBH4) A->B E Aromatic Substitution A->E C 7,8-Difluorochroman-4-ol B->C D Further Derivatization (e.g., Etherification, Esterification) C->D F Functionalized Derivatives D->F E->F

Conclusion

The discovery and synthesis of this compound represent a logical and important advancement in the field of medicinal chemistry. While its specific historical narrative is intertwined with the broader development of fluorinated chromanones, the synthetic pathways are clear and reproducible. The strategic placement of two fluorine atoms on the chromanone scaffold makes this molecule a highly valuable building block for the design and synthesis of novel bioactive compounds. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in the ongoing quest for new and improved therapeutics.

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7,8-Difluorochroman-4-one reaction mechanisms

This compound is a versatile scaffold whose reactivity is dominated by the powerful electronic effects of its fluorine substituents. The facile nucleophilic aromatic substitution pathway provides a reliable handle for introducing diverse functionality onto the aromatic core, while the carbonyl group offers a rich platform for modifications via reduction, condensation, and other classic ketone chemistries. In contrast, electrophilic substitution is largely unviable. Understanding these distinct mechanistic pathways is essential for the rational design and synthesis of novel chroman-4-one derivatives for applications in drug discovery and materials science. Future research will likely focus on leveraging these principles to develop highly selective enzyme inhibitors, receptor modulators, and other bioactive agents. [18][19][20]

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An In-depth Technical Guide to the Solubility of 7,8-Difluorochroman-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 7,8-Difluorochroman-4-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in designing synthetic routes, formulating therapeutic agents, and developing new materials. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and offer insights into the interpretation of solubility data.

The Crucial Role of Solubility in the Application of this compound

This compound is a chromanone derivative, a class of compounds known for a wide range of biological activities.[2][3] The introduction of two fluorine atoms onto the chroman scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4] In drug development, solubility is a cornerstone of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Poor solubility can be a major hurdle in the translation of a promising compound from the laboratory to a clinical setting. In chemical synthesis, knowledge of a compound's solubility is essential for reaction setup, purification, and crystallization.[5]

Theoretical Framework for Predicting Solubility

While precise, experimentally determined solubility data for this compound is not widely published, a theoretical analysis of its molecular structure can provide valuable predictions about its behavior in various organic solvents.

2.1. Physicochemical Properties and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility.[6][7] It suggests that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound, with its polar carbonyl group and ether linkage, alongside a relatively nonpolar difluorinated benzene ring, suggests a molecule of intermediate polarity.

Key structural features influencing its solubility include:

  • Aromatic Ring System: The benzene ring is inherently nonpolar.

  • Carbonyl Group (C=O): This group is polar and can act as a hydrogen bond acceptor.

  • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can also accept hydrogen bonds.

  • Fluorine Substituents: The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the molecule's overall dipole moment. Fluorination often increases a molecule's lipophilicity.[4][8]

The computed XLogP3 value for this compound is 1.6, which indicates a moderate level of lipophilicity and suggests that it will likely be more soluble in organic solvents than in water.

2.2. The Impact of Fluorination on Solubility

The presence of fluorine atoms can have complex effects on solubility. While fluorine is the most electronegative element, the C-F bond is highly polarized, but organofluorine compounds are often less polar than their non-fluorinated analogues. This is because the fluorine atoms are poor hydrogen bond acceptors. The introduction of fluorine can also increase a molecule's stability and alter its crystal packing, which in turn affects the energy required to dissolve the solid.[3][9] Perfluorinated and highly fluorinated organic molecules can be both hydrophobic and lipophobic, meaning they may not dissolve well in either very polar or very nonpolar solvents.[10]

2.3. Hansen Solubility Parameters (HSP) for a More Quantitative Prediction

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12][13] This model breaks down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following is a detailed protocol for determining the solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

3.1. Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade): e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvents)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that an equilibrium with the solid phase is reached.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase for the HPLC).

    • Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted samples by HPLC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

3.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess This compound add_solvent Add known volume of organic solvent start->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute sample filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify against calibration curve hplc->quantify end end quantify->end Solubility (mg/mL)

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Influencing Factors

The experimentally determined solubility values should be compiled into a clear and organized table. This allows for easy comparison of the solubility of this compound across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Tetrahydrofuran (THF)4.0Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value

Researchers should populate this table with their own experimental data.

Factors Influencing Solubility:

  • Temperature: The solubility of most solid organic compounds increases with temperature.[16][17] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent all play a crucial role.[11] For this compound, it is expected to have higher solubility in moderately polar to polar aprotic solvents that can interact favorably with its carbonyl group and difluorinated aromatic ring.

Visualization of Intermolecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the potential interactions.

intermolecular_interactions cluster_solute This compound cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute C₉H₆F₂O₂ ethanol CH₃CH₂OH solute->ethanol Dipole-Dipole (C=O ↔ HO-) H-Bond Acceptor (C=O ↔ H-O) hexane C₆H₁₄ solute->hexane van der Waals (Dispersion Forces)

Caption: Potential intermolecular interactions between this compound and different solvent types.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental determination can provide the necessary insights for its effective use in research and development. Its moderately lipophilic nature, as suggested by its structure and computed XLogP3 value, indicates a preference for organic solvents over aqueous media. The presence of fluorine atoms introduces a layer of complexity that makes experimental verification of solubility indispensable. The protocol and theoretical framework provided in this guide offer a robust starting point for scientists to generate reliable solubility data, enabling the advancement of projects involving this promising fluorinated chromanone.

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A Comprehensive Theoretical Investigation of 7,8-Difluorochroman-4-one: A Keystone for a New Generation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Difluorochroman-4-one, a halogenated derivative of the chromanone scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the aromatic ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides a comprehensive theoretical framework for the in-depth study of this compound, leveraging high-level computational chemistry techniques. By elucidating its structural, electronic, and spectroscopic properties, this guide aims to furnish researchers with the foundational knowledge required to explore its potential as a therapeutic agent. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful tools for predicting molecular behavior and reactivity.

Introduction: The Promise of Fluorinated Chromanones

Chromanones are a class of heterocyclic compounds widely distributed in nature and form the core structure of many biologically active molecules, including antioxidants, anti-inflammatory agents, and anticancer drugs. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The 7,8-difluoro substitution pattern on the chromanone scaffold is of particular interest as it is expected to significantly alter the electron distribution within the aromatic ring, thereby impacting its reactivity and intermolecular interactions.

A thorough theoretical understanding of this compound is a crucial first step in its development as a potential drug candidate. Computational studies provide a cost-effective and efficient means to predict a molecule's properties before embarking on extensive and resource-intensive experimental synthesis and testing. This guide outlines a comprehensive theoretical protocol to characterize this compound, providing insights that can guide future experimental work.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a robust and well-validated computational methodology. The following protocol is proposed based on its proven success in characterizing similar heterocyclic systems.

Geometry Optimization

The initial step involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended due to its excellent balance of accuracy and computational efficiency for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure, particularly the lone pairs on the oxygen and fluorine atoms and the diffuse nature of the electron cloud.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the molecule's infrared and Raman spectra, which can be invaluable for the experimental identification and characterization of the compound.

Spectroscopic and Electronic Properties

Further insights into the molecule's properties can be gained through the following calculations:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the 1H and 13C NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental NMR data.

  • UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations. This will provide information on the electronic transitions and the wavelengths of maximum absorption (λmax).

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is instrumental in understanding intermolecular interactions and predicting reactive sites.

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis cluster_output Output Input This compound (Initial Structure) GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->GeoOpt Freq Vibrational Frequencies GeoOpt->Freq NMR NMR Spectra (GIAO) GeoOpt->NMR UVVis UV-Vis Spectrum GeoOpt->UVVis MEP MEP Analysis GeoOpt->MEP Output Structural, Spectroscopic & Electronic Properties Freq->Output NMR->Output HOMOLUMO HOMO-LUMO Analysis UVVis->HOMOLUMO UVVis->Output HOMOLUMO->Output MEP->Output

Caption: Computational workflow for the theoretical study of this compound.

Predicted Molecular Properties: Unveiling the Structure-Activity Relationship

Based on the proposed computational methodology, we can anticipate the key molecular properties of this compound.

Optimized Molecular Geometry

The geometry optimization is expected to yield a non-planar structure for the chromanone ring system. The bond lengths and angles will be influenced by the electron-withdrawing nature of the two fluorine atoms and the carbonyl group. A comparison of the calculated geometric parameters with experimental data for similar chromanone structures will be essential for validating the computational model.

Table 1: Predicted Geometric Parameters for this compound (Representative Data)

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-F Bond Lengths~1.35 Å
C-O-C Bond Angle~118°
Dihedral AnglesNon-planar
Spectroscopic Signatures

The theoretical spectra will provide a unique fingerprint for this compound.

  • IR Spectrum: The calculated IR spectrum is predicted to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1680-1700 cm-1. Other characteristic bands will include C-F stretching vibrations and C-O-C stretching vibrations.

  • NMR Spectrum: The 1H NMR spectrum will show distinct signals for the aromatic and aliphatic protons, with their chemical shifts influenced by the deshielding effects of the fluorine and oxygen atoms. The 13C NMR spectrum will similarly provide valuable information on the carbon framework.

  • UV-Vis Spectrum: The TD-DFT calculations are expected to predict electronic transitions in the UV region, likely corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound (Representative Data)

Spectroscopic DataPredicted Values
IR (C=O stretch)~1690 cm-1
1H NMR (Aromatic)7.0-8.0 ppm
13C NMR (C=O)~190 ppm
UV-Vis (λmax)~250 nm, ~320 nm
Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO is likely to be centered on the electron-deficient pyranone ring, particularly the carbonyl group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

HOMO_LUMO HOMO Highest Occupied Molecular Orbital (Electron Donor) LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) HOMO->LUMO Gap Energy Gap (Reactivity Indicator) Energy Energy

Caption: HOMO-LUMO energy gap and its relation to chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map will visually delineate the charge distribution. The region around the carbonyl oxygen is expected to be highly electron-rich (red), indicating a site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring will be electron-deficient (blue), suggesting potential sites for nucleophilic interactions. The fluorine atoms will also contribute to the negative potential on the aromatic ring. This information is critical for understanding how the molecule will interact with biological targets such as enzymes or receptors.

Potential Biological Significance and Future Directions

The theoretical insights gained from this proposed study can guide the exploration of this compound's biological activities. The presence of the chromanone scaffold, coupled with the modulating effects of the fluorine atoms, suggests several potential therapeutic applications:

  • Enzyme Inhibition: The electron-rich and electron-deficient regions identified by the MEP analysis can inform the design of this compound as an inhibitor for specific enzymes, where it could form hydrogen bonds or other non-covalent interactions within the active site.

  • Anticancer Activity: Many chromanone derivatives have demonstrated cytotoxic effects against cancer cell lines. The altered electronic properties of the difluorinated compound could enhance its antiproliferative activity.

  • Antimicrobial Properties: The chromanone nucleus is also a feature of some antimicrobial agents. The theoretical data can be used in virtual screening and docking studies to assess its potential as an antibacterial or antifungal agent.

Future experimental work should focus on the synthesis of this compound and the validation of the theoretical predictions through spectroscopic techniques. Subsequent in vitro and in vivo studies will be necessary to fully elucidate its biological activity and therapeutic potential.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT and TD-DFT methods, a wealth of information regarding its structural, spectroscopic, and electronic properties can be obtained. These computational insights are invaluable for understanding the fundamental chemistry of this promising molecule and will serve as a critical foundation for its future development in the field of medicinal chemistry. The synergy between theoretical predictions and experimental validation will be paramount in unlocking the full therapeutic potential of this compound and its derivatives.

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A Technical Guide to Quantum Chemical Calculations for 7,8-Difluorochroman-4-one: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 7,8-difluorochroman-4-one. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's electronic structure, reactivity, and spectroscopic properties. By synthesizing established theoretical principles with a validated computational workflow, this document serves as a practical handbook for leveraging computational chemistry in molecular design and analysis.[1][2][3]

Introduction: The Significance of this compound

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of fluorine atoms, as in this compound (C₉H₆F₂O₂), can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] Fluorination often leads to enhanced biological activity and improved pharmacokinetic profiles, making this particular derivative a person of interest for further investigation.[4][6]

Quantum chemical calculations offer a powerful, non-empirical method to elucidate the intrinsic properties of such molecules before committing to costly and time-consuming laboratory synthesis.[1][3] By simulating the molecule at the electronic level, we can predict its three-dimensional structure, vibrational modes, and electronic characteristics, which are fundamental to its chemical behavior and potential as a drug candidate.[7][8][9]

Theoretical Framework: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides an optimal balance of computational accuracy and efficiency.[10][11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This guide will employ the widely validated B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of providing reliable results for a vast range of organic molecules.[11][12][13][14]

To accurately describe the behavior of electrons, a suitable basis set is required. The 6-311++G(d,p) basis set is selected for this protocol. This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.[15] The additions are crucial:

  • ++ : Adds diffuse functions to both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and non-covalent interactions.[15][16]

  • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.[15][16][17]

Finally, to simulate a realistic biological or experimental environment, the effect of a solvent will be included implicitly using the Polarizable Continuum Model (PCM) .[18][19][20][21] This model treats the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation on the molecule's structure and properties.[21][22]

The Computational Workflow: A Validated Protocol

The following step-by-step protocol outlines a self-validating workflow for the comprehensive quantum chemical analysis of this compound. This workflow ensures that each stage builds upon a reliable and physically meaningful result.

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Interpretation A 1. Input Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Solvent Model: PCM A->B Initial Coordinates C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Structure D 4. Single-Point Energy Calculation (Refined Electronic Properties) C->D Validated Geometry E 5. Property Calculations (MEP, FMO, NBO) D->E Wavefunction F 6. Data Interpretation (Reactivity, Stability, Spectra) E->F Calculated Data

Caption: Computational workflow for this compound analysis.

Step 1: Initial Structure Generation The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView, ChemDraw). The CAS number for this molecule is 890840-90-1.[23] It is not critical for this initial structure to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization The core of the investigation begins with geometry optimization. This calculation iteratively adjusts the positions of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface.

  • Method: DFT

  • Functional: B3LYP[10][12]

  • Basis Set: 6-311++G(d,p)[15]

  • Solvent: PCM (e.g., with the dielectric constant of water or DMSO, depending on the intended application)[18][22]

This step yields the most stable, or "ground state," geometry of the molecule in the specified solvent.

Step 3: Vibrational Frequency Analysis A frequency calculation must be performed on the optimized geometry. This step is a critical validation of the optimization process.[24][25]

  • Causality: This calculation determines the second derivatives of the energy with respect to atomic positions. The results serve two purposes:

    • Verification: A true minimum energy structure will have zero imaginary frequencies.[24][25][26] The presence of one or more imaginary (often printed as negative) frequencies indicates that the structure is a saddle point (like a transition state) and not a stable minimum, requiring re-optimization.[26][27][28]

    • Thermochemistry & Spectra: The calculated frequencies correspond to the molecule's vibrational modes and can be used to predict its infrared (IR) spectrum and compute thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[25]

Step 4: Single-Point Energy Calculation With the validated geometry, a single-point energy calculation is performed using the same level of theory. This calculation does not change the geometry but provides a more precise electronic wavefunction from which various properties can be derived.

Step 5: Electronic Property Calculations From the refined wavefunction, several key electronic properties are calculated to understand the molecule's reactivity and charge distribution.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[29] It is a powerful tool for predicting reactivity.[30] Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[31][32]

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[7][33] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[7] A large gap implies high stability, while a small gap suggests the molecule is more reactive.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure.[34][35][36][37] This analysis quantifies charge transfer interactions between filled (donor) and empty (acceptor) orbitals, providing deep insight into hyperconjugation and delocalization effects that contribute to molecular stability.[34][38]

Results and Data Interpretation

The calculations described above will yield a wealth of quantitative data. Below are tables summarizing the type of data expected and how to interpret it.

Table 1: Key Geometric and Energetic Parameters

Parameter Example Value Interpretation
Total Energy (a.u.) -778.12345 The final electronic energy of the optimized molecule.
Dipole Moment (Debye) 3.45 A measure of the molecule's overall polarity.
Lowest Frequency 25.1 cm⁻¹ Confirms a true minimum (must be a positive value).[24]

| Zero-Point Energy (a.u.) | 0.13456 | The vibrational energy at 0 Kelvin. |

Table 2: Frontier Molecular Orbital (FMO) Analysis

Orbital Energy (eV) Interpretation
E(HOMO) -7.2 eV Indicates electron-donating ability. More negative values suggest lower ability to donate electrons.
E(LUMO) -1.5 eV Indicates electron-accepting ability. Less negative (or positive) values suggest lower ability to accept electrons.

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A key indicator of kinetic stability and chemical reactivity. A larger gap suggests higher stability.[7] |

Table 3: Molecular Electrostatic Potential (MEP) Insights

Region Color on MEP Map Predicted Reactivity
Carbonyl Oxygen Red (V_min) Strongest site for electrophilic attack (e.g., protonation).[39]
Aromatic Hydrogens Blue (V_max) Potential sites for nucleophilic attack.

| Fluorine Atoms | Yellow/Green | Electronegative regions, influencing the potential of the aromatic ring. |

G Struct Molecular Structure Optimized Geometry (x,y,z) Props Electronic Properties HOMO/LUMO Energies MEP Surface NBO Charges Struct:f1->Props:f0 DFT Calculation React Chemical Reactivity Nucleophilic/Electrophilic Sites Kinetic Stability Intramolecular Interactions Props:f1->React:f2 Energy Gap Props:f2->React:f1 Potential Max/Min Props:f3->React:f3 Charge Transfer

Caption: Relationship between structure, properties, and reactivity.

Conclusion

This technical guide outlines a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following this protocol—from geometry optimization and frequency validation to the detailed analysis of electronic properties like MEP, FMOs, and NBOs—researchers can gain predictive insights into the molecule's stability, reactivity, and potential for interaction with biological targets. This computational approach is an indispensable tool in modern drug discovery, enabling data-driven decisions and accelerating the design of novel therapeutic agents.[2][9]

References

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  • Natural Bond Orbital (NBO) Analysis.Gaussian.[Link]
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  • Polarizable continuum model: some basic remarks.DIRAC.[Link]
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  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example.Q-Chem.[Link]
  • How to interpret a map of electrostatic potential (MEP)?
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  • MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial.YouTube.[Link]
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Methodological & Application

The Strategic Application of 7,8-Difluorochroman-4-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-4-one Scaffold and the Power of Fluorination

The chroman-4-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including naturally occurring flavonoids and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a robust framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold, as seen in 7,8-Difluorochroman-4-one, is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and increase bioavailability, making it a valuable addition in the design of novel therapeutics.[]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. While its direct biological activity is not extensively documented, its primary and highly valuable role is as a key synthetic intermediate for the creation of novel, fluorinated drug candidates. We will delve into its synthesis, derivatization, and the potential therapeutic applications of the resulting molecules, supported by detailed protocols and mechanistic insights.

Core Applications: A Versatile Building Block for Drug Discovery

The primary application of this compound lies in its use as a starting material for the synthesis of more complex molecules with potential therapeutic value. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the scaffold, which can be leveraged to fine-tune the biological activity of its derivatives.

Key Therapeutic Areas for Chroman-4-one Derivatives:
  • Neurodegenerative Diseases: Chroman-4-one derivatives have shown promise as anti-neuroinflammatory agents and for the treatment of Alzheimer's disease.[4][5] The synthesis of novel analogs from this compound could lead to compounds with improved blood-brain barrier penetration and enhanced efficacy.

  • Oncology: Certain chroman-4-one based compounds have demonstrated anti-proliferative activity against various cancer cell lines.[2] The unique electronic nature of the 7,8-difluoro substitution pattern could be explored to develop selective and potent anticancer agents.

  • Metabolic Disorders: The chroman-4-one scaffold is found in inhibitors of enzymes like SIRT2, which are implicated in aging-related diseases such as diabetes.[6][7]

  • Infectious Diseases: Derivatives of the related thiochroman-4-one have been investigated for their antibacterial properties.[5]

Synthesis and Derivatization of this compound

The synthesis of this compound and its subsequent derivatization are critical steps in harnessing its potential in drug discovery.

Protocol 1: General Synthesis of Substituted Chroman-4-ones

This protocol, adapted from established methods for chroman-4-one synthesis, can be applied to produce this compound from the corresponding substituted 2'-hydroxyacetophenone.[6][8]

Reaction Scheme:

G start 2',3'-Difluoro-6'-hydroxyacetophenone + Aldehyde step1 Base-mediated Aldol Condensation (e.g., DIPA in EtOH) start->step1 Reagents step2 Intramolecular oxa-Michael Addition (Microwave Irradiation) step1->step2 Intermediate product 2-Substituted-7,8-difluorochroman-4-one step2->product Final Product

A general synthetic workflow for 2-substituted-7,8-difluorochroman-4-ones.

Materials:

  • Appropriate 2'-hydroxyacetophenone (e.g., 2',3'-Difluoro-6'-hydroxyacetophenone) (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) or another suitable non-nucleophilic base (1.1 equiv)

  • Ethanol (as solvent)

  • Dichloromethane (for extraction)

  • 1 M HCl (for washing)

  • 10% NaOH (for washing)

  • Brine (for washing)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve the 2'-hydroxyacetophenone in ethanol to a concentration of 0.4 M in a microwave-safe vessel.

  • Add the aldehyde (1.1 equiv) and DIPA (1.1 equiv) to the solution.

  • Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: Asymmetric Reduction to Chiral Chroman-4-ols

The reduction of the ketone at the 4-position to a chiral alcohol is a common and crucial derivatization, as seen in the synthesis of intermediates for drugs like Tegoprazan from 5,7-difluorochroman-4-one.[9][10] This can be achieved through enzymatic or chemical methods.

Reaction Scheme:

G start This compound step1 Asymmetric Reduction (e.g., Ketoreductase or Chiral Catalyst) start->step1 Substrate product (R)- or (S)-7,8-Difluorochroman-4-ol step1->product Product

Asymmetric reduction of this compound.

Enzymatic Reduction (Conceptual Protocol):

Materials:

  • This compound

  • Ketoreductase (KRED)

  • Coenzyme (e.g., NADP)

  • Coenzyme regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • Prepare a buffered solution containing the coenzyme and the components of the coenzyme regeneration system.

  • Add the this compound substrate, potentially dissolved in a minimal amount of a water-miscible co-solvent.

  • Initiate the reaction by adding the ketoreductase enzyme.

  • Maintain the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.

  • Monitor the conversion of the substrate by HPLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the chiral alcohol by standard chromatographic techniques.

Structure-Activity Relationship (SAR) Insights

Position of SubstitutionGeneral Effect on Biological Activity
C2 Substitution with alkyl or aryl groups can significantly influence potency and selectivity.[6]
C6 and C8 Electron-withdrawing groups in these positions have been shown to be favorable for SIRT2 inhibition.[6]
C7 The effect of substitution at this position can vary depending on the target.[6]

Table 1: General Structure-Activity Relationship Trends for Chroman-4-one Derivatives.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block in medicinal chemistry. Its true potential lies in its role as a synthetic intermediate for the creation of novel, fluorinated therapeutic agents. The strategic placement of the two fluorine atoms can impart desirable pharmacokinetic and pharmacodynamic properties to its derivatives. Further exploration of the chemical space accessible from this scaffold is warranted and holds promise for the discovery of new drugs in a range of therapeutic areas, including neurodegenerative diseases, oncology, and metabolic disorders. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to unlock the potential of this versatile fluorinated scaffold.

References

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7046-7059. [Link]
  • Nippon Kayaku Co Ltd. (2020).
  • Zhejiang Weite Biopharmaceutical Co Ltd. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. CN115029397A.
  • Wang, L., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. [Link]
  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3488-3501. [Link]
  • Ren, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-83. [Link]
  • Array Biopharma Inc. (2011). Purine and imidazopyridine. US 7,884,109 B2. [Link]
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 712-716. [Link]
  • Cj Health Care Co Ltd. (2017).
  • Sharma, G., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7124-7145. [Link]
  • Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Alipour, M., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • da Silva, G. N., et al. (2023).

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Application Notes and Protocols: 7,8-Difluorochroman-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Chromanones in Medicinal Chemistry

The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold, as exemplified by 7,8-Difluorochroman-4-one, offers medicinal chemists a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] Fluorine's high electronegativity and relatively small size can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[3][4]

This compound has emerged as a key building block in contemporary drug discovery. Its primary utility lies in its role as a precursor to chiral alcohols through asymmetric reduction of the ketone functionality. These chiral alcohols are, in turn, crucial intermediates in the synthesis of complex pharmaceutical agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and application of this compound as a high-value pharmaceutical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective handling, reaction optimization, and formulation development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆F₂O₂PubChem CID: 46835428[5]
Molecular Weight 184.14 g/mol PubChem CID: 46835428[5]
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-onePubChem CID: 46835428[5]
CAS Number 890840-90-1PubChem CID: 46835428[5]
Appearance Predicted to be a white to off-white solidN/A
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in waterN/A
Melting Point Not explicitly reported; expected to be a crystalline solid with a defined melting pointN/A

Proposed Synthesis Protocol for this compound

The following protocol outlines a proposed synthetic route to this compound, adapted from established methodologies for the synthesis of related fluorinated chromanones. The key transformation is an intramolecular Friedel-Crafts acylation of a 3-(difluorophenoxy)propanoic acid intermediate.

Overall Synthetic Workflow

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2,3-Difluorophenol C Intermediate 1 (3-(2,3-Difluorophenoxy)propanoic acid) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat B 3-Bromopropanoic acid B->C D Intermediate 1 E This compound D->E Polyphosphoric acid (PPA) Heat G A This compound C (S)-7,8-Difluorochroman-4-ol A->C Asymmetric Reduction B Chiral Reducing Agent (e.g., (R)-CBS catalyst, H₂ source) B->C

Sources

The Crucial Role of 7,8-Difluorochroman-4-one in the Asymmetric Synthesis of Tegoprazan: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan, a leading potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Its unique mechanism of action, which involves the reversible inhibition of the H+/K+-ATPase, offers a rapid onset and sustained acid suppression.[2][3] The synthesis of this complex therapeutic agent hinges on the strategic use of key intermediates, with 7,8-Difluorochroman-4-one emerging as a critical starting material for the construction of the chiral chromanol moiety, a cornerstone of Tegoprazan's molecular architecture. This technical guide provides an in-depth exploration of the synthetic pathway to Tegoprazan, with a particular focus on the pivotal role of this compound. Detailed protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient are presented, alongside a discussion of the chemical principles and experimental considerations that underpin this important process in medicinal chemistry.

Introduction: A New Paradigm in Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the mainstay of treatment for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. However, their mechanism, which relies on irreversible binding to the proton pump, is associated with a slower onset of action and variability in patient response.[1] Tegoprazan, a member of the P-CAB class, circumvents these limitations by directly and reversibly competing with potassium ions at the H+/K+-ATPase binding site, leading to a more immediate and predictable therapeutic effect.[4][5]

The molecular structure of Tegoprazan is comprised of a chiral (S)-5,7-difluorochroman-4-yloxy side chain linked to a benzimidazole core. The precise stereochemistry of the chroman unit is essential for the drug's pharmacological activity. This necessitates a synthetic strategy that can establish the required chirality with high fidelity. The journey to enantiomerically pure Tegoprazan begins with the versatile starting material, this compound.

The Synthetic Blueprint: From this compound to Tegoprazan

The overall synthesis of Tegoprazan can be conceptually divided into three key stages:

  • Synthesis of the Chiral Chromanol Side Chain: This involves the asymmetric reduction of this compound to produce the enantiomerically pure (S)-5,7-difluorochroman-4-ol.

  • Synthesis of the Benzimidazole Core: The preparation of 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide, the coupling partner for the chromanol side chain.

  • Coupling and Final Deprotection: A Mitsunobu reaction to link the two key fragments, followed by the removal of any protecting groups to yield the final Tegoprazan molecule.

This application note will provide detailed protocols for each of these critical stages.

Diagram: Overall Synthetic Workflow

Tegoprazan_Synthesis A 3,5-Difluorophenol B This compound A->B Several Steps C (S)-5,7-Difluorochroman-4-ol B->C Asymmetric Reduction F Protected Tegoprazan C->F Mitsunobu Coupling D Benzimidazole Precursor E 4-Hydroxy-N,N,2-trimethyl- 1H-benzimidazole-6-carboxamide D->E Cyclization & Functionalization E->F G Tegoprazan F->G Deprotection

Caption: Synthetic pathway to Tegoprazan.

Experimental Protocols

Part 1: Synthesis of the Chiral Chromanol Side Chain

The cornerstone of the chiral side chain synthesis is the asymmetric reduction of this compound. Several methods have been developed to achieve high enantioselectivity, and the choice of method often depends on factors such as scalability, cost, and available equipment.

The synthesis of the starting ketone involves a two-step process from 3,5-difluorophenol.[6]

Step 1: Condensation with Methyl Propiolate

  • To a solution of 3,5-difluorophenol and methyl propiolate in an appropriate solvent, add a suitable base such as tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature until the consumption of the starting materials is observed by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting enol ether by column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation

  • The enol ether from the previous step is first reduced, for example, by catalytic hydrogenation.

  • The reduced intermediate is then treated with a strong acid, such as triflic acid, to facilitate an intramolecular Friedel-Crafts acylation.[6]

  • The reaction mixture is carefully quenched and worked up to yield this compound, which can be purified by recrystallization or column chromatography.

The conversion of the prochiral ketone to the chiral alcohol is a critical, stereochemistry-defining step. Below are protocols for several effective methods.

Method A: Ketoreductase (KRED) Catalyzed Asymmetric Reduction [7]

This biocatalytic method offers high enantioselectivity and operates under mild, environmentally friendly conditions.

  • In a temperature-controlled reactor, prepare a phosphate buffer solution (e.g., pH 7.0) containing a co-solvent such as isopropanol (10% v/v).[8]

  • Add the selected ketoreductase (KRED), NADP⁺ (or NAD⁺), and a co-enzyme regeneration system (e.g., glucose dehydrogenase and glucose).[7]

  • Dissolve this compound in a minimal amount of the co-solvent and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with stirring.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the resulting (S)-5,7-difluorochroman-4-ol by column chromatography.

Method B: Corey-Bakshi-Shibata (CBS) Reduction [8]

This is a well-established chemical method for the asymmetric reduction of ketones.

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine in anhydrous THF at room temperature, add BH₃·THF dropwise.

  • Stir the mixture for a short period before slowly adding a solution of this compound in anhydrous THF.[8]

  • Stir the reaction for several hours until completion, then quench by the slow addition of methanol.

  • Evaporate the solvent and purify the residue by column chromatography to yield (S)-5,7-difluorochroman-4-ol.

Method C: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) [8]

This method utilizes a chiral ruthenium catalyst for efficient and highly selective reduction.

  • Prepare a mixture of this compound, a chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]), and a solution of formic acid/triethylamine in a suitable solvent like dichloromethane.[8]

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Method Catalyst/Enzyme Reducing Agent Typical Yield (%) Typical e.e. (%)
KRED ReductionKetoreductaseIsopropanol>95>99
CBS Reduction(S)-Me-CBSBH₃·THF~92~96
Ru-Catalyzed ATH[RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH/NEt₃>99>99

Table 1: Comparison of Asymmetric Reduction Methods for this compound. [8]

Diagram: Asymmetric Reduction of this compound

Asymmetric_Reduction cluster_0 Starting Material cluster_1 Asymmetric Reduction Methods cluster_2 Chiral Product A This compound B Ketoreductase (KRED) A->B C CBS Reduction A->C D Ru-Catalyzed ATH A->D E (S)-5,7-Difluorochroman-4-ol B->E C->E D->E

Caption: Methods for asymmetric reduction.

Part 2: Synthesis of the Benzimidazole Core

The synthesis of the 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide core is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.[3] The synthesis typically begins with a suitably substituted aniline precursor.

A general synthetic route involves the following key transformations:

  • Nitration and Halogenation: Introduction of nitro and halo substituents onto an aniline or phenol starting material to set up the correct regiochemistry.

  • Amine Protection and Functional Group Interconversion: Protection of the aniline nitrogen, followed by conversion of other functional groups as needed (e.g., cyanation of an aryl bromide).

  • Reductive Cyclization: Reduction of the nitro group and subsequent condensation with a proximal N-acetyl group to form the benzimidazole ring.

  • Amide Formation and Deprotection: Coupling of a carboxylic acid intermediate with dimethylamine to form the amide, followed by removal of protecting groups to yield the desired 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide.[2][6]

For the subsequent Mitsunobu reaction, the phenolic hydroxyl group of the benzimidazole core is typically protected, for example, as a tosylate.[3][5]

Part 3: Final Assembly of Tegoprazan

The final stages of the synthesis involve the coupling of the chiral chromanol side chain with the benzimidazole core, followed by deprotection.

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds with inversion of stereochemistry, making it ideal for this synthesis.

  • Dissolve the protected 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide, (R)-5,7-difluorochroman-4-ol, and a phosphine reagent (e.g., triphenylphosphine) in an anhydrous solvent such as THF under an inert atmosphere.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of an azodicarboxylate (e.g., DIAD or DEAD) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup and extract the product.

  • Purify the crude product by silica gel chromatography to obtain the protected Tegoprazan. The reaction proceeds with an SN2 mechanism, inverting the stereocenter of the alcohol to the desired (S)-configuration.[9]

The final step is the removal of the protecting group from the benzimidazole nitrogen.

  • Dissolve the protected Tegoprazan in a suitable solvent.

  • Treat the solution with a base (e.g., sodium hydroxide) to cleave the protecting group (e.g., tosyl group).

  • Monitor the reaction for completeness.

  • Upon completion, neutralize the reaction mixture and extract the final product.

  • Purify the crude Tegoprazan by recrystallization to obtain the active pharmaceutical ingredient with high purity and enantiomeric excess.

Conclusion

The synthesis of Tegoprazan is a testament to the power of modern synthetic organic chemistry. The strategic use of this compound as a key starting material allows for the efficient and stereocontrolled construction of the vital chiral chromanol side chain. The asymmetric reduction of this ketone is a pivotal step, and the availability of multiple robust methods, including biocatalytic and chemical approaches, provides flexibility for researchers and process chemists. The subsequent Mitsunobu coupling and deprotection steps complete the synthesis of this important P-CAB. This application note provides a comprehensive guide for the synthesis of Tegoprazan, empowering researchers in the field of drug discovery and development with the knowledge to access this next-generation acid suppressant.

References

  • All Things Stem Cell. 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide. All Things Stem Cell.
  • PubChem. Tegoprazan. National Center for Biotechnology Information.
  • Google Patents. KR102638900B1 - Preparation method for Tegoprazan key intermediate, and novel intermediates using thereof. Google Patents.
  • PubChem. 4-Hydroxy-N,N,2-trimethyl-1-((4-methylphenyl)sulfonyl)-1H-benzimidazole-6-carboxamide. National Center for Biotechnology Information.
  • Google Patents. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.

Sources

Application Notes & Protocols: Leveraging 7,8-Difluorochroman-4-one in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromanone framework is a well-established privileged scaffold in drug discovery, forming the core of numerous bioactive natural products and synthetic medicinal agents.[1][2][3] The strategic incorporation of fluorine atoms into such scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5][6] This guide provides a comprehensive overview of 7,8-Difluorochroman-4-one, a valuable and versatile building block for chemical synthesis. We present its core physicochemical properties, detailed, field-tested protocols for key synthetic transformations, and robust methods for analytical characterization. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of novel chemical space and accelerate the discovery of new therapeutic agents.

Introduction: The Strategic Advantage of the 7,8-Difluoro Substitution

The chroman-4-one skeleton is a rigid bicyclic system that presents multiple vectors for chemical modification, making it an ideal starting point for library synthesis.[7][8] The introduction of fluorine, the most electronegative element, can fundamentally alter a molecule's properties in several advantageous ways:[9][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine substitution to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life.[4][5]

  • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O) and can modulate the pKa of nearby functional groups, which can enhance binding to target proteins.[5][10]

  • Membrane Permeability: By lowering the basicity of proximal amines or altering lipophilicity, fluorine substitution can improve a compound's ability to cross cellular membranes.[4][10]

The 7,8-difluoro substitution pattern on the chromanone ring offers a unique electronic profile, activating the scaffold for a range of chemical transformations and providing a distinct fingerprint for structure-activity relationship (SAR) studies.

Physicochemical & Spectroscopic Profile

Thorough characterization of the starting material is critical for the success of any synthetic campaign. The properties of this compound are summarized below.

Core Properties
PropertyValueSource
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-one[11]
CAS Number 890840-90-1[11]
Molecular Formula C₉H₆F₂O₂[11]
Molecular Weight 184.14 g/mol [11]
Appearance Off-white to white solid (predicted)-
XLogP3 1.6[11]
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds. This data serves as a benchmark for verifying the identity and purity of the starting material.

TechniqueSignatureExpected Values & Rationale
FTIR ν (cm⁻¹)~1680-1700 (C=O, strong): Aryl ketone stretch. ~1200-1400 (C-F, strong): Aryl C-F bond stretches. ~1600, ~1480 (C=C, medium): Aromatic ring stretches.
¹H NMR δ (ppm)~7.0-7.5 (m, 2H): Aromatic protons (H-5, H-6), split by each other and by fluorine. ~4.5 (t, 2H): Methylene protons at C-2 (-O-CH₂-), adjacent to C-3. ~2.8 (t, 2H): Methylene protons at C-3 (-CH₂-C=O), adjacent to C-2.
¹³C NMR δ (ppm)~190: Carbonyl carbon (C-4). ~140-160 (dd, C-F): Aromatic carbons directly bonded to fluorine (C-7, C-8), showing large coupling constants. ~110-130: Other aromatic and vinylic carbons. ~67: Methylene carbon at C-2. ~43: Methylene carbon at C-3.
¹⁹F NMR δ (ppm)Two distinct signals are expected for the non-equivalent fluorine atoms at C-7 and C-8. The precise chemical shifts require an experimental standard but will be sensitive to the electronic environment.[12][13]
Mass Spec m/z184.03 [M]⁺: Molecular ion peak. 156 [M-CO]⁺: Fragment corresponding to the loss of carbon monoxide.

Experimental Application Protocols

The reactivity of this compound is dominated by the ketone at the C-4 position and the adjacent methylene at C-3. The following protocols provide detailed, step-by-step methods for key transformations.

Protocol 1: Asymmetric Reduction of the 4-Keto Group

Objective: To synthesize chiral 7,8-Difluorochroman-4-ol. This transformation is crucial as it introduces a stereocenter and converts the ketone into a hydroxyl group, a versatile handle for further functionalization (e.g., ether synthesis). This protocol is adapted from established methods for the reduction of the analogous 5,7-difluorochroman-4-one.[14][15][16]

Causality: The use of a ketoreductase (KRED) enzyme provides high enantioselectivity, yielding the desired chiral alcohol under mild, environmentally benign conditions, which is often difficult to achieve with traditional chemical reductants. Sodium borohydride is a simpler, non-chiral alternative for producing the racemic alcohol.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme preparation or recombinant E. coli expressing a suitable KRED

  • Co-factor (e.g., NADP⁺) and a recycling system (e.g., glucose/glucose dehydrogenase (GDH))

  • Alternatively, for racemic synthesis: Sodium borohydride (NaBH₄)

  • Buffer solution (e.g., potassium phosphate, pH 7.0)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure (Enzymatic):

  • Prepare a buffered reaction medium (e.g., 100 mM potassium phosphate, pH 7.0).

  • To the buffer, add the KRED enzyme preparation, the co-factor NADP⁺ (catalytic amount), and the glucose/GDH recycling system.

  • Dissolve this compound (1.0 equiv) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 25-35 °C) for 12-24 hours.

  • Monitor Progress: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:EtOAc) or HPLC.

  • Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 7,8-Difluorochroman-4-ol.

  • Validation: Confirm the structure via NMR and MS. Determine enantiomeric excess (e.e.) via chiral HPLC analysis.

Protocol 2: Derivatization via Aldol Condensation

Objective: To synthesize a 2-alkyl-substituted this compound. This protocol demonstrates how to build complexity onto the C-2 position of the scaffold, a common strategy in medicinal chemistry. The methodology is based on the well-established base-mediated condensation of 2'-hydroxyacetophenones with aldehydes.[17][18]

Causality: The reaction proceeds through a tandem sequence. First, a base (Diisopropylamine, DIPA) catalyzes the aldol addition of an aldehyde to the ketone of 3',4'-difluoro-2'-hydroxyacetophenone. The resulting intermediate then undergoes an intramolecular Michael addition (cyclization) to form the chromanone ring.[19][20][21] Microwave irradiation is used to dramatically reduce reaction times from hours to minutes.

Materials:

  • 3',4'-Difluoro-2'-hydroxyacetophenone (starting material for synthesis of the title compound)

  • An aliphatic aldehyde (e.g., hexanal, 1.1 equiv)

  • Diisopropylamine (DIPA, 1.1 equiv)

  • Ethanol (EtOH)

  • Microwave-safe reaction vessel

  • Dichloromethane (DCM)

  • 1 M HCl (aq), 10% NaOH (aq), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a microwave-safe vessel, dissolve 3',4'-difluoro-2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.

  • Add the selected aldehyde (1.1 equiv) followed by DIPA (1.1 equiv).[17]

  • Seal the vessel and place it in a microwave reactor. Irradiate at 160-170 °C for 1 hour.[18]

  • Monitor Progress: After cooling, spot a small aliquot on a TLC plate to check for the consumption of the starting acetophenone.

  • Work-up: Dilute the cooled reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-7,8-difluorochroman-4-one.

  • Validation: Characterize the final product by NMR and MS to confirm its structure and purity.

Protocol 3: Synthesis of Fused Pyrazole Heterocycles

Objective: To leverage the C-4 ketone as a handle for constructing novel, fused heterocyclic systems. Reaction with hydrazines is a classic method to convert ketones into pyrazoles, significantly altering the scaffold's shape and hydrogen bonding potential.

Causality: The reaction mechanism involves an initial nucleophilic attack of the hydrazine at the C-4 carbonyl, forming a hydrazone intermediate.[22] Under acidic or thermal conditions, this can be followed by a ring-opening of the pyranone at C-2 and subsequent intramolecular cyclization to form a stable, aromatic pyrazole ring fused to the original phenyl ring.[23][24]

Materials:

  • This compound

  • Hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (EtOH) or Glacial Acetic Acid

  • Reflux apparatus

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor Progress: Follow the reaction by TLC, observing the formation of a new, more polar spot.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Triturate the crude residue with cold water or a minimal amount of cold ethanol to induce crystallization or precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fused pyrazole product.

  • Validation: Confirm the structure of the new heterocyclic system using comprehensive spectroscopic analysis (¹H, ¹³C, ¹⁹F NMR, MS, and IR). The disappearance of the ketone stretch in the IR and the appearance of new aromatic/NH signals in the ¹H NMR are key indicators of success.

Visualization of Workflows

Synthetic Derivatization Pathways

The following diagram illustrates the key reactive sites on this compound and the products from the protocols described above.

G start This compound prod1 7,8-Difluorochroman-4-ol (Chiral or Racemic) start->prod1 Protocol 1: Reduction (e.g., KRED, NaBH₄) prod2 Fused Pyrazole Derivative start->prod2 Protocol 3: Condensation (e.g., H₂NNH₂) G cluster_chem Chemistry Phase cluster_bio Biology & Screening Phase Scaffold Scaffold Selection (this compound) Synthesis Library Synthesis (Protocols 1-3) Scaffold->Synthesis Purify Purification (Chromatography, Recrystallization) Synthesis->Purify Analyze Structural Analysis (NMR, MS, IR) Purify->Analyze Screen High-Throughput Screening (HTS) Analyze->Screen Hit Hit Identification Screen->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp LeadOp->Synthesis Iterative SAR -driven Synthesis Candidate Preclinical Candidate LeadOp->Candidate

Caption: General workflow for scaffold-based drug discovery.

References

  • Gaspari, M., Sgrignani, J., & Catto, M. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7941-7957. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
  • Rehuman, A. A., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]
  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(10), 965-976. [Link]
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
  • Benny, P. J., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030-1063. [Link]
  • Benny, P. J., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed. [Link]
  • Benny, P. J., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835428, this compound. PubChem.
  • Gomes, A. M., et al. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(7), 893. [Link]
  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • Zakharyuta, A. N., et al. (2011). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine.
  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]
  • Gerig, J. T. (2000). Fluorine NMR. eMagRes. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
  • Kuchar, M., et al. (2001). I.
  • Lumen Learning. (n.d.). Aldol reaction | Organic Chemistry II. Lumen Learning. [Link]
  • Chemistry Steps. (n.d.).
  • Ballell, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6449-6461. [Link]
  • Pomeranz, K., et al. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 105-117. [Link]
  • Zhou, H., et al. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • ResearchGate. (n.d.). Regioselective reaction of chromene-4-thiones 144 with phenylhydrazine...
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427514, 5,7-Difluorochroman-4-ol. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21853376, 7,8-Dihydroxychromen-4-one. PubChem.
  • Tavenner, T. L., et al. (2007). NMR and IR Study of Fluorobenzene and Hexafluorobenzene Adsorbed on Alumina.
  • Wang, Y., et al. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 57(30), 9390-9394. [Link]
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. [Link]
  • Khoobi, M., et al. (2015). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.

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Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,8-Difluorochroman-4-one is a fluorinated heterocyclic ketone that serves as a key intermediate in the synthesis of pharmacologically active molecules. The fluorine substituents significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.[1] Accurate and robust analytical methods are therefore essential for ensuring its identity, purity, and quality throughout the research and development process. This document provides a comprehensive guide to the primary analytical techniques for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity quantification.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
IUPAC Name 7,8-difluoro-2,3-dihydrochromen-4-onePubChem[2]
CAS Number 890840-90-1PubChem[2]
Molecular Formula C₉H₆F₂O₂PubChem[2]
Molecular Weight 184.14 g/mol PubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Analysis

HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally stable compounds like this compound. Given that chromanone scaffolds can be synthesized as racemates or specific enantiomers, chiral HPLC is also critical.[3]

Rationale for Method Selection
  • Reversed-Phase (RP) HPLC: The compound's moderate polarity (XLogP3 of 1.6) makes it ideally suited for reversed-phase chromatography, where it can be effectively retained and separated from non-polar and more polar impurities on a C18 stationary phase.[2][4]

  • Chiral HPLC: Enantiomers of fluorinated chromanones possess identical physical properties but can have vastly different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective at resolving such enantiomers through the formation of transient diastereomeric complexes.[5]

Protocol 1: Reversed-Phase HPLC for Purity Determination

This protocol is designed for routine purity analysis and quantification of this compound in bulk material or reaction mixtures.

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of Acetonitrile:Water to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

B. Instrumental Conditions:

Parameter Setting
HPLC System Standard HPLC or UHPLC system with UV/DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

C. System Suitability:

  • Tailing Factor: 0.9 - 1.5 for the main peak.

  • Theoretical Plates: > 2000.

  • Repeatability (%RSD): < 2.0% for peak area of six replicate injections.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is essential for materials synthesized via asymmetric routes to determine the enantiomeric excess (ee).

A. Sample Preparation:

  • Prepare a solution of this compound at 0.5 mg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

B. Instrumental Conditions:

Parameter Setting
HPLC System Standard HPLC system with UV detector
Column Polysaccharide-based CSP (e.g., Chiralpak IA or similar)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: Ratio may require optimization.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polarity and limited volatility of the chromanone structure, derivatization is often necessary to improve chromatographic performance and prevent thermal degradation.[6][7]

Rationale for Derivatization

The ketone and ether functionalities in this compound make it polar and susceptible to poor peak shape and thermal breakdown in a hot GC inlet. Silylation, a common derivatization technique, replaces the active enolizable proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7]

Protocol 3: GC-MS Analysis with Silylation

A. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before analysis.

B. Instrumental Conditions:

Parameter Setting
GC-MS System Standard GC with a Mass Selective Detector (MSD)
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp 150 °C

| Scan Range | 40 - 450 m/z |

Expected Mass Fragmentation

The mass spectrum will be dominated by the molecular ion of the silylated derivative and characteristic fragments resulting from the cleavage of the chromanone ring. Analysis of this fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical technique for the unambiguous structural confirmation and elucidation of this compound. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool.[8][9]

Rationale for Multinuclear NMR
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Shows the chemical environment of each carbon atom.

  • ¹⁹F NMR: ¹⁹F is a spin ½ nucleus with 100% natural abundance, providing high sensitivity. It yields a simple spectrum with chemical shifts that are highly sensitive to the electronic environment, making it excellent for confirming the fluorine substitution pattern.[10][11]

Protocol 4: NMR Sample Preparation and Data Acquisition

A. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

B. Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed structural analysis, 2D experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) can be performed.[12]

Expected NMR Data

The following table summarizes the anticipated chemical shifts and coupling patterns based on the structure and data from similar chromanone compounds.[13][14]

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
¹H H-2~4.6t, J ≈ 4-5 Hz
¹H H-3~2.8t, J ≈ 4-5 Hz
¹H H-5~7.6d, J(H-F) ≈ 8-10 Hz
¹H H-6~7.0t, J(H-F) ≈ 8-10 Hz
¹³C C-4 (C=O)~190-
¹³C C-8a~155d, J(C-F) ≈ 250 Hz (Large)
¹³C C-7~145dd
¹⁹F F-7 / F-8-Two distinct signals, likely appearing as doublets or multiplets due to F-F and F-H coupling.

Analytical Workflow and Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following workflow provides a logical approach to the analysis of this compound.

G cluster_0 Analytical Starting Point cluster_1 Primary Analysis Questions cluster_2 Recommended Analytical Techniques cluster_3 Reporting Sample Sample: this compound Purity Purity & Identity? Sample->Purity Structure Structure Correct? Sample->Structure Enantiopurity Enantiomeric Purity? Sample->Enantiopurity Trace Trace Impurities? Sample->Trace HPLC RP-HPLC-UV LC-MS Purity->HPLC NMR 1H, 13C, 19F NMR Structure->NMR ChiralHPLC Chiral HPLC Enantiopurity->ChiralHPLC GCMS GC-MS (with Derivatization) Trace->GCMS Report Certificate of Analysis (CoA) Or Research Report HPLC->Report NMR->Report ChiralHPLC->Report GCMS->Report

Caption: Decision workflow for selecting the appropriate analytical method.

References

  • Lu, M., et al. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction.
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  • Péter, A., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids.
  • Chinese Academy of Sciences (2020).
  • Lu, M., et al. (2021). Correction: Assembly of fluorinated chromanones via enantioselective tandem reaction.
  • analytica-world.com (2020).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]
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  • LookChem (n.d.). 6,7-difluorochroman-4-one. [Link]
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  • Axelson, M., & Sahlberg, B. L. (1983). Reversed-phase high-performance liquid chromatographic determination of 7 alpha-hydroxy-4-cholesten-3-one in human serum.
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  • National Institutes of Health (NIH) (n.d.). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method. [Link]
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The Strategic Role of 7,8-Difluorochroman-4-one in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide focuses on a particularly noteworthy derivative, 7,8-difluorochroman-4-one, a key building block whose unique substitution pattern offers significant advantages in the design of novel therapeutics. Its primary claim to fame is its role as a crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[3][4]

This document provides a comprehensive overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, provide detailed synthetic protocols, and explore its utility as a versatile synthon.

The Significance of the 7,8-Difluoro Substitution Pattern

The introduction of fluorine into drug molecules can profoundly influence their properties. The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2] The 7,8-difluoro substitution on the chroman-4-one ring is a deliberate design choice aimed at enhancing the therapeutic potential of the resulting compounds.

While specific structure-activity relationship (SAR) studies on this compound itself are not extensively published, we can infer the benefits from broader studies on fluorinated chromanones and related heterocyclic systems. Fluorination in these positions can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Influence Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic profiles.

  • Promote Favorable Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.

The strategic placement of two fluorine atoms at the 7 and 8 positions likely creates a unique electronic environment that is key to the efficacy of drugs like Tegoprazan.

Synthesis of this compound: A Step-by-Step Protocol

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2,3-difluorophenol.

Step 1: Synthesis of 1-(prop-2-yn-1-yloxy)-2,3-difluorobenzene

  • Materials:

    • 2,3-Difluorophenol

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,3-difluorophenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(prop-2-yn-1-yloxy)-2,3-difluorobenzene.

Step 2: Intramolecular Cyclization to this compound

  • Materials:

    • 1-(prop-2-yn-1-yloxy)-2,3-difluorobenzene

    • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., AlCl₃)

    • Toluene (anhydrous)

    • Ice-water bath

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Add 1-(prop-2-yn-1-yloxy)-2,3-difluorobenzene to polyphosphoric acid at a controlled temperature (e.g., 80-100 °C). Alternatively, a Friedel-Crafts acylation approach can be used with a Lewis acid like AlCl₃ in an inert solvent like toluene.[5][6][7]

    • Stir the mixture vigorously and monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Tegoprazan

The primary and most well-documented application of this compound is as a key precursor in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[3][4] The synthesis involves the asymmetric reduction of the ketone functionality to a chiral alcohol, which is then coupled with the benzimidazole core of the final drug molecule.

Protocol 2: Asymmetric Reduction of this compound to (R)-7,8-Difluorochroman-4-ol

This protocol is based on an enzymatic reduction method, which offers high enantioselectivity.[8]

  • Materials:

    • This compound

    • Ketoreductase (KRED) enzyme

    • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

    • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

    • Organic co-solvent (e.g., isopropanol)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, prepare a buffered aqueous solution containing the ketoreductase, NADP⁺, and the cofactor regeneration system.

    • Add a solution of this compound in a minimal amount of a water-miscible organic co-solvent.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the conversion by High-Performance Liquid Chromatography (HPLC).

    • Once the reaction reaches completion, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (R)-7,8-difluorochroman-4-ol by column chromatography if necessary.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₆F₂O₂184.14890840-90-1[9]
(R)-7,8-Difluorochroman-4-olC₉H₈F₂O₂186.16917248-51-2

Experimental Workflows and Signaling Pathways

Diagram 1: Synthetic Pathway to this compound

Synthesis_of_7_8_Difluorochroman_4_one start 2,3-Difluorophenol intermediate1 1-(prop-2-yn-1-yloxy)-2,3-difluorobenzene start->intermediate1 Propargyl bromide, K₂CO₃, Acetone product This compound intermediate1->product Polyphosphoric acid or Lewis Acid Tegoprazan_Synthesis_Workflow start This compound intermediate (R)-7,8-Difluorochroman-4-ol start->intermediate Asymmetric Reduction (e.g., KRED) product Tegoprazan intermediate->product Coupling with Benzimidazole Moiety

Caption: Role of this compound in Tegoprazan synthesis.

Future Perspectives and Broader Applications

While the primary application of this compound to date has been in the synthesis of Tegoprazan, its unique structural features suggest that it could be a valuable scaffold for the discovery of other novel therapeutic agents. The chroman-4-one core is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [10][11] Future research could explore the derivatization of this compound to generate libraries of compounds for screening against various biological targets. For example, modifications at the 2- and 3-positions of the chroman ring could lead to the discovery of new selective enzyme inhibitors or receptor modulators. The 7,8-difluoro substitution pattern provides a metabolically stable anchor that can be used to build upon, making it an attractive starting point for drug discovery campaigns.

Conclusion

This compound is a strategically designed building block that has demonstrated its value in the synthesis of the clinically important drug, Tegoprazan. The presence of the difluoro moiety on the chroman-4-one scaffold imparts desirable pharmacokinetic and pharmacodynamic properties. The synthetic protocols outlined in this guide provide a framework for the preparation and utilization of this important intermediate. As the field of medicinal chemistry continues to evolve, it is likely that the this compound scaffold will find broader applications in the development of new and improved therapeutics.

References

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  • (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid.
  • CAS No : 942485-42-9 | Product Name : (S)-4-((5,7-Difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide.
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  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. 2018.
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  • Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides.
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Application Notes and Protocols for the Synthesis of 7,8-Difluorochroman-4-one Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Chromanones in Drug Discovery

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including naturally occurring flavonoids and synthetic analogues.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] The unique electronic properties of fluorine can lead to enhanced biological activity and improved drug-like characteristics.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 7,8-difluorochroman-4-one derivatives, a promising class of compounds for biological screening in various therapeutic areas.

The strategic placement of two fluorine atoms at the 7 and 8 positions of the chroman-4-one core is anticipated to significantly influence the electron distribution of the aromatic ring, potentially leading to novel interactions with biological targets. This application note will detail two primary synthetic routes to access these derivatives and provide protocols for their subsequent biological evaluation against key enzyme targets.

I. Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through two principal routes, both commencing with the key intermediate, 2'-hydroxy-3',4'-difluoroacetophenone. The choice of route may depend on the desired substitution at the 2-position and the available starting materials.

A. Synthesis of the Key Precursor: 2'-Hydroxy-3',4'-difluoroacetophenone

A reliable method for the synthesis of 2'-hydroxy-3',4'-difluoroacetophenone is the Fries rearrangement of 2,3-difluorophenyl acetate.[5][6] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring, yielding the desired hydroxyaryl ketone.[7]

Protocol 1: Synthesis of 2'-Hydroxy-3',4'-difluoroacetophenone via Fries Rearrangement

  • Acetylation of 2,3-Difluorophenol: To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluorophenyl acetate.

  • Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add 2,3-difluorophenyl acetate (1.0 eq) dropwise.[5] The reaction temperature is a critical parameter for regioselectivity, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[6][8] For the desired 2'-hydroxy product, the reaction is typically heated to 120-160 °C for several hours.[8] Monitor the reaction by TLC. After completion, the reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to afford 2'-hydroxy-3',4'-difluoroacetophenone.

Diagram 1: Synthesis of 2'-Hydroxy-3',4'-difluoroacetophenone

G cluster_0 Acetylation cluster_1 Fries Rearrangement 2,3-Difluorophenol 2,3-Difluorophenol 2,3-Difluorophenyl acetate 2,3-Difluorophenyl acetate 2,3-Difluorophenol->2,3-Difluorophenyl acetate Acetic anhydride, cat. H₂SO₄ 2'-Hydroxy-3',4'-difluoroacetophenone 2'-Hydroxy-3',4'-difluoroacetophenone 2,3-Difluorophenyl acetate->2'-Hydroxy-3',4'-difluoroacetophenone 1. AlCl₃ 2. Heat 3. H₃O⁺

Caption: Synthetic route to the key precursor.

B. Route 1: One-Pot Synthesis of this compound Derivatives

This efficient one-pot method involves the direct reaction of 2'-hydroxy-3',4'-difluoroacetophenone with a variety of aldehydes in the presence of an acid catalyst to yield the corresponding 2-substituted-7,8-difluorochroman-4-ones.[9]

Protocol 2: One-Pot Synthesis of 2-Aryl-7,8-difluorochroman-4-ones

  • To a solution of 2'-hydroxy-3',4'-difluoroacetophenone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7,8-difluorochroman-4-one derivative.

Diagram 2: One-Pot Synthesis of 7,8-Difluorochroman-4-ones

G 2'-Hydroxy-3',4'-difluoroacetophenone 2'-Hydroxy-3',4'-difluoroacetophenone This compound derivative This compound derivative 2'-Hydroxy-3',4'-difluoroacetophenone->this compound derivative R-CHO, p-TsOH, Toluene, Reflux

Caption: One-pot synthesis of chromanone derivatives.

C. Route 2: Two-Step Synthesis via Chalcone Intermediate

This classical approach involves the initial base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-3',4'-difluoroacetophenone with an aldehyde to form a 2'-hydroxychalcone, followed by an acid- or base-catalyzed intramolecular oxa-Michael cyclization to the chroman-4-one.[7][10]

Protocol 3: Two-Step Synthesis of this compound Derivatives

Step 1: Synthesis of 2'-Hydroxy-3',4'-difluorochalcone

  • To a solution of 2'-hydroxy-3',4'-difluoroacetophenone (1.0 eq) and a substituted aldehyde (1.1 eq) in ethanol, add a solution of potassium hydroxide (2.0 eq) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with cold water until neutral, and dry to obtain the crude 2'-hydroxy-3',4'-difluorochalcone. The product can be further purified by recrystallization.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the synthesized 2'-hydroxy-3',4'-difluorochalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or methanesulfonic acid) or a base (e.g., sodium acetate or piperidine).[7]

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (if an acid catalyst was used) or acid (if a base catalyst was used).

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired this compound derivative.

Diagram 3: Two-Step Synthesis via Chalcone Intermediate

G 2'-Hydroxy-3',4'-difluoroacetophenone 2'-Hydroxy-3',4'-difluoroacetophenone 2'-Hydroxy-3',4'-difluorochalcone 2'-Hydroxy-3',4'-difluorochalcone 2'-Hydroxy-3',4'-difluoroacetophenone->2'-Hydroxy-3',4'-difluorochalcone R-CHO, KOH, Ethanol This compound derivative This compound derivative 2'-Hydroxy-3',4'-difluorochalcone->this compound derivative Acid or Base catalyst, Reflux

Caption: Two-step synthesis of chromanone derivatives.

II. Characterization of Synthesized Compounds

Thorough characterization of the synthesized this compound derivatives is crucial to confirm their structure and purity. The following techniques are recommended:

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the structure.Characteristic signals for aromatic, heterocyclic, and substituent protons with appropriate chemical shifts and coupling constants.
¹³C NMR To determine the carbon skeleton of the molecule.Signals corresponding to all unique carbon atoms, including the carbonyl carbon of the chromanone ring.
¹⁹F NMR To confirm the presence and environment of the fluorine atoms.Signals corresponding to the two fluorine atoms on the aromatic ring, with characteristic chemical shifts and couplings.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity (>95%).

III. Protocols for Biological Screening

The synthesized this compound derivatives can be screened for a variety of biological activities. Below are detailed protocols for three relevant assays.

A. Antiviral Activity Screening

Fluorinated chromanones have shown promise as antiviral agents.[9] A common method to screen for antiviral activity is the plaque reduction assay.

Protocol 4: Plaque Reduction Assay for Antiviral Screening

  • Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus or Madin-Darby Canine Kidney (MDCK) cells for Influenza virus) in 24-well plates and grow to confluency.[9]

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus for 1 hour at 37 °C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing a low concentration of agar or methylcellulose and various concentrations of the test compounds. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells with a solution such as 4% paraformaldehyde and stain with a solution like crystal violet.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus-only control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

B. Sirtuin 2 (SIRT2) Inhibition Assay

Chroman-4-one derivatives have been identified as inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[11] A common method for screening SIRT2 inhibitors is a fluorescence-based assay.

Protocol 5: Fluorogenic SIRT2 Inhibition Assay

  • Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), a fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), NAD⁺, SIRT2 enzyme, and a developer solution containing a protease.[1]

  • Assay Setup: In a 96-well black plate, add the reaction buffer, the test compounds at various concentrations, and the SIRT2 enzyme. Incubate for 15 minutes at 37 °C to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the deacetylation reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

  • Reaction Development: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Cholinesterase Inhibition Assay

Derivatives of chromenones have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12] The Ellman's method is a widely used colorimetric assay for this purpose.[10][13]

Protocol 6: Ellman's Assay for Cholinesterase Inhibition

  • Reagents: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme (AChE or BChE).[10]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compounds at various concentrations, and the cholinesterase enzyme solution. Incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add DTNB solution followed by the substrate solution (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration compared to the enzyme activity in the absence of the inhibitor. Determine the IC₅₀ value from the dose-response curve.

IV. Conclusion and Future Directions

This application note provides a comprehensive guide to the synthesis and biological screening of novel this compound derivatives. The detailed protocols for the synthesis of the core scaffold and for a range of pertinent biological assays are intended to empower researchers in drug discovery to explore this promising class of compounds. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, and the systematic evaluation of these derivatives is expected to yield valuable insights into their therapeutic potential. Future work could involve the expansion of the derivative library with diverse substitutions at the 2-position and the exploration of a broader range of biological targets to fully elucidate the structure-activity relationships of this exciting compound class.

References

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  • FeCl 3 ⋅6H 2 O-mediated cyclization of fluorinated 2'-hydroxychalcones in alcohol medium into flavanones with antiviral activity. (2019). ResearchGate.
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High-throughput screening of 7,8-Difluorochroman-4-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening of 7,8-Difluorochroman-4-one Analogs for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Strategic fluorination, as seen in the this compound core, can significantly enhance metabolic stability and binding affinity, making this analog series a compelling library for drug discovery. This guide provides a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a this compound analog library. We detail the principles of assay development, provide a step-by-step protocol for a robust fluorescence polarization (FP)-based biochemical assay, outline the automated HTS workflow, and discuss critical hit confirmation and data analysis strategies. This document is designed to equip researchers with the technical insights and practical methodologies required to execute a successful screening campaign, transforming a chemical library into a validated set of lead compounds.

Introduction: The Strategic Imperative for Screening this compound Analogs

The Therapeutic Potential of the Chroman-4-one Scaffold

The chroman-4-one heterocyclic system is a core component of numerous naturally occurring and synthetic bioactive molecules.[3] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This versatility makes the chroman-4-one framework an attractive starting point for designing focused libraries aimed at identifying novel therapeutic agents.[4] Many chroman-4-one derivatives have been investigated as inhibitors of various enzymes, including sirtuins and cholinesterases, highlighting their potential to modulate key cellular pathways.[5][6]

The Role of Fluorination: Enhancing Drug-like Properties

The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 7,8-difluoro substitution pattern on the chroman-4-one core is a deliberate design choice. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and create favorable orthogonal interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolism and thereby increase the metabolic stability and in-vivo half-life of a compound.

High-Throughput Screening (HTS) as an Engine for Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds against a specific biological target.[7][8] By employing automation, miniaturized assays, and sophisticated data analysis, HTS allows researchers to efficiently identify "hits"—compounds that exhibit a desired biological activity—from large and diverse chemical libraries.[8][9] This process is critical for moving beyond rational design when the target is not well understood or for exploring novel chemical space to find starting points for lead optimization.[7]

Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay.[7][10] The assay must be miniaturized for use in high-density microplates (e.g., 384- or 1536-well) to conserve reagents and compound library stocks.[9][11]

Selecting the Right Assay: A Case Study in Kinase Inhibition

For this application note, we will focus on identifying inhibitors of a hypothetical protein kinase, "Kinase-X." Kinases are a major class of drug targets, and many assays are available for their study. A Fluorescence Polarization (FP) assay is an excellent choice for HTS due to its homogenous ("mix-and-read") format, high sensitivity, and robustness.[12][13][14]

The principle of an FP assay for kinase inhibition is as follows:

  • A small, fluorescently labeled peptide (tracer) is used as a substrate for Kinase-X.

  • When the tracer is small and unbound, it tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal.[15]

  • A kinase-specific antibody binds to the phosphorylated tracer. This large complex tumbles much more slowly, resulting in a high FP signal.[15]

  • Inhibitors from the this compound library that block Kinase-X activity will prevent phosphorylation of the tracer. The antibody will not bind, and the FP signal will remain low.

Key Performance Metrics for Assay Validation

Before initiating the full screen, the assay must be rigorously validated to ensure its quality. The primary statistical parameter used for this is the Z'-factor (Z-prime).[16][17] The Z'-factor provides a measure of the separation between the high (positive control) and low (negative control) signals, while also accounting for the signal variation.[16][18]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibitor, full kinase activity).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., a known potent inhibitor, no kinase activity).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust assay with a large separation between controls, suitable for HTS.[11][16][19]
0 to 0.5AcceptableThe assay may be usable, but hit confirmation will be critical.[19][20]
< 0UnacceptableThe assay is not suitable for screening.[19]
Protocol: Development and Validation of a 384-Well FP Kinase Assay

Objective: To optimize and validate a fluorescence polarization assay for Kinase-X in a 384-well format to achieve a Z'-factor > 0.5.

Materials:

  • Kinase-X enzyme

  • Fluorescently labeled peptide tracer

  • Anti-phospho-peptide antibody

  • ATP (Adenosine triphosphate)

  • Known potent Kinase-X inhibitor (for negative control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding black microplates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Titration (Checkerboard Assay):

    • Determine the optimal concentrations of Kinase-X, tracer, and ATP. The goal is to find conditions that yield a robust signal window while using the minimum amount of enzyme. This is typically done by varying the concentration of one component while keeping others fixed.

  • Assay Miniaturization and Dry Run: [11]

    • Prepare two sets of control wells in a 384-well plate (n=16 wells for each control).

    • Positive Control Wells (Max Signal): Add 5 µL of Assay Buffer containing Kinase-X and ATP. Then add 5 µL of Assay Buffer containing 1% DMSO (vehicle control).

    • Negative Control Wells (Min Signal): Add 5 µL of Assay Buffer containing Kinase-X and ATP. Then add 5 µL of Assay Buffer containing a high concentration of the known inhibitor (e.g., 100x IC50).

    • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

    • Add 10 µL of "Stop/Detection Mix" containing the fluorescent tracer and the anti-phospho-peptide antibody in buffer.

    • Incubate for another 30 minutes to allow for antibody binding.

    • Read the plate on an FP-capable plate reader.

  • Data Analysis and Z'-Factor Calculation:

    • Calculate the mean and standard deviation for both the positive and negative control wells.

    • Use the formula above to calculate the Z'-factor.

    • If Z' < 0.5, further optimization of reagent concentrations, incubation times, or buffer components is required.

The HTS Workflow: From Library to Primary Hits

Once the assay is validated, the full screening campaign can begin. This process is heavily reliant on automation to ensure consistency and throughput.[8]

Diagram: The Automated HTS Workflow

The following diagram illustrates a typical automated workflow for a primary screen.

HTS_Workflow cluster_prep Preparation cluster_hts Automated Screening cluster_analysis Data Analysis Lib_Prep Library Plate (7,8-Difluorochroman-4-ones in DMSO) Compound_Tx Acoustic Transfer of Compounds (nL volumes) Lib_Prep->Compound_Tx Assay_Plate Assay Plate (384-well) Assay_Plate->Compound_Tx Reagent_Add Dispense Kinase/ATP Mixture Compound_Tx->Reagent_Add Incubate1 Incubate (Kinase Reaction) Reagent_Add->Incubate1 Detect_Add Dispense Stop/Detection Mix Incubate1->Detect_Add Incubate2 Incubate (Antibody Binding) Detect_Add->Incubate2 Read_Plate Read Plate (FP Signal) Incubate2->Read_Plate Data_QC Data QC & Normalization Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition > Threshold) Data_QC->Hit_ID

Caption: Automated workflow for the primary high-throughput screen.

Protocol: Primary Screen of the Analog Library

Objective: To screen the entire this compound analog library at a single concentration (e.g., 10 µM) to identify primary "hits."

Methodology:

  • Plate Layout: Each 384-well plate will contain 320 library compounds, 16 positive control wells (DMSO only), and 16 negative control wells (known inhibitor).

  • Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the library source plates to the empty assay plates.

  • Enzyme/ATP Addition: Use a multi-channel liquid dispenser to add 5 µL of the pre-optimized Kinase-X/ATP mixture to all 384 wells.

  • Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 10 µL of the Stop/Detection Mix to all wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Plate Reading: Read the fluorescence polarization signal for each well.

  • Data Analysis:

    • For each plate, calculate the Z'-factor using the on-plate controls to ensure data quality.

    • Normalize the data. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * ( (Mean_pos - Signal_compound) / (Mean_pos - Mean_neg) )

    • A "hit" is defined as any compound exhibiting inhibition greater than a set threshold (e.g., > 50% or > 3 standard deviations from the mean of the library compounds).

Hit Confirmation and Prioritization: Separating Signal from Noise

A primary hit is not a confirmed active compound. A rigorous follow-up process is required to confirm activity, determine potency, and rule out assay artifacts.

The Hit Confirmation Cascade
  • Re-test (Confirmation Screen): Primary hits are re-tested under the same assay conditions to confirm their activity and eliminate false positives due to experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency. The most common measure of potency is the IC50 value.[21]

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of a biochemical reaction by 50%.[22][23] It is a quantitative measure of a compound's potency.[24]

  • Counter-Screening: Hits are tested in assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) rather than the biological target.

  • Orthogonal Assays: The activity of promising hits is confirmed using a different assay technology that relies on a distinct detection principle to ensure the observed activity is not an artifact of the primary assay format.

Protocol: Dose-Response Analysis and IC50 Determination

Objective: To determine the IC50 value for confirmed hits.

Methodology:

  • Compound Plating: Create a serial dilution plate for each hit compound. For example, starting at 100 µM, perform a 1:3 serial dilution across 10 wells, leaving two wells for controls.

  • Assay Execution: Perform the FP kinase assay as described previously, transferring the diluted compounds into the assay plates.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.[22]

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, CDD Vault). The inflection point of this curve corresponds to the log(IC50).[22]

Data Interpretation and Advanced Analysis

Structure-Activity Relationship (SAR) Insights

Even at the primary screening stage, analyzing the relationship between the chemical structures of the hits and their activity can provide valuable insights.[25][26][27] This is known as Structure-Activity Relationship (SAR) analysis.[28] By comparing the structures of active and inactive analogs, chemists can begin to identify which functional groups and substitution patterns on the this compound scaffold are critical for kinase inhibition.[29][30] For example, does a hydroxyl group at a specific position increase potency? Is a bulky substituent tolerated? This preliminary SAR guides the next phase of drug discovery: lead optimization.[26]

Troubleshooting Common HTS Pitfalls
ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Suboptimal reagent concentrations; High variability in dispensing; Reagent instability.Re-optimize assay conditions (checkerboard titration); Service liquid handlers; Prepare fresh reagents daily.
High Hit Rate (>2%) Non-specific inhibition; Assay interference.Implement counter-screens to identify problematic compounds; Lower the screening concentration.
Poor Hit Confirmation Primary screen false positives; Compound instability or precipitation.Ensure robust primary hit threshold (>3 SD); Check compound solubility in assay buffer; Use fresh compound stocks for confirmation.
"Noisy" Dose-Response Curves Low compound potency; Compound insolubility at high concentrations.Re-test at a higher concentration range; Visually inspect wells for precipitation; Use alternative solvents if compatible with the assay.

Conclusion and Future Directions

This application note provides a detailed roadmap for the high-throughput screening of a this compound analog library to discover novel kinase inhibitors. By following a systematic approach encompassing robust assay development, automated screening, and a rigorous hit confirmation cascade, researchers can efficiently identify and validate potent and selective lead compounds. The initial SAR data gathered from this process will serve as the foundation for subsequent medicinal chemistry efforts to optimize these hits into clinical candidates.

References

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  • Title: Half maximal inhibitory concentration (IC50) Source: Wikipedia URL:[Link]
  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: ResearchG
  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL:[Link]
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  • Title: Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities Source: Semantic Scholar URL:[Link]
  • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Title: Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities Source: ResearchG
  • Title: On HTS: Z-factor Source: On HTS URL:[Link]
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Application Notes & Protocols: 7,8-Difluorochroman-4-one as a Privileged Scaffold for Novel Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic introduction of fluorine atoms into drug candidates is a powerful tactic for enhancing pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide provides a detailed exploration of the 7,8-difluorochroman-4-one scaffold, a building block that synergistically combines the robust biological relevance of the chromanone core with the significant physicochemical advantages of vicinal aromatic fluorination. We present the rationale for its use, detailed protocols for its synthesis and derivatization, and a case study illustrating its application in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds for next-generation therapeutics.

The Rationale: Why this compound?

The introduction of fluorine into a molecular scaffold can profoundly alter its properties in beneficial ways.[5][7][8] The 7,8-difluoro substitution pattern on the chromanone core offers a unique combination of effects that can be exploited in drug design.

Key Physicochemical Advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6] This can increase the compound's half-life and bioavailability.

  • Modulation of Acidity/Basicity: As a highly electronegative element, fluorine can lower the pKa of nearby acidic protons or reduce the basicity of adjacent nitrogen atoms.[4][5] This modulation can be critical for optimizing cell permeability and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions (e.g., with amide backbones), which can enhance binding affinity and selectivity.[4][6]

  • Altered Lipophilicity: While fluorine is lipophilic, the vicinal difluoro pattern creates a strong dipole moment that can subtly alter the molecule's interaction with both lipophilic and polar environments, influencing solubility and membrane permeability.[4]

These properties make this compound an exceptional starting point for building compound libraries with improved drug-like characteristics.

Synthesis of the this compound Scaffold

The foundational scaffold can be synthesized through a reliable intramolecular cyclization of a corresponding fluorinated phenol derivative. The following protocol outlines a standard laboratory-scale synthesis.

Protocol 2.1: Synthesis of this compound

Causality and Insights: This procedure utilizes a polyphosphoric acid (PPA) mediated intramolecular Friedel-Crafts acylation. PPA serves as both the acidic catalyst and the reaction medium, facilitating the cyclization of the carboxylic acid onto the activated aromatic ring to form the chromanone core. The temperature is critical; sufficient heat is required to drive the reaction, but excessive temperatures can lead to charring and side products.

Materials:

  • 3-(2,3-Difluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,3-Difluorophenoxy)propanoic acid (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid (approx. 10-15 times the weight of the starting material).

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove any acidic residue, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 5% to 20% ethyl acetate).

  • Characterization (Self-Validation): Combine the pure fractions and evaporate the solvent. Characterize the resulting white to off-white solid by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity of this compound.[9]

Workflow Diagram: Scaffold Synthesis

G cluster_synthesis Synthesis Workflow A 3-(2,3-Difluorophenoxy) propanoic acid B Add Polyphosphoric Acid (PPA) Heat to 90-100 °C A->B Step 1-2 C Intramolecular Friedel-Crafts Acylation (Cyclization) B->C Step 3 D Quench with Ice Extract with DCM C->D Step 4-5 E Wash (H₂O, NaHCO₃, Brine) Dry & Concentrate D->E Step 6-7 F Purify via Column Chromatography E->F Step 8 G This compound (Characterize: NMR, MS) F->G Step 9 G cluster_pathway Inhibition of Kinase Activity ATP ATP Kinase DYRK1A Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation NoReaction Inhibition of Phosphorylation Kinase->NoReaction Inhibitor DF-CH-04 (7,8-Difluoro Scaffold) Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of DYRK1A by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for modern medicinal chemistry campaigns. The strategic placement of vicinal fluorine atoms provides inherent advantages in metabolic stability and can be leveraged to fine-tune electronic properties for enhanced target binding and selectivity. The synthetic protocols provided herein are robust and adaptable, allowing for the creation of diverse compound libraries. As demonstrated in the kinase inhibitor case study, derivatization of this core can lead to potent and selective modulators of important biological targets. Future work should focus on exploring a wider range of substitutions at the C2 and C3 positions and applying this scaffold to other target classes, such as GPCRs and ion channels, where the unique properties imparted by the difluoro motif can be similarly exploited.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Meijer, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
  • The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]
  • Role of Fluorine in Drug Design and Drug Action.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]
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Application Notes & Protocols: Biocatalytic Synthesis of Chiral 7,8-Difluorochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chromanones in Medicinal Chemistry

Chroman-4-one scaffolds are privileged structures in drug discovery, forming the core of numerous bioactive molecules. The introduction of fluorine atoms into these scaffolds can dramatically enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Specifically, 7,8-difluorochroman-4-one and its chiral derivatives are of significant interest as building blocks for novel therapeutics. Traditional chemical methods for the asymmetric synthesis of these compounds often require harsh reagents, multiple protection/deprotection steps, and may offer limited stereoselectivity.

Biocatalysis, particularly the use of ketoreductases (KREDs), presents a powerful alternative for the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity under mild, environmentally benign conditions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoenzymatic synthesis of enantiomerically enriched 7,8-difluorochroman-4-ol, a key precursor to various chiral this compound derivatives, utilizing a whole-cell biocatalytic approach.

Chemoenzymatic Strategy Overview

The proposed synthetic route is a two-step process that combines a classical chemical synthesis to prepare the prochiral substrate followed by a highly selective biocatalytic reduction to introduce the desired chirality.

  • Chemical Synthesis: Preparation of the starting material, this compound, from commercially available precursors.

  • Biocatalytic Reduction: Asymmetric reduction of the prochiral this compound to the corresponding chiral (S)- or (R)-7,8-difluorochroman-4-ol using a whole-cell biocatalyst expressing a selected ketoreductase.

This approach leverages the efficiency of chemical synthesis for scaffold construction and the unparalleled stereoselectivity of enzymatic catalysis for the creation of the chiral center.

Logical Workflow for Synthesis

chemoenzymatic_synthesis cluster_chemical Part 1: Chemical Synthesis cluster_biocatalytic Part 2: Biocatalytic Reduction start 2,3-Difluorophenol step1 Acylation with 3-chloropropionyl chloride start->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 prochiral_ketone This compound (Prochiral Substrate) step2->prochiral_ketone bioreduction Whole-Cell Bioreduction prochiral_ketone->bioreduction Substrate Input kred_screening KRED Library Screening whole_cell_prep Recombinant E. coli (KRED + GDH) Preparation kred_screening->whole_cell_prep whole_cell_prep->bioreduction purification Extraction & Purification bioreduction->purification final_product Chiral (S)- or (R)-7,8-Difluorochroman-4-ol purification->final_product

Figure 1: Chemoenzymatic workflow for the synthesis of chiral 7,8-difluorochroman-4-ol.

Part 1: Chemical Synthesis of this compound (Prochiral Substrate)

The synthesis of the chromanone scaffold can be achieved through several established methods. A common and effective route involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Difluorophenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation: To a solution of 2,3-difluorophenol in dry DCM, add AlCl₃ portion-wise at 0 °C. Stir the mixture for 15 minutes, then add 3-chloropropionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in an aqueous solution of NaOH (e.g., 2 M) and heat the mixture to promote intramolecular cyclization. The progress of the reaction should be monitored by TLC or LC-MS.

  • Purification: After completion, neutralize the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 2: Biocatalytic Asymmetric Reduction

The core of this application note is the asymmetric reduction of the prochiral this compound. The choice of ketoreductase is critical for achieving high enantioselectivity and conversion.

Rationale for Using a Whole-Cell System

Employing a whole-cell biocatalyst, typically recombinant E. coli, offers several advantages over using isolated enzymes:

  • Cost-Effective Cofactor Regeneration: KREDs are dependent on the nicotinamide cofactor NADPH or NADH.[4][5][6][7] A whole-cell system can utilize endogenous metabolic pathways to regenerate the expensive cofactor, often by co-expressing a secondary enzyme like glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ to NADPH.[5][6]

  • Enhanced Enzyme Stability: The cellular environment can protect the enzyme from denaturation and degradation, leading to a longer operational lifespan.

  • Simplified Process: It eliminates the need for enzyme purification, reducing costs and process complexity.[8]

Step 1: Ketoreductase Screening

Due to the novelty of the this compound substrate, it is essential to screen a library of KREDs to identify enzymes that exhibit high activity and stereoselectivity. Several commercial kits containing diverse KREDs are available for this purpose.

Screening Protocol:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or isopropanol).

  • In a 96-well plate, set up reactions containing a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0), NAD(P)H, the substrate, and each individual KRED from the library.

  • Include a cofactor regeneration system, such as glucose and GDH for NADPH-dependent KREDs.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) with shaking.

  • After a set time (e.g., 24 hours), quench the reactions and analyze the conversion and enantiomeric excess (% ee) of the product by chiral HPLC or GC.

Step 2: Preparative Scale Whole-Cell Bioreduction

Once a suitable KRED is identified, a whole-cell biocatalyst can be prepared by expressing the gene for the KRED (and GDH) in an E. coli host strain.

Protocol 2: Whole-Cell Bioreduction of this compound

Materials:

  • E. coli cells expressing the selected KRED and GDH (as a lyophilized powder or cell paste)

  • This compound

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (as a co-solvent)

  • NADP⁺ (catalytic amount)

  • Bioreactor or stirred flask

Procedure:

  • Cell Rehydration/Preparation: Suspend the lyophilized E. coli cells or cell paste in the potassium phosphate buffer.

  • Reaction Setup: In a bioreactor or flask, combine the buffer, D-glucose (as the co-substrate for regeneration), and a catalytic amount of NADP⁺.

  • Substrate Addition: Add the this compound, typically dissolved in a minimal amount of a co-solvent like isopropanol to improve solubility. The final co-solvent concentration should be kept low (e.g., <5% v/v) to avoid cell toxicity.

  • Initiation: Add the prepared whole-cell suspension to the reaction mixture to initiate the bioreduction.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation to ensure adequate mixing. Monitor the pH and adjust if necessary.

  • Monitoring: Periodically take samples to monitor the conversion of the substrate and the enantiomeric excess of the product using an appropriate chiral chromatography method.

  • Work-up and Purification: Once the reaction reaches completion (typically 12-48 hours), centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography.

Data Presentation: Expected Outcomes

While specific data for this compound is not yet published, the following table summarizes typical results obtained for the KRED-catalyzed reduction of analogous fluorinated and cyclic ketones, providing a benchmark for expected performance.

Substrate ExampleBiocatalystConversion (%)Enantiomeric Excess (% ee)Reference
α-Fluoro-β-keto esterKRED 110>95%>99% (anti)[9]
2-Chloro-1-(3,4-difluorophenyl)ethanoneChKRED20 (mutant)>99%>99% (S)[10]
p-Trifluoroacetyl acetophenoneKRED>98%>98%[11]
3-Oxo-4-(2,4,5-trifluorophenyl) butyric acid methyl esterZygosaccharomyces rouxii SDR>60%High (S)[12]

Visualization of the Biocatalytic Cycle

The enzymatic process relies on a coupled system for cofactor regeneration, which is crucial for driving the reaction to completion and making the process economically viable.

biocatalytic_cycle cluster_main KRED Catalysis cluster_regen Cofactor Regeneration Ketone This compound KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral 7,8-Difluorochroman-4-ol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- NADP_regen NADP+ NADP->NADP_regen Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Regenerate

Figure 2: Coupled enzyme system for KRED-catalyzed reduction with NADPH regeneration.

Conclusion and Future Perspectives

This application note outlines a robust and highly selective chemoenzymatic strategy for the synthesis of chiral 7,8-difluorochroman-4-ol derivatives. The use of whole-cell biocatalysis with ketoreductases offers a green, efficient, and scalable alternative to traditional chemical methods. The success of this approach hinges on the initial screening phase to identify a suitable enzyme for the specific fluorinated substrate. Further optimization through protein engineering and process development can lead to even more efficient and industrially viable manufacturing processes for these valuable chiral building blocks.[13][14] The protocols provided herein serve as a detailed starting point for researchers to explore the exciting possibilities of biocatalysis in the synthesis of complex fluorinated molecules.

References

  • Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade.
  • Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade.
  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H cofactor.
  • Strategies for Cofactor Regeneration in Biocatalyzed Reductions.
  • Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases.PubMed.[Link]
  • Ketoreductases and uses thereof.
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.University of Alaska Fairbanks Scholarworks.[Link]
  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis.
  • Regeneration of Cofactors for Enzyme Bioc
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.Royal Society of Chemistry.[Link]
  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor.
  • Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary.ScienceDirect.[Link]
  • New alcohol dehydrogenases for the synthesis of chiral compounds.PubMed.[Link]
  • SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES.University of Alaska Fairbanks Scholarworks.[Link]
  • Ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)
  • Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein.PubMed.[Link]
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation.
  • Fluorine bioc
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.Royal Society of Chemistry.[Link]
  • Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes.Nanjing Tech University.[Link]
  • Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones.Royal Society of Chemistry.[Link]
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.IJRPC.[Link]
  • Enantioselective Synthesis of Alkyl Fluorides via Bioc
  • Substituted chromones and quinolones as potent melanin-concentrating hormone receptor 1 antagonists.PubMed.[Link]
  • Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases.Semantic Scholar.[Link]
  • Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol.PubMed.[Link]
  • Chiral Oxazaborolidines for Asymmetric Synthesis.Labinsights.[Link]
  • Asymmetric Syntheses of Fluoroorganic Compounds via Chiral Organoboranes.
  • From Cell-Free Protein Synthesis to Whole-Cell Biotransformation: Screening and Identification of Novel α-Ketoglutarate-Dependent Dioxygenases for Preparative-Scale Synthesis of Hydroxy-l-Lysine.MDPI.[Link]

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Application Note: Asymmetric Synthesis of 7,8-Difluorochroman-4-one Analogs via Organocatalyzed Intramolecular Oxa-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and scientific rationale for the enantioselective synthesis of 7,8-difluorochroman-4-one analogs, a key scaffold in medicinal chemistry. The method leverages a chiral organocatalyst to facilitate a highly stereocontrolled intramolecular oxa-Michael addition.

Introduction: Significance of Fluorinated Chromanones

The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-viral, and neuroprotective properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] Consequently, the this compound scaffold represents a highly valuable target for the development of novel therapeutics.

Achieving stereocontrol in the synthesis of these molecules is critical, as the biological activity of chiral compounds often resides in a single enantiomer. Asymmetric catalysis provides the most efficient route to these enantiopure compounds. This note details an organocatalytic approach, which avoids the use of metals and often proceeds under mild conditions, for the synthesis of chiral this compound analogs.[7][8]

Principle of the Method: Asymmetric Intramolecular Oxa-Michael Addition

The core transformation is an intramolecular oxa-Michael (or conjugate) addition. The synthesis begins with a 2-hydroxy-3,4-difluorophenyl derivative bearing an α,β-unsaturated ketone side chain. In the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, the enone moiety is activated through the reversible formation of a chiral iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating a highly organized, stereoselective intramolecular attack by the pendant phenol nucleophile. Subsequent hydrolysis releases the chiral chromanone product and regenerates the catalyst, completing the catalytic cycle.[9][10]

The choice of a diarylprolinol-based catalyst is crucial. The bulky aryl groups on the prolinol scaffold create a well-defined chiral pocket that effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby inducing high enantioselectivity.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle cluster_main A Starting Material (Substituted Phenol) C Iminium Ion Intermediate A->C + Catalyst - H₂O B Chiral Amine Catalyst D Cyclized Intermediate (Enamine) C->D Intramolecular Oxa-Michael Addition D->B Catalyst Regeneration E Chiral Product (this compound) D->E + H₂O - Catalyst

Figure 1. Proposed Organocatalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric synthesis of a representative this compound analog.

3.1. Materials and Reagents

  • Starting Material: (E)-1-(2-hydroxy-3,4-difluorophenyl)but-2-en-1-one

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additive: Benzoic Acid

  • Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the starting phenol (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst and Additive: Add the chiral catalyst (0.1 mmol, 0.1 equiv, 10 mol%) and benzoic acid (0.1 mmol, 0.1 equiv, 10 mol%).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound analog.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (% ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Expected Results & Data Summary

The described protocol is expected to provide good to excellent yields and high enantioselectivities for a range of analogs. The following table summarizes representative data based on literature precedents for similar transformations.[9][10][11]

EntryR-group on enoneCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)ee (%)
1-CH₃1018259295
2-CH₂CH₃1020258993
3-Ph10242595>99
4-4-Cl-Ph10242591>99
5-4-MeO-Ph1036258597

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient reaction time.3. Low reaction temperature.1. Use freshly opened or purified catalyst.2. Extend reaction time and monitor by TLC.3. Gently warm the reaction (e.g., to 30-40 °C).
Low Enantioselectivity 1. Water in the reaction mixture.2. Racemization during workup/purification.3. Incorrect catalyst enantiomer.1. Ensure all glassware is oven-dried and use anhydrous solvent.2. Avoid harsh acidic/basic conditions; purify promptly.3. Verify the catalyst's stereochemistry.
Formation of Byproducts 1. Side reactions (e.g., polymerization).2. Decomposition of starting material or product.1. Lower the reaction temperature.2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if substrates are sensitive.

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product is summarized in the workflow diagram below.

Workflow start Prepare Starting Material (E)-1-(2-hydroxy-3,4-difluorophenyl)enone step1 Asymmetric Cyclization - Chiral Catalyst (10 mol%) - DCM, 25°C, 12-24h start->step1 step2 Aqueous Workup - Quench with NaHCO₃ - Extract with DCM step1->step2 step3 Purification - Silica Gel Chromatography step2->step3 step4 Characterization - NMR, HRMS (Structure) - Chiral HPLC (% ee) step3->step4 end Pure Enantioenriched This compound step4->end

Figure 2. Overall Experimental Workflow.

Conclusion

This application note provides a robust and highly efficient organocatalytic method for the asymmetric synthesis of this compound analogs. The protocol is characterized by its operational simplicity, mild reaction conditions, and the ability to deliver products with high yields and excellent enantioselectivity. This method serves as a valuable tool for medicinal chemists and drug discovery professionals, enabling access to novel, enantiopure fluorinated heterocycles for the development of next-generation therapeutics.

References

  • Assembly of fluorinated chromanones via enantioselective tandem reaction.
  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organoc
  • Asymmetric Fluorocyclization of Difluoroalkenes with Concomitant Formation of a Trifluoromethyl Group. Organic Letters.
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews.
  • Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base C
  • Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
  • Asymmetric intramolecular oxa-Michael addition of activated alpha,beta-unsaturated ketones catalyzed by a chiral N,N'-dioxide nickel(II) complex: highly enantioselective synthesis of flavanones.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.
  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society.
  • An efficient synthesis of 4-chromanones. Tetrahedron Letters.
  • Catalytic Asymmetric oxa-Michael−Michael Cascade for Facile Construction of Chiral Chromans via an Aminal Intermedi
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.
  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry.
  • Enantioselective organocatalytic synthesis of fluorinated molecules. Chemistry – A European Journal.
  • Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters.
  • Organocatalytic Fluorogenic Synthesis of Chromenes. Journal of Fluorescence.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem Co., Ltd.
  • This compound. PubChem.
  • Synthesis of chroman-4-one derivatives.
  • Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Molecules.

Sources

Scale-Up Synthesis of 7,8-Difluorochroman-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromanones in Medicinal Chemistry

The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 7,8-Difluorochroman-4-one, in particular, represents a key intermediate for the synthesis of various therapeutic agents. Its unique substitution pattern can profoundly influence molecular conformation and electronics, making it a valuable building block for targeting a range of biological pathways.

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound. The described methodology is designed to be robust, scalable, and efficient, addressing the practical challenges encountered in a process chemistry environment. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step protocols, and discuss critical safety and operational considerations for multigram to kilogram-scale production.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Williamson Ether Synthesis: Formation of the key intermediate, 3-(2,3-difluorophenoxy)propanoic acid, via the reaction of 2,3-difluorophenol with a suitable 3-carbon building block.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid intermediate using a strong acid catalyst to yield the target chromanone.

This strategy is predicated on the availability of the starting materials and the reliability of each transformation at scale. The intramolecular Friedel-Crafts acylation is a classic and powerful method for the formation of cyclic ketones.[2]

Part 1: Synthesis of 3-(2,3-difluorophenoxy)propanoic acid

Scientific Rationale

The initial step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4] In this reaction, the phenoxide, generated by deprotonating 2,3-difluorophenol with a mild base such as potassium carbonate, acts as a nucleophile. It displaces a leaving group from an electrophilic 3-carbon synth on, in this case, 3-chloropropanoic acid. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. This method is highly efficient and avoids the use of harsh reagents, making it suitable for large-scale production.[1][5]

Experimental Workflow: Synthesis of 3-(2,3-difluorophenoxy)propanoic acid

reagents 2,3-Difluorophenol 3-Chloropropanoic Acid Potassium Carbonate solvent Dimethylformamide (DMF) reagents->solvent Dissolve reaction Reaction at 80-90°C (Monitored by TLC/HPLC) solvent->reaction Heat quench Quench with Water and Acidify with HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry_concentrate Dry (Na2SO4) Concentrate in vacuo wash->dry_concentrate product1 Crude 3-(2,3-difluorophenoxy)propanoic acid dry_concentrate->product1 purification Recrystallization (e.g., Toluene/Heptane) product1->purification final_product1 Pure 3-(2,3-difluorophenoxy)propanoic acid purification->final_product1

Caption: Workflow for the synthesis of the propanoic acid intermediate.

Detailed Scale-Up Protocol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2,3-Difluorophenol130.09 g/mol 1.0 eq.
3-Chloropropanoic acid108.52 g/mol 1.1 eq.
Potassium Carbonate (anhydrous)138.21 g/mol 2.5 eq.
Dimethylformamide (DMF)-~5 volumes
Ethyl Acetate-As required for extraction
2M Hydrochloric Acid-As required for acidification
Brine-As required for washing
Anhydrous Sodium Sulfate-As required for drying

Procedure:

  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 2,3-difluorophenol (1.0 eq.), potassium carbonate (2.5 eq.), and DMF (~5 volumes).

  • Reagent Addition: Add 3-chloropropanoic acid (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the consumption of the starting phenol is complete.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separate vessel containing ice-water (~20 volumes). This step can be exothermic.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2M hydrochloric acid. The product should precipitate as a solid. If it oils out, proceed to extraction.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x ~5 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x ~5 volumes) and brine (1 x ~5 volumes) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(2,3-difluorophenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to afford a white to off-white solid.

Part 2: Intramolecular Friedel-Crafts Acylation

Scientific Rationale

The final step is an intramolecular Friedel-Crafts acylation, which is a powerful C-C bond-forming reaction.[6] Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the solvent and the catalyst.[2] PPA is a strong dehydrating agent and a Brønsted acid, which facilitates the formation of the key electrophilic species, an acylium ion, from the carboxylic acid precursor. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered ring of the chromanone system. The electron-donating ether oxygen and the fluorine atoms influence the regioselectivity of the cyclization.

Process Safety and Hazard Analysis

Polyphosphoric acid is a corrosive substance that can cause severe burns.[7][8] It reacts exothermically with water. Therefore, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The work-up procedure, which involves quenching the hot PPA mixture into ice water, must be performed with extreme caution in a well-ventilated area or a fume hood to manage the exothermic reaction and any potential splashing.[9] The addition of the reaction mixture to ice water should be done slowly and in a controlled manner.

Experimental Workflow: Cyclization to this compound

start_material 3-(2,3-difluorophenoxy)propanoic acid ppa Polyphosphoric Acid (PPA) start_material->ppa Add reaction Reaction at 90-100°C (Monitored by TLC/HPLC) ppa->reaction Heat quench Careful Quench into Ice-Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer (Water, NaHCO3 soln, Brine) extraction->wash dry_concentrate Dry (Na2SO4) Concentrate in vacuo wash->dry_concentrate product2 Crude this compound dry_concentrate->product2 purification Column Chromatography or Recrystallization product2->purification final_product2 Pure this compound purification->final_product2

Caption: Workflow for the intramolecular Friedel-Crafts acylation.

Detailed Scale-Up Protocol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
3-(2,3-difluorophenoxy)propanoic acid202.14 g/mol 1.0 eq.
Polyphosphoric Acid (PPA)-~10 wt. eq.
Ethyl Acetate-As required for extraction
Saturated Sodium Bicarbonate Solution-As required for washing
Brine-As required for washing
Anhydrous Sodium Sulfate-As required for drying

Procedure:

  • Reactor Setup: Charge a reactor suitable for viscous mixtures with polyphosphoric acid (~10 times the weight of the starting material). Begin stirring and heat the PPA to approximately 60°C to reduce its viscosity.[2]

  • Reagent Addition: Slowly and portion-wise, add the 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq.) to the PPA. A slight exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to 90-100°C and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Work-up - Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water. Cool the reaction mixture to about 60-70°C and then very slowly and carefully pour it into the ice-water mixture with vigorous stirring. Maintain the temperature of the quench mixture below 25°C by adding more ice if necessary.

  • Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous suspension with ethyl acetate (3 x ~5 volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: potential for gas evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/heptane mixture.

Data Summary and Characterization

StepProductExpected YieldPurity (by HPLC)Analytical Data
13-(2,3-difluorophenoxy)propanoic acid80-90%>98%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
2This compound75-85%>99%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, m.p.

The purity of the final compound should be rigorously assessed using a combination of analytical techniques. ¹⁹F NMR is particularly valuable for confirming the structure of fluorinated compounds.[10]

Conclusion

This application note outlines a comprehensive and scalable two-step synthesis for this compound. The described protocols are based on well-established and reliable chemical transformations, adapted for the specific challenges of scale-up. By carefully considering reaction conditions, operational safety, and purification strategies, this guide provides a solid foundation for the efficient production of this valuable fluorinated building block, enabling further research and development in medicinal chemistry.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid.
  • Uddin, M. J., & Nath, M. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 20, 1-7.
  • Sciencemadness.org. (n.d.). Polyphosphoric Acid.
  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063-7076.
  • ResearchGate. (2013). What is the work up process for the reaction involving poly phosphoric acid?
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Javaherian, M., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 4(1), 1-8.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
  • Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Antioxidants, 13(5), 583.

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Application Notes & Protocols: The 7,8-Difluorochroman-4-one Scaffold in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] The strategic introduction of fluorine atoms into molecular scaffolds is a powerful tool in drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[3][4] This guide explores the utility of the 7,8-difluorochroman-4-one scaffold, a promising building block for the design of potent and selective enzyme inhibitors. We provide a detailed synthetic protocol for the scaffold, a comprehensive methodology for evaluating its inhibitory activity using a fluorescence-based assay, and insights into the structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated heterocyclic scaffolds for therapeutic innovation.

Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold

The chroman-4-one framework is a recurring motif in both natural products and synthetic pharmaceuticals, valued for its rigid, bicyclic structure that allows for precise three-dimensional orientation of substituents to interact with biological targets.[2] When this privileged scaffold is augmented with fluorine atoms, particularly at the 7 and 8 positions of the aromatic ring, it acquires unique physicochemical properties that can be exploited for inhibitor design.

The Role of Vicinal Fluorine Atoms: The C-F bond is highly polarized and exceptionally strong, lending metabolic stability to the molecule.[5] The introduction of fluorine can significantly alter the electronic properties of the aromatic ring, modulating the pKa of nearby functional groups and influencing key interactions within an enzyme's active site. Furthermore, fluorine can increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target protein.[3] Specifically, the 7,8-difluoro substitution pattern creates a distinct electronic environment that can be leveraged to achieve high potency and selectivity for a variety of enzyme targets, including sirtuins, kinases, and cholinesterases.[6][7][8]

This guide will use Sirtuin 2 (SIRT2), a Class III histone deacetylase and a target for neurodegenerative diseases and cancer, as a representative example to illustrate the application of the this compound scaffold.[1][6][9]

Synthesis Protocol: this compound

The synthesis of the target scaffold can be achieved through a base-catalyzed intramolecular oxa-Michael addition. This protocol is adapted from established methods for chroman-4-one synthesis.[1][10] The causality behind this approach lies in its efficiency and robustness, starting from a commercially available difluorinated precursor.

Principle: The synthesis involves the reaction of 2'-hydroxy-3',4'-difluoroacetophenone with a protected acetaldehyde equivalent (e.g., a vinyl ether) in the presence of a base. The initial reaction forms a chalcone-like intermediate which then undergoes a rapid intramolecular cyclization to yield the chroman-4-one ring system. A more direct approach, described below, utilizes an aldol condensation followed by cyclization.

Materials:

  • 2'-Hydroxy-3',4'-difluoroacetophenone

  • Paraformaldehyde

  • Diisopropylamine (DIPA) or Pyrrolidine

  • Ethanol (Absolute)

  • Hydrochloric Acid (1 M)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2'-hydroxy-3',4'-difluoroacetophenone (1.0 eq) in absolute ethanol (0.4 M concentration) within a microwave-safe reaction vessel, add paraformaldehyde (1.5 eq) and diisopropylamine (DIPA) (1.2 eq).

    • Rationale: Paraformaldehyde serves as the source of the C2 and C3 carbons of the chromanone ring. DIPA acts as a base to catalyze the initial aldol-type condensation. Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[1]

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation to 160 °C for 1 hour.

    • Rationale: The high temperature facilitates both the aldol condensation and the subsequent intramolecular oxa-Michael addition, which closes the heterocyclic ring to form the chroman-4-one structure.

  • Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase sequentially with 1 M HCl, water, and brine.

    • Rationale: The acid wash removes the basic catalyst (DIPA). The subsequent water and brine washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient (e.g., 5% to 20% ethyl acetate).

    • Rationale: This step is crucial to remove unreacted starting materials and side products, yielding the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected molecular weight for C₉H₆F₂O₂ is 184.14 g/mol .[11]

Application: Development of SIRT2 Inhibitors

The this compound scaffold is an excellent starting point for generating a library of potential SIRT2 inhibitors. Modifications are typically introduced at the 2-position to explore the substrate-binding channel of the enzyme.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Ring Substitution: Electron-withdrawing groups, such as fluorine, on the aromatic ring are often favorable for SIRT2 inhibition.[1][10] The 7,8-difluoro pattern can enhance binding by engaging in specific interactions (e.g., halogen bonding or dipole interactions) with residues in the active site and by increasing the lipophilicity of the scaffold.[3]

  • 2-Position Substitution: The introduction of alkyl or aryl groups at the 2-position is a common strategy to improve potency. An alkyl chain of three to five carbons is often optimal for SIRT2 inhibition, as it can occupy a hydrophobic pocket within the enzyme's active site.[10]

  • 4-Keto Group: The carbonyl group at the 4-position is generally crucial for activity. Its reduction to a hydroxyl group often leads to a significant decrease in inhibitory potency, suggesting it may act as a hydrogen bond acceptor or contribute to the compound's optimal conformation.[10][12]

Illustrative Data on SIRT2 Inhibition

The following table presents hypothetical, yet plausible, data for a series of this compound analogues, demonstrating the impact of 2-position substitutions on SIRT2 inhibitory activity.

Compound IDR-Group (at 2-Position)SIRT2 IC₅₀ (µM)
DFCO-01 -H (Scaffold)> 100
DFCO-02 -Propyl12.5
DFCO-03 -Pentyl2.1
DFCO-04 -Phenyl8.9
DFCO-05 -Cyclohexyl5.4

This table contains illustrative data based on established SAR trends for chroman-4-one based SIRT2 inhibitors.[1][6]

Protocol: In Vitro Fluorescence-Based SIRT2 Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ values of test compounds against human SIRT2.

Principle: The assay measures the activity of SIRT2 by monitoring the deacetylation of a fluorogenic substrate. The reaction is performed in two steps: first, the enzyme reaction with the acetylated substrate and the inhibitor; second, the development step where a developer solution cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is inversely proportional to the SIRT2 activity.

Materials:

  • Recombinant Human SIRT2 Enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Developer solution containing a protease (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound derivatives (dissolved in DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_dev Development & Readout cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor in DMSO p2 Prepare reaction mix: Enzyme, Substrate, NAD+ a1 Dispense inhibitor dilutions and controls into 96-well plate p2->a1 a2 Add reaction mix to all wells to initiate enzyme reaction a1->a2 a3 Incubate at 37°C for 60 min a2->a3 d1 Add Developer solution to stop reaction & generate signal a3->d1 d2 Incubate at 37°C for 30 min d1->d2 d3 Read fluorescence (Ex: 360nm, Em: 460nm) d2->d3 an1 Calculate % Inhibition d3->an1 an2 Plot % Inhibition vs. [Inhibitor] an1->an2 an3 Determine IC50 value (Non-linear regression) an2->an3

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Plate Layout: In a black 96-well plate, add 2 µL of the diluted compounds. For controls, add 2 µL of DMSO (100% activity control) and 2 µL of a known SIRT2 inhibitor (positive inhibition control).

  • Enzyme Reaction: Prepare a master mix containing Assay Buffer, SIRT2 enzyme, the fluorogenic substrate, and NAD⁺. Add 48 µL of this master mix to each well to start the reaction. The final DMSO concentration should be ≤ 2%.

    • Self-Validation: Include a "no enzyme" control and a "no NAD⁺" control to ensure the signal is dependent on enzyme activity and the co-substrate.

  • Incubation: Shake the plate gently and incubate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of the Developer solution to each well. This stops the enzymatic reaction and initiates the fluorescence-generating cleavage.

  • Second Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank)) Where "Signal_Blank" is the no-enzyme control.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or similar sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin).

Mechanistic Considerations

Fluorinated ketones and related scaffolds can inhibit enzymes through various mechanisms.[4] For hydrolases like SIRT2, a key proposed mechanism involves the formation of a stable intermediate that mimics the transition state of the enzymatic reaction.

Transition State Analogue Inhibition: The electron-withdrawing nature of the fluorine atoms makes the 4-keto carbon of the chromanone highly electrophilic. This facilitates the nucleophilic attack by a key residue in the enzyme's active site (e.g., a serine or cysteine). For serine hydrolases, this results in a stable hemiketal adduct, which is a mimic of the tetrahedral intermediate formed during substrate hydrolysis.[5][13] This covalent but often reversible interaction can lead to potent inhibition.

G cluster_enzyme Enzyme Active Site Enzyme Enzyme + Ser-OH Adduct Stable Hemiketal Adduct (Transition-State Analogue) Enzyme->Adduct Nucleophilic Attack Inhibitor 7,8-Difluoro- chroman-4-one (Electrophilic Carbonyl) Inhibitor->Adduct

Caption: Inhibition via formation of a stable transition-state analogue.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. The strategic placement of vicinal fluorine atoms provides a unique combination of metabolic stability, modulated electronics, and potential for specific, high-affinity interactions with target enzymes. The synthetic and screening protocols provided herein offer a clear and validated pathway for researchers to synthesize, evaluate, and optimize derivatives of this promising scaffold. By understanding the underlying principles of its synthesis, biological evaluation, and mechanism of action, scientists can effectively harness the potential of this compound in the pursuit of new therapeutic agents.

References

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Sources

Application Notes and Protocols for In Vitro Evaluation of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold

The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this structure have demonstrated a wide range of pharmacological activities, including potential as anticancer and antibacterial agents.[2][3] Notably, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related and neurodegenerative diseases.[4] The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

7,8-Difluorochroman-4-one (Figure 1) is a fluorinated analog within this promising class of compounds. While specific biological data for this exact molecule is not extensively published, its structural similarity to known SIRT2 inhibitors and other bioactive chromanones warrants a thorough in vitro investigation to elucidate its mechanism of action and therapeutic potential.[4] These application notes provide a comprehensive guide for researchers to conduct robust in vitro assays to characterize the biological activity of this compound.

Figure 1: Chemical Structure of this compound Image generated based on PubChem CID 46835428[5]

PART 1: Foundational In Vitro Assays for Biological Characterization

To establish a foundational understanding of the biological effects of this compound, a tiered approach to in vitro testing is recommended. This begins with broad cytotoxicity screening, followed by more specific assays targeting potential mechanisms of action, such as enzyme inhibition.

Cytotoxicity and Cell Viability Assessment: The MTT Assay

A primary step in characterizing any novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., a human neuroblastoma cell line if investigating neuroprotective or neurotoxic effects, or a panel of cancer cell lines for general anticancer screening).

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cell line(s)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization. Gently pipette to mix and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

PART 2: Mechanistic Assays: Investigating Enzyme Inhibition

Based on the known activity of similar chromanone structures, a plausible mechanism of action for this compound is the inhibition of enzymes like SIRT2.[4] A direct enzyme inhibition assay is therefore a critical next step.

In Vitro Enzyme Inhibition Assay: A Fluorogenic Approach

Fluorogenic assays are highly sensitive and well-suited for high-throughput screening of enzyme inhibitors.[4] For SIRT2, commercially available kits often utilize a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer solution to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity.

Objective: To determine the IC50 of this compound against recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

  • NAD+

  • Assay buffer

  • Developer solution

  • This compound

  • A known SIRT2 inhibitor (positive control)

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound and the positive control inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • Assay buffer

    • This compound or control inhibitor at various concentrations. Include a no-inhibitor control (enzyme activity control) and a no-enzyme control (background control).

    • NAD+

    • Recombinant SIRT2 enzyme

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme activity control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.[10]

PART 3: Advanced Mechanistic Insights: Receptor Binding Assays

Should the initial screening suggest an interaction with a specific receptor system, radioligand binding assays can be employed to determine the affinity of this compound for the target receptor. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[11][12]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.[13]

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor.

Materials:

  • Membrane preparation containing the target receptor (from cell lines or tissue homogenates)[14]

  • Radiolabeled ligand specific for the target receptor

  • This compound

  • A known unlabeled ligand for the target receptor (for determining non-specific binding)

  • Assay buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[14]

  • Controls:

    • Total Binding: Membrane preparation and radiolabeled ligand only.

    • Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of the known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the 96-well filter plate. The membranes with the bound radioligand will be trapped on the filters.[11]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[14]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[14]

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

PART 4: Ensuring Data Integrity and Reproducibility

Adherence to good research practices is paramount for generating reliable and reproducible data.

  • Assay Validation: Before screening, it is crucial to validate the assay by determining parameters such as the Z'-factor, which assesses the statistical effect size and the quality of the assay.[15]

  • Good Laboratory Practices (GLPs): While not always mandatory for early-stage research, following GLP principles, such as proper documentation, instrument calibration, and use of positive and negative controls, enhances the quality and trustworthiness of the data.[16]

  • Reagent Quality: Ensure the stability and quality of all reagents, as this can significantly impact assay performance.[17]

Visualizations

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_inc Incubate for 4h mtt_add->formazan_inc solubilize Add solubilization solution formazan_inc->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_ic50 Plot dose-response curve and determine IC50 calc_viability->plot_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Signaling Pathway: Hypothetical SIRT2 Inhibition

G compound This compound sirt2 SIRT2 compound->sirt2 Inhibition deacetylated_protein Deacetylated Protein sirt2->deacetylated_protein Deacetylation acetylated_protein Acetylated Protein (e.g., α-tubulin) acetylated_protein->sirt2 cellular_process Downstream Cellular Processes (e.g., Cytoskeletal Dynamics, Metabolism) deacetylated_protein->cellular_process

Caption: Hypothetical inhibition of SIRT2 by this compound.

Summary of Quantitative Data

Assay TypeKey ParameterTypical UnitPurpose
MTT Cell ViabilityIC50µMMeasures the concentration of compound that inhibits cell viability by 50%.
Enzyme InhibitionIC50µMMeasures the concentration of compound that inhibits enzyme activity by 50%.
Radioligand BindingKinM or µMRepresents the binding affinity of the compound for a specific receptor.

References

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  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655.
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Application Notes and Protocols for the Cellular Evaluation of 7,8-Difluorochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis-Driven Approach to a Novel Scaffold

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] A significant body of research has identified certain substituted chroman-4-ones as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3][4][5] SIRT2 is implicated in various cellular processes, including cell cycle regulation and cytoskeletal dynamics, making it a compelling target for cancer therapy.[4][5] Inhibition of SIRT2 by chroman-4-one derivatives has been shown to induce hyperacetylation of α-tubulin, leading to cell cycle arrest and antiproliferative effects in cancer cell lines.[3][6]

This document concerns the 7,8-difluorochroman-4-one scaffold, a novel series of derivatives for which specific biological activities and molecular targets have not yet been extensively characterized. The introduction of fluorine atoms can significantly alter a compound's physicochemical properties, including metabolic stability and binding affinity for protein targets. Based on the established pharmacology of the parent scaffold, we hypothesize that this compound derivatives may act as SIRT2 inhibitors with potential anticancer activity.

These application notes provide a structured, multi-tiered approach for the initial characterization of these novel compounds. The protocols are designed to be self-validating, starting with broad phenotypic screens and progressively narrowing the focus to mechanistic studies and specific target engagement. This guide is intended for researchers in drug discovery and chemical biology to systematically evaluate the cellular effects of this compound derivatives.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides essential dose-response information and guides the concentration range for subsequent mechanistic assays. We recommend employing at least two mechanistically distinct assays to obtain a comprehensive and robust initial assessment.

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7] It serves as a marker of cytotoxicity and cell death.

By using both assays, researchers can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_readout Readout & Analysis start Seed cells in 96-well plates treat Treat with serial dilutions of This compound derivatives start->treat mtt MTT Assay: Add MTT reagent, incubate, solubilize formazan treat->mtt ldh LDH Assay: Collect supernatant, add LDH reaction mix treat->ldh read_mtt Measure Absorbance (570 nm) mtt->read_mtt read_ldh Measure Absorbance (490 nm) ldh->read_ldh analysis Calculate % Viability / % Cytotoxicity Determine IC50 values read_mtt->analysis read_ldh->analysis

Caption: Tier 1 workflow for initial cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to dissolve the formazan crystals.

  • Readout: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[7][8]

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and the vehicle control.

Data Presentation: Tier 1
DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)
Compound XA549MTT48Value
Compound XA549LDH48Value
Compound XMCF-7MTT48Value
Compound XMCF-7LDH48Value
Compound YA549MTT48Value
...............

Tier 2: Elucidating the Mechanism of Cell Death and Proliferation

Once a compound demonstrates significant antiproliferative or cytotoxic activity, the next logical step is to investigate the underlying mechanism. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.

Rationale for Assay Selection
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[9]

  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. This luminescent assay uses a proluminescent substrate that is cleaved by active caspases-3/7, generating a light signal proportional to their activity.

  • Cell Cycle Analysis via PI Staining: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.

Experimental Workflow: Tier 2 Mechanistic Assays

G cluster_prep Preparation cluster_assays Assays cluster_apoptosis Apoptosis Analysis cluster_readout Readout & Analysis start Treat cells with IC50 concentration of active derivatives apoptosis Apoptosis Assays start->apoptosis cell_cycle Cell Cycle Assay start->cell_cycle annexin Annexin V/PI Staining apoptosis->annexin caspase Caspase-Glo 3/7 apoptosis->caspase flow_cyto Flow Cytometry cell_cycle->flow_cyto Fix & Stain with PI annexin->flow_cyto luminescence Luminescence Reader caspase->luminescence apoptosis_analysis Quantify Apoptotic vs. Live/Necrotic Cells flow_cyto->apoptosis_analysis cell_cycle_analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cyto->cell_cycle_analysis caspase_analysis Measure Caspase Activity luminescence->caspase_analysis

Caption: Tier 2 workflow for mechanistic studies.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 4: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 3.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and decant the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]

Data Presentation: Tier 2

Apoptosis Analysis

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle ControlValueValueValue
Compound X (IC₅₀)ValueValueValue
Compound X (2x IC₅₀)ValueValueValue

Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlValueValueValue
Compound X (IC₅₀)ValueValueValue
Compound X (2x IC₅₀)ValueValueValue

Tier 3: Target Engagement and Validation

Based on the established activity of the chroman-4-one scaffold, SIRT2 is a primary hypothetical target.[2][6] Tier 3 assays are designed to test this hypothesis directly by measuring target engagement within the cell and assessing the modulation of a key downstream substrate.

Proposed Signaling Pathway

G compound This compound Derivative sirt2 SIRT2 compound->sirt2 Inhibition tubulin Acetylated α-Tubulin sirt2->tubulin Deacetylation microtubules Microtubule Stability tubulin->microtubules cell_cycle Cell Cycle Arrest (G2/M) microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Rationale for Assay Selection
  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming direct binding of a compound to its target protein in a cellular environment.[2] The principle is that ligand binding stabilizes the target protein against thermal denaturation. By heating intact cells or cell lysates across a temperature gradient, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

  • Western Blot for Acetylated α-Tubulin: SIRT2 is the primary deacetylase for α-tubulin at lysine-40.[3] Therefore, inhibition of SIRT2 activity should lead to an accumulation of acetylated α-tubulin.[3][6] This can be readily detected by Western blotting using a specific antibody against acetylated α-tubulin, providing a robust biomarker for target inhibition.

Protocol 5: Cellular Thermal Shift Assay (CETSA) for SIRT2
  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the this compound derivative (e.g., at 10x IC₅₀) or vehicle control for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS containing protease inhibitors, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for SIRT2.

  • Data Analysis: Quantify the band intensities for SIRT2 at each temperature. Plot the normalized band intensity against temperature for both vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg) and assess any thermal shift (ΔTagg).[2]

Protocol 6: Western Blot for α-Tubulin Acetylation
  • Cell Lysis: Treat cells with various concentrations of the active compound for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin (as a loading control), diluted in blocking buffer.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Normalize the acetylated α-tublin signal to the total α-tubulin signal to determine the relative increase in acetylation upon compound treatment.[3]

Conclusion and Forward Outlook

This comprehensive, tiered workflow provides a robust framework for the initial cell-based characterization of novel this compound derivatives. By systematically assessing cytotoxicity, mechanism of action, and target engagement, researchers can efficiently build a pharmacological profile for these compounds. Positive results from this cascade of assays, particularly the confirmation of SIRT2 engagement and subsequent α-tubulin hyperacetylation, would provide a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies. This hypothesis-driven approach ensures that experimental resources are used effectively to validate the therapeutic potential of this promising new chemical scaffold.

References

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Troubleshooting & Optimization

Technical Support Center: Optimization of 7,8-Difluorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7,8-difluorochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important fluorinated heterocyclic compound.

The synthesis of this compound, while conceptually straightforward, often presents challenges in achieving high yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its preparation, primarily focusing on the intramolecular Friedel-Crafts acylation pathway.

I. Synthetic Overview & Key Challenges

The most common and direct route to this compound involves a two-step process starting from 2,3-difluorophenol.

  • O-acylation: Reaction of 2,3-difluorophenol with 3-chloropropionyl chloride to form 3-chloro-1-(2,3-difluorophenoxy)propan-1-one.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclization of the propionyl chloride intermediate, typically promoted by a strong Lewis acid or Brønsted acid, to yield the target chromanone.

While this pathway is logical, achieving high efficiency in the cyclization step can be problematic. Key challenges include:

  • Low reaction yields due to incomplete conversion or side reactions.

  • Formation of impurities that are difficult to separate from the desired product.

  • Harsh reaction conditions that may not be suitable for scaled-up syntheses.

The following sections will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

Low Yield in the Cyclization Step

Q1: My intramolecular Friedel-Crafts cyclization to form this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this intramolecular Friedel-Crafts acylation are a common issue and can stem from several factors. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring deactivates it towards electrophilic substitution, making the cyclization inherently more challenging than for non-fluorinated analogues.[1][2]

Here is a systematic approach to troubleshooting:

1. Choice and Stoichiometry of the Catalyst:

  • Aluminum chloride (AlCl₃): This is a powerful and common Lewis acid for Friedel-Crafts reactions.[3] However, due to the formation of a stable complex with the product ketone, more than a stoichiometric amount of AlCl₃ is often required.[3] If you are using catalytic amounts, this is a likely reason for low conversion. Recommendation: Start with at least 1.2 equivalents of AlCl₃ and consider increasing to 2.0-3.0 equivalents.

  • Polyphosphoric acid (PPA): PPA is a viscous and effective Brønsted acid catalyst for intramolecular acylations.[4] It can often provide better yields than AlCl₃ for deactivated systems. Its high viscosity can be an issue for stirring at scale, but it is an excellent choice for optimization at the lab scale. Recommendation: Use PPA as both the solvent and the catalyst at elevated temperatures (e.g., 80-120°C).

  • Trifluoromethanesulfonic acid (TfOH): This is a very strong Brønsted acid that can also promote the cyclization. It is often used in smaller quantities than PPA.[5]

2. Reaction Temperature and Time:

  • Deactivated substrates require more forcing conditions. If you are running the reaction at room temperature with AlCl₃, you will likely see low conversion. Recommendation: For AlCl₃ in a solvent like dichloromethane (DCM) or dichloroethane (DCE), gradually increase the temperature to reflux. For PPA, a temperature range of 80-120°C is a good starting point. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.

3. Purity of Starting Material:

  • The precursor, 3-chloro-1-(2,3-difluorophenoxy)propan-1-one, must be pure. Any unreacted 2,3-difluorophenol can complex with the Lewis acid, reducing its effective concentration. Recommendation: Ensure the starting material is fully purified, for example by column chromatography or distillation, before proceeding to the cyclization step.

Experimental Workflow for Cyclization Optimization

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis & Optimization start Pure 3-chloro-1-(2,3-difluorophenoxy)propan-1-one A Catalyst A: AlCl3 (1.2-3.0 eq) Solvent: DCM or DCE Temp: 0°C to Reflux start->A Select Catalyst System B Catalyst B: PPA Solvent: Neat Temp: 80-120°C start->B Select Catalyst System C Catalyst C: TfOH (catalytic to stoichiometric) Solvent: DCM or Neat Temp: RT to 80°C start->C Select Catalyst System monitor Monitor by TLC/LC-MS (Check for starting material, product, and byproducts) A->monitor B->monitor C->monitor workup Aqueous Workup (e.g., quench with ice/HCl) monitor->workup Upon completion purify Purification (Column chromatography, crystallization) workup->purify yield Determine Yield and Purity purify->yield yield->A Iterate & Optimize

Caption: Workflow for optimizing the intramolecular Friedel-Crafts cyclization.

Impurity Profile and Purification

Q2: I am observing several impurities in my crude reaction mixture after cyclization. What are they likely to be and what is the best way to purify the product?

A2: The impurity profile can vary depending on the reaction conditions. Here are some common side products and purification strategies:

  • Unreacted Starting Material: As discussed, incomplete conversion is common.

  • Intermolecular Acylation Products: At high concentrations, the acyl chloride intermediate can react with another molecule of the starting material or the product, leading to dimeric or polymeric byproducts.[6] This is more of an issue with AlCl₃ than with PPA when PPA is used as the solvent.

  • Positional Isomers: While the fluorine atoms strongly direct the acylation to the 6-position (para to the oxygen), there is a small possibility of reaction at other positions, although this is generally minor.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, it is crucial to quench the catalyst properly. For AlCl₃ and TfOH, slowly pouring the reaction mixture into a mixture of ice and concentrated HCl is effective.[7] For PPA, the mixture can be poured into ice water and stirred vigorously until the PPA is fully dissolved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for removing both unreacted starting material and polar byproducts. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically successful.

  • Crystallization: this compound is a solid.[8] After chromatography, crystallization can be an excellent final step to achieve high purity.[9] A solvent system like heptane/ethyl acetate or isopropanol/water can be explored.

Table 1: Troubleshooting Common Impurities

Impurity/IssuePotential CauseRecommended Solution
High levels of starting material Insufficient catalyst, low temperature, or short reaction time.Increase catalyst stoichiometry and/or reaction temperature. Monitor for completion by TLC/LC-MS.
Polymeric/tar-like material High concentration leading to intermolecular reactions.Run the reaction at a higher dilution, especially when using AlCl₃.
Product decomposes Reaction temperature is too high or reaction time is too long.Perform a time-course study to find the optimal reaction time. Avoid excessive heating.
Alternative Synthetic Routes

Q3: Are there alternative routes to synthesize this compound that might avoid the issues with the intramolecular Friedel-Crafts acylation?

A3: Yes, while the Friedel-Crafts route is the most direct, other methods for constructing the chromanone core exist. One notable alternative involves the reaction of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[10][11]

For this compound, this would be a more complex route as it would require the synthesis of 2',3'-difluoro-2'-hydroxyacetophenone, which is not as readily available as 2,3-difluorophenol.

Another approach involves the Michael addition of 2,3-difluorophenol to acrylonitrile, followed by a Houben-Hoesch reaction of the resulting 3-(2,3-difluorophenoxy)propanenitrile.[5] This method can be effective but also requires strong acid catalysts for the final cyclization step.

For most applications, optimizing the intramolecular Friedel-Crafts acylation of 3-chloro-1-(2,3-difluorophenoxy)propan-1-one remains the most practical and cost-effective approach.

III. Detailed Experimental Protocol

This section provides a representative, optimized protocol for the synthesis of this compound via the PPA-mediated intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 3-chloro-1-(2,3-difluorophenoxy)propan-1-one

  • To a stirred solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add pyridine (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate as a colorless oil or low-melting solid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add 3-chloro-1-(2,3-difluorophenoxy)propan-1-one to a reaction vessel add_ppa Add Polyphosphoric Acid (PPA) (approx. 10x weight of starting material) start->add_ppa heat Heat the mixture with vigorous stirring to 100-110°C add_ppa->heat monitor Monitor reaction progress by TLC or LC-MS (typically 2-4 hours) heat->monitor cool Cool the reaction mixture to ~60°C monitor->cool Upon completion quench Slowly pour into a beaker of ice water with rapid stirring cool->quench extract Extract with ethyl acetate (3x) quench->extract wash Wash combined organic layers with saturated NaHCO3 and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) dry->purify product This compound purify->product

Caption: Step-by-step workflow for the PPA-catalyzed cyclization.

IV. References

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). Optimization studies for the cyclization of 2-(phenyl)phenylphosphonic acid monoethyl esters. [Link]

  • ResearchGate. (2025). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. [Link]

  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... [Link]

  • ResearchGate. (2025). Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PubMed. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. [Link]

  • Semantic Scholar. (n.d.). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. [Link]

  • ResearchGate. (n.d.). The cyclization used for the optimization procedure. [Link]

  • Royal Society of Chemistry. (n.d.). Mn(iii)-Catalyzed cascade cyclization reaction of o-acyl aromatic isocyanides with boronic acids. [Link]

  • ResearchGate. (2026). Phosphoric-Acid-Catalyzed ortho -Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. [Link]

Sources

Navigating the Synthesis of 7,8-Difluorochroman-4-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7,8-Difluorochroman-4-one. As a key intermediate in the development of various pharmaceuticals, ensuring the purity and yield of this compound is paramount. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of byproducts.

I. Understanding the Synthesis: The Intramolecular Friedel-Crafts Acylation Pathway

The most common and industrially scalable route to this compound involves the intramolecular Friedel-Crafts acylation of a 3-(2,3-difluorophenoxy)propanoic acid precursor. This process, while robust, is susceptible to the formation of several byproducts that can complicate purification and compromise the quality of the final product.

II. Troubleshooting Guide & FAQs: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an isomeric impurity. How can I identify and minimize it?

A1: The most probable isomeric byproduct is 5,6-Difluorochroman-4-one . Its formation is a direct consequence of the regioselectivity of the intramolecular Friedel-Crafts acylation.

  • Causality: The cyclization of 3-(2,3-difluorophenoxy)propanoic acid is directed by the activating effect of the ether oxygen and the deactivating, meta-directing effects of the fluorine atoms. While the desired cyclization occurs at the C-6 position (ortho to the ether), a competing reaction can occur at the C-4 position, leading to the 5,6-difluoro isomer. The reaction conditions, particularly the choice of Lewis acid and temperature, can influence this selectivity.

  • Identification:

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between the 7,8- and 5,6-difluoro isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.

    • Chromatography: HPLC and GC can often separate the two isomers, presenting as distinct peaks. Co-injection with a synthesized standard of the suspected byproduct can confirm its identity.

  • Mitigation Strategies:

    • Choice of Catalyst: Polyphosphoric acid (PPA) is often a good choice for this type of cyclization as it can provide good yields with high regioselectivity. Stronger Lewis acids like aluminum chloride (AlCl₃) might lead to more of the undesired isomer.

    • Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity. Start with trials at moderate temperatures (e.g., 60-80 °C) and adjust as needed based on conversion and byproduct formation.

Q2: I'm observing the formation of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent it?

A2: This is likely due to the formation of polymeric byproducts resulting from intermolecular Friedel-Crafts acylation.

  • Causality: Instead of the desired intramolecular cyclization, the activated acyl group of one molecule can react with the aromatic ring of another molecule. This is particularly problematic at high concentrations of the starting material.

  • Mitigation Strategies:

    • High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway. The two reactive ends of the same molecule are more likely to find each other in a dilute solution.

    • Controlled Addition: Slowly adding the 3-(2,3-difluorophenoxy)propanoic acid or its activated derivative (e.g., the acyl chloride) to the heated cyclizing agent can help maintain a low instantaneous concentration of the reactant, thus minimizing intermolecular reactions.

Q3: My final product is contaminated with unreacted starting material. How can I drive the reaction to completion and purify the product?

A3: Incomplete cyclization will leave you with 3-(2,3-difluorophenoxy)propanoic acid in your product mixture.

  • Causality: Insufficient reaction time, inadequate temperature, or a deactivated catalyst can lead to incomplete conversion. The electron-withdrawing nature of the fluorine atoms can make the aromatic ring less nucleophilic and thus slow down the cyclization.

  • Troubleshooting:

    • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material.

    • Increase Temperature/Time: If the reaction stalls, cautiously increasing the temperature or extending the reaction time may be necessary.

    • Catalyst Activity: Ensure your cyclizing agent (e.g., PPA) is fresh and active.

  • Purification:

    • Liquid-Liquid Extraction: The acidic nature of the unreacted starting material allows for its removal with a basic wash (e.g., dilute sodium bicarbonate solution) during the work-up. The desired chromanone will remain in the organic layer.[1]

    • Column Chromatography: Silica gel chromatography is effective for separating the more polar starting acid from the less polar chromanone product.

    • Crystallization: Recrystallization of the crude product can be a highly effective final purification step to remove residual starting material.[1]

Q4: Are there other, less common byproducts I should be aware of?

A4: While less frequent, other side reactions can occur:

  • Decarboxylation: Under harsh acidic conditions and high temperatures, the propanoic acid side chain could potentially decarboxylate, leading to 1,2-difluorophenoxyethane.

  • Dealkylation/Rearrangement: Extremely strong Lewis acids could potentially cleave the ether bond, though this is unlikely with standard reagents like PPA.

III. Analytical & Purification Protocols

Protocol 1: Analytical Identification of Isomeric Byproducts by HPLC

This protocol provides a general method for the separation and identification of this compound and its potential 5,6-difluoro isomer.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be 50-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound.

StepProcedure
1. Adsorbent Silica gel (60-120 mesh)
2. Slurry Preparation Prepare a slurry of the silica gel in the initial elution solvent.
3. Column Packing Pack the column with the slurry, ensuring no air bubbles are trapped.
4. Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
5. Elution Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
6. Fraction Collection Collect fractions and monitor by TLC to isolate the pure product.

IV. Visualizing the Reaction Pathway and Byproduct Formation

To better understand the synthetic challenges, the following diagrams illustrate the key reaction and potential side reactions.

SM 3-(2,3-difluorophenoxy) propanoic acid AC Acylium Ion Intermediate SM->AC  Activation (e.g., PPA) BP3 Unreacted Starting Material SM->BP3 Incomplete Reaction P This compound (Desired Product) AC->P Intramolecular Acylation (Desired C-6 attack) BP1 5,6-Difluorochroman-4-one (Isomeric Byproduct) AC->BP1 Intramolecular Acylation (Undesired C-4 attack) BP2 Polymeric Byproducts AC->BP2 Intermolecular Acylation (High Concentration)

Caption: Synthetic pathway and common byproducts.

V. Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the mechanisms leading to these impurities and implementing the appropriate mitigation and purification strategies outlined in this guide, researchers can significantly improve the yield and quality of their target compound. This technical support center is a living document and will be updated as new insights and techniques become available.

VI. References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Nchinda, A. T. (n.d.). Chemical Studies of Selected Chromone Derivatives. Retrieved from [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • de Oliveira, C. M. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(15), 4935.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]

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Technical Support Center: Purification of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7,8-Difluorochroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and frequently asked questions to help you streamline your purification workflow and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound and its analogs are flash column chromatography and recrystallization.[1]

  • Flash Column Chromatography: This is typically the primary purification step after synthesis. It is highly effective for separating the target compound from unreacted starting materials and significant byproducts. The choice of stationary phase (usually silica gel) and a suitable mobile phase is critical for achieving good separation.[2]

  • Recrystallization: This technique is an excellent final polishing step to achieve high purity, often yielding a crystalline solid product.[3] It is particularly effective at removing trace impurities that may have co-eluted with the product during chromatography. A patent for the related 5,7-difluorochroman-4-ol highlights crystallization as a key step to obtain a high-purity solid.[4][5]

Q2: What are the likely impurities in a crude sample of this compound?

Impurities will largely depend on the synthetic route. For chroman-4-ones synthesized via methods like the base-mediated condensation of a 2'-hydroxyacetophenone with an aldehyde, common impurities include:[1]

  • Unreacted Starting Materials: The 2'-hydroxy-difluoro-acetophenone and the corresponding aldehyde used in the synthesis.

  • Uncyclized Intermediates: Aldol or Michael addition intermediates that have not undergone the final intramolecular cyclization to form the chromanone ring.

  • Side-Reaction Products: Byproducts from dimerization, polymerization of the aldehyde, or other side reactions promoted by the reaction conditions (e.g., strong base or heat).

  • Residual Catalysts or Reagents: Inorganic salts or organic bases (like Diisopropylamine, DIPA) used to catalyze the reaction.[1]

Q3: How can I assess the purity of my final product?

A multi-faceted approach is recommended to confidently assess purity.

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6] A reversed-phase C18 column is often a good starting point, using a mobile phase such as acetonitrile or methanol with water, often containing a small amount of acid (like formic or trifluoroacetic acid) to ensure sharp peaks.[7][8] Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks at a specific UV wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any residual solvents or impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9] Techniques like LC-MS are powerful for identifying the molecular weights of minor impurities.[10]

  • Melting Point Analysis: A sharp melting point range for a crystalline solid is a classic indicator of high purity.

Q4: What are the key physical properties of this compound to consider during purification?

Understanding the physicochemical properties is essential for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₆F₂O₂Used for mass spectrometry confirmation.[9]
Molecular Weight 184.14 g/mol Essential for calculating yields and molar equivalents.[9]
XLogP3 (Polarity) 1.6This value suggests moderate polarity, making the compound suitable for normal-phase chromatography on silica gel and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[9]
Appearance Typically an off-white or pale yellow solid.A significant deviation in color (e.g., dark brown or yellow) may indicate the presence of persistent impurities.[11][12]

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for the purification of this compound, from initial workup to final purity assessment.

Purification Workflow cluster_0 Post-Synthesis cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Polishing & Analysis start Crude Reaction Mixture workup Aqueous Workup (e.g., DCM wash with aq. HCl, NaOH, brine) [1] start->workup concentrate Concentrate Under Reduced Pressure workup->concentrate tlc TLC Analysis to Develop Conditions concentrate->tlc column Flash Column Chromatography (Silica Gel) tlc->column purity_check1 Assess Purity of Fractions (TLC/HPLC) column->purity_check1 combine Combine Pure Fractions & Concentrate purity_check1->combine recrystallize Recrystallization (Optional, for high purity) combine->recrystallize If necessary final_product Pure Crystalline Product combine->final_product If sufficiently pure recrystallize->final_product analysis Final Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: A typical decision-making workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Column Chromatography Issues

Q: My compound is not separating from an impurity on the silica column. What can I do?

A: This is a common challenge, often caused by impurities having a similar polarity to your product.

  • Causality: Separation on silica gel is based on the differential adsorption of compounds to the polar stationary phase. If two compounds have very similar polarities, they will travel down the column at nearly the same rate.

  • Troubleshooting Steps:

    • Optimize the Solvent System: This is the most critical variable. If you are using a standard Ethyl Acetate/Hexane system, try altering the ratio to create a shallower gradient, which can improve resolution.[6]

    • Change Solvent Polarity: Switch one of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation. Sometimes, adding a small percentage (~1%) of methanol or isopropanol can significantly change the elution profile.

    • Try a Different Stationary Phase: If silica gel fails, consider using alumina (which can be basic, neutral, or acidic) or a reversed-phase column (C18), though the latter is more common for preparative HPLC.[2] Sometimes, an impurity that is inseparable on silica is easily resolved on alumina.

Q: The product seems to be degrading on the column. How can I prevent this?

A: Silica gel is acidic and can cause decomposition of sensitive compounds.[2]

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze degradation reactions like hydrolysis, elimination, or rearrangement.

  • Troubleshooting Steps:

    • Test for Stability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[13]

    • Deactivate the Silica: Co-spot your sample on the TLC plate with a drop of triethylamine (TEA). If this prevents streaking, it indicates that deactivating the silica for the column will be beneficial. You can prepare a slurry of silica gel with your eluent containing a small amount of TEA (e.g., 0.1-1%) to neutralize the acidic sites.[13]

    • Minimize Contact Time: Run the column "faster" by using slightly more polar solvents or applying more pressure. The less time the compound spends on the column, the lower the chance of degradation.

    • Use an Alternative Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel.[2]

Q: My yield is very low after column chromatography. What are the possible causes?

A: Low recovery can stem from several issues, from physical loss to irreversible adsorption.

  • Causality: The product might be lost due to irreversible binding to the column, decomposition, or being too soluble in the mobile phase and eluting undetected in the solvent front.[2]

  • Troubleshooting Steps:

    • Check for Irreversible Adsorption: If your compound is highly polar, it might be sticking to the silica. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if the product elutes.

    • Verify Compound Stability: As mentioned previously, the compound may be decomposing on the column.[2]

    • Check the First Fractions: The compound may be less polar than anticipated and could have eluted very quickly in the solvent front. Always check the first few fractions collected.[2]

    • Ensure Proper Loading: If you use too much solvent to load your sample, it can lead to broad bands and poor separation, which can result in discarding mixed fractions and lowering the yield. Adsorbing the crude material onto a small amount of silica ("dry loading") often gives better results than loading it as a concentrated solution ("wet loading").

Recrystallization Issues

Q: My product "oils out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice, often because the solution is too concentrated or cooled too quickly.[3][12]

  • Causality: The solubility of the compound at a given temperature is exceeded so rapidly that molecules don't have time to align in an ordered crystal lattice. The resulting oil often traps impurities.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool slowly again.[12]

    • Slow Down the Cooling: Insulate the flask with glass wool or paper towels to ensure very slow cooling. Slow cooling is crucial for the formation of well-ordered crystals.[14]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

Q: No crystals are forming even after cooling in an ice bath. What should I do?

A: This usually means the solution is either not saturated enough (too much solvent was used) or it is supersaturated and requires nucleation.[12]

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature. If too much solvent is present, the solution will remain unsaturated even when cold.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Be careful not to evaporate too much solvent.[12]

    • Induce Crystallization: If the solution is supersaturated, you need to provide a nucleation point.

      • Add a Seed Crystal: Add a tiny crystal of the pure this compound to the solution. This provides a template for further crystal growth.[14]

      • Scratch the Flask: As described above, this can create nucleation sites.[3]

    • Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used, but be aware that very rapid cooling might cause the product to precipitate as a powder rather than forming large crystals.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a multi-gram scale.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.[1]

    • Example: Start with 20% EtOAc in Hexane and adjust as needed.

  • Column Packing:

    • Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica gel per gram of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude material) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent or a stronger solvent that will be miscible with the eluent. Use a pipette to carefully apply the solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (e.g., 10% EtOAc/Hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, move from 10% to 15%, then 20% EtOAc.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is for obtaining a high-purity crystalline product after initial chromatographic purification.

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, or mixtures like EtOAc/Hexane or Toluene/Heptane are good candidates.

    • Test small amounts in test tubes to find a suitable solvent.

  • Dissolution:

    • Place the semi-purified compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and a boiling chip.

    • Heat the mixture to a gentle boil while stirring or swirling until all the solid dissolves. If it doesn't dissolve, add more solvent in small portions until it does. Avoid adding a large excess.[12]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the funnel to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 3: HPLC Analysis for Purity Assessment

This method is for the quantitative determination of purity.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[10]
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C[6]
Injection Volume 5-10 µL
Detection UV detector at a wavelength where the chromanone core has strong absorbance (e.g., 254 nm or 280 nm).

References

  • O. M. H. Salo, K. J. F. Lehtimäki, A. M. Poso, U. M. Forsberg, T. A. T. Kuuranne, & O. T. K. Pentikäinen (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • University of Colorado, Boulder, Department of Chemistry and Biochemistry. Recrystallization.
  • Google Patents. CN115029397A - Preparation method of R-5,7-difluorochroman-4-ol.
  • PubChem. This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Dutscher. Protein purification troubleshooting guide.
  • CHROMacademy. Troubleshooting.
  • Reddit. Purification Troubleshooting : r/chemistry.
  • ResearchGate. Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Royal Society of Chemistry. Analytical Methods.
  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information.
  • SIELC Technologies. Separation of 7,8-Dihydroxy-4-methylcoumarin on Newcrom R1 HPLC column.
  • PubChem. 5,7-Difluorochroman-4-ol. National Center for Biotechnology Information.
  • ResearchGate. A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol.
  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
  • ResearchGate. How to get consistently large crystals during recrystallization?.
  • YouTube. Organic Lab Column Chromatography and TLC Experiment ACHM 222.
  • ResearchGate. Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside | Request PDF.
  • PubChem. 7,8-Dihydroxychromen-4-one. National Center for Biotechnology Information.
  • ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives.
  • PubMed Central. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. National Center for Biotechnology Information.
  • Google Patents. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position.
  • ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
  • ResearchGate. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification.
  • Hindawi. Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction.

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Technical Support Center: Synthesis of Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated chromanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable compounds. The introduction of fluorine into the chromanone scaffold can significantly enhance the pharmacological properties of a molecule, but it also presents unique synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Safety First - Handling Fluorinating Agents

Before embarking on any synthesis involving fluorinating agents, it is paramount to understand and mitigate the associated risks. Many fluorinating agents are highly reactive and potentially toxic.[4]

Q1: What are the essential safety precautions when working with electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)?

A1: Electrophilic fluorinating agents, while generally more stable than their nucleophilic counterparts like DAST, still require careful handling.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there's a risk of splashing, a flame-resistant lab coat, and chemical-resistant gloves.[5][6] It is advisable to consult the glove manufacturer's compatibility chart for the specific reagent and solvent being used.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[5]

  • Waste Disposal: Dispose of residual electrophilic fluorinating agents and contaminated materials as solid chemical waste according to your institution's guidelines. Do not attempt to quench small residual amounts.[5][6]

Q2: How should I handle spills and accidental exposure to fluorinating agents?

A2: Prompt and correct emergency response is critical.

  • Spills: For small spills, restrict access to the area, wear appropriate PPE, and contain the spill with an absorbent material compatible with the chemical. For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to compounds that can generate HF, apply calcium gluconate gel after flushing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[5]

Section 2: Troubleshooting Electrophilic Fluorination of Chromanone Precursors

Electrophilic fluorination is a common strategy to introduce fluorine onto the chromanone scaffold, often at the α-position to the carbonyl group.[9]

Q3: I am getting very low yields in the α-fluorination of my chromanone precursor using NFSI. What are the likely causes and how can I improve the yield?

A3: Low yields in α-fluorination reactions can stem from several factors related to the substrate, reaction conditions, and the nature of the fluorinating agent.

  • Inefficient Enolization: The mechanism of electrophilic fluorination of carbonyl compounds typically involves the reaction of an enol or enolate with the electrophilic fluorine source.[9][10] If your chromanone precursor has a high pKa at the α-position, enolization may be slow or incomplete.

    • Troubleshooting:

      • Base Strength: If using a base to generate the enolate, consider a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

      • Lewis Acid Catalysis: A catalytic amount of a Lewis acid can accelerate fluorination by promoting enolization.[10]

  • Substrate Decomposition: Chromanones, especially those with electron-donating groups, can be sensitive to the reaction conditions, leading to decomposition and lower yields.[11]

    • Troubleshooting:

      • Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions.

      • Reaction Time: Monitor the reaction progress carefully using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation.

  • Steric Hindrance: Bulky substituents on the chromanone scaffold may sterically hinder the approach of the fluorinating agent.

    • Troubleshooting:

      • Choice of Fluorinating Agent: Consider a less sterically demanding fluorinating agent if possible.

      • Reaction Temperature: Increasing the temperature might overcome the activation barrier, but this must be balanced against the risk of decomposition.

Q4: My electrophilic fluorination reaction is producing a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the mono-fluorinated chromanone?

A4: The formation of di-fluorinated products indicates that the mono-fluorinated product is sufficiently acidic to be deprotonated and undergo a second fluorination.

  • Control of Stoichiometry:

    • Troubleshooting: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents of the fluorinating agent is a good starting point. A slow addition of the fluorinating agent to the reaction mixture can also help to avoid localized high concentrations that might favor di-fluorination.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can often increase selectivity.

      • Base: If using a base, adding the substrate to a pre-formed solution of the base and then adding the fluorinating agent can sometimes improve control.

Experimental Protocol: General Procedure for α-Fluorination of a Chromanone
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chromanone precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Base Addition (if applicable): If generating an enolate, slowly add a solution of the base (e.g., LDA, NaHMDS) (1.05 eq.) to the cooled solution of the chromanone. Stir for 30-60 minutes to ensure complete enolate formation.

  • Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., NFSI, Selectfluor®) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl or NaHCO3.[5]

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography, preparative HPLC, or crystallization.[12]

Section 3: Troubleshooting Nucleophilic Fluorination

Nucleophilic fluorination often involves the displacement of a leaving group with a fluoride source.[13][14]

Q5: I am attempting a nucleophilic fluorination on a chromanone precursor with a leaving group at the desired position, but I am observing elimination products instead of the fluorinated chromanone. How can I favor substitution over elimination?

A5: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.

  • Fluoride Source: The basicity of the fluoride source can influence the extent of elimination.

    • Troubleshooting: Consider using a less basic fluoride source. For example, triethylamine trihydrofluoride (Et3N·3HF) or other amine-HF complexes can be effective while being less basic than alkali metal fluorides like KF or CsF.[14]

  • Solvent: The choice of solvent plays a crucial role.

    • Troubleshooting: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor SN2 reactions.

  • Leaving Group: A better leaving group will facilitate both substitution and elimination.

    • Troubleshooting: While a good leaving group is necessary, if elimination is a major issue, a slightly less reactive leaving group might improve the substitution-to-elimination ratio.

  • Temperature: Higher temperatures tend to favor elimination over substitution.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Section 4: Purification and Analysis FAQs

The unique properties of fluorinated compounds can present challenges during purification and analysis.[12]

Q6: I am having difficulty purifying my fluorinated chromanone by standard silica gel column chromatography. The compound either streaks or co-elutes with impurities. What are my options?

A6: The polarity of fluorinated compounds can be deceptive. The high electronegativity of fluorine can lead to unusual interactions with silica gel.

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: Reverse-phase HPLC or flash chromatography can be very effective for purifying fluorinated compounds that behave poorly on normal-phase silica.[12]

    • Fluorinated Stationary Phases: Specialized fluorinated HPLC columns or SPE cartridges can offer enhanced selectivity for fluorinated molecules through fluorous interactions.[12][15]

  • Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining highly pure material.[12] A systematic screening of different solvents and solvent systems is often necessary.

  • Liquid-Liquid Extraction: This can be a useful preliminary purification step to remove major non-fluorinated impurities.[12]

Q7: How can I confirm the successful synthesis and purity of my fluorinated chromanone?

A7: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most direct method to confirm the incorporation of fluorine and can provide information about the number of fluorine atoms and their chemical environment. It is also a powerful tool for assessing purity, as there is often no background interference.[16][17][18][19]

    • ¹H and ¹³C NMR: These spectra will show characteristic splitting patterns due to coupling with fluorine (J-coupling), which helps to confirm the position of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[12]

Data Presentation: Interpreting ¹⁹F NMR for Purity Assessment
Feature in ¹⁹F NMR SpectrumInterpretationActionable Insight
Single sharp resonanceHigh probability of a single fluorinated product.Proceed with further characterization.
Multiple resonancesPresence of multiple fluorinated species (e.g., isomers, impurities).Re-purify the sample and re-analyze.
Broad or distorted peaksMay indicate aggregation, exchange processes, or interaction with paramagnetic species.Dilute the sample or change the solvent.
Integration valuesRelative quantification of different fluorinated species.Can be used for quantitative analysis (qNMR) with an internal standard.[16][17]

Section 5: Mechanistic Insights and Visualization

Understanding the underlying mechanisms can aid in troubleshooting and optimizing reactions.

Q8: What is the generally accepted mechanism for electrophilic fluorination of a chromanone enolate?

A8: The precise mechanism of electrophilic fluorination is still a subject of some debate, with evidence for both SN2-type and single-electron transfer (SET) pathways depending on the substrates and reagents.[9][20] However, for the fluorination of enolates with N-F reagents, a concerted or near-concerted SN2-like mechanism is often depicted.

Diagram: Proposed Mechanism for Electrophilic Fluorination

G cluster_start Step 1: Enolate Formation cluster_fluorination Step 2: Fluorination Chromanone Chromanone Precursor Enolate Chromanone Enolate Chromanone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate TransitionState Transition State Enolate->TransitionState NFSI NFSI (Electrophilic F Source) NFSI->TransitionState Product α-Fluorinated Chromanone TransitionState->Product C-F Bond Formation G Start Low Yield in Fluorination Reaction CheckPurity Is starting material pure? Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Yes PurifySM Purify Starting Material CheckPurity->PurifySM No CheckEnolization Problem with Enolization? CheckConditions->CheckEnolization CheckDecomposition Is Substrate/Product Decomposing? CheckConditions->CheckDecomposition ChangeBase Use Stronger/Different Base CheckEnolization->ChangeBase Yes AddLewisAcid Add Catalytic Lewis Acid CheckEnolization->AddLewisAcid Yes LowerTemp Lower Reaction Temperature CheckDecomposition->LowerTemp Yes ShorterTime Reduce Reaction Time CheckDecomposition->ShorterTime Yes

Caption: Decision tree for troubleshooting low yields in chromanone fluorination.

References

  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025-07-03).
  • Technical Support Center: Safe Handling of Highly Fluorinated Compounds - Benchchem.
  • Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing).
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025-07-29).
  • Fluorine.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH.
  • Demonstration of methodology in chromanone and tetrahydroxanthone synthesis. See the Supporting Information for detailed procedures. - ResearchGate.
  • Recent approaches and proposed approach to the synthesis of fluorinated chromenones.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals.
  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).
  • Electrophilic fluorination - Wikipedia.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025-08-09).
  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.
  • Chapter - Fluorine in Drug Discovery | Bentham Science.
  • 19>F and >1>H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - the University of Bath's research portal. (2019-06-28).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing).
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017-10-18).
  • Working with fluorinated silica phases - SiliCycle.
  • Fluorine NMR.

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Technical Support Center: Synthesis of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your target compound. The synthesis of this molecule, while conceptually straightforward, presents unique challenges due to the electronic properties of the difluorinated aromatic ring.

I. Synthetic Strategy Overview

The most common and logical approach to the synthesis of this compound is a two-step process:

  • Synthesis of the precursor, 3-(2,3-Difluorophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts acylation (cyclization) of the precursor to yield this compound.

This guide will address potential issues and optimization strategies for each of these steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

Question 1: I am getting a low yield in the synthesis of 3-(2,3-Difluorophenoxy)propanoic acid from 2,3-difluorophenol and a 3-halopropanoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis are typically due to incomplete reaction, side reactions, or difficult purification. Here’s a breakdown of the common culprits and how to address them:

  • Insufficient Reaction Rate: The nucleophilicity of the 2,3-difluorophenoxide is reduced by the electron-withdrawing fluorine atoms. To drive the reaction to completion, consider the following:

    • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the phenol. Potassium carbonate (K₂CO₃) is a common choice, but if you are still experiencing low conversion, you might consider a stronger base like sodium hydride (NaH). When using NaH, ensure strictly anhydrous conditions.

    • Reaction Temperature: Increasing the reaction temperature can significantly improve the reaction rate. Refluxing in a suitable solvent like acetone or acetonitrile is a good starting point.

    • Reaction Time: Due to the reduced nucleophilicity, a longer reaction time might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The primary side reaction to consider is the elimination of the 3-halopropanoic acid to form acrylic acid, especially at higher temperatures and with stronger bases. To mitigate this:

    • Choice of Halide: 3-Bromopropanoic acid is generally more reactive than 3-chloropropanoic acid, allowing for lower reaction temperatures and shorter reaction times, which can minimize the elimination side product.

    • Controlled Addition: Adding the 3-halopropanoic acid slowly to the reaction mixture can help to control the reaction temperature and minimize side reactions.

  • Purification Challenges: The product, being a carboxylic acid, can be tricky to purify.

    • Aqueous Workup: After the reaction, an acidic workup is necessary to protonate the carboxylate. Ensure the pH is sufficiently low (pH ~2) to fully protonate the product before extraction.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions will ensure complete recovery of the product.

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as a mixture of an organic solvent and a non-polar anti-solvent (e.g., ethyl acetate/hexanes).

Experimental Protocol: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

Reagent/ParameterRecommendationRationale
Starting Materials 2,3-Difluorophenol, 3-Bromopropanoic acid3-Bromopropanoic acid is more reactive than the chloro-analogue.
Base Anhydrous K₂CO₃ (1.5 - 2.0 equivalents)A slight excess of base ensures complete deprotonation of the phenol.
Solvent Anhydrous Acetone or AcetonitrilePolar aprotic solvents that are suitable for SN2 reactions.
Temperature RefluxTo ensure a reasonable reaction rate.
Reaction Time Monitor by TLC (typically 12-24 hours)Allows for determination of reaction completion.
Workup Acidify with 1M HCl to pH ~2, then extract with ethyl acetateEnsures the product is in its neutral, extractable form.
Purification Crystallization (e.g., from ethyl acetate/hexanes)To remove unreacted starting materials and byproducts.
Part B: Intramolecular Friedel-Crafts Acylation (Cyclization)

Question 2: My intramolecular Friedel-Crafts cyclization of 3-(2,3-Difluorophenoxy)propanoic acid to this compound is giving a very low yield. What is the problem?

Answer:

This is the most challenging step in the synthesis, and low yields are a common issue. The two adjacent electron-withdrawing fluorine atoms strongly deactivate the aromatic ring, making the intramolecular electrophilic aromatic substitution difficult. Here are the key factors to consider for optimization:

  • Choice of Cyclizing Agent (Catalyst): This is the most critical parameter. A strong acid catalyst is required to promote the formation of the acylium ion and facilitate the cyclization.

    • Polyphosphoric Acid (PPA): PPA is a widely used and effective reagent for this type of cyclization.[1][2] However, its high viscosity can make stirring and workup challenging. Using a mechanical stirrer is recommended.

    • Eaton's Reagent (P₂O₅ in CH₃SO₃H): Eaton's reagent is an excellent alternative to PPA.[3][4] It is less viscous and often gives higher yields under milder conditions.[4]

    • Triflic Acid (TfOH): Triflic acid is a very strong Brønsted acid that can also be effective for this cyclization.

  • Reaction Temperature: Due to the deactivated nature of the aromatic ring, elevated temperatures are generally required to achieve a reasonable reaction rate. A typical temperature range is 80-120 °C. However, excessively high temperatures can lead to charring and decomposition.

  • Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction at high temperatures can result in decomposition. Monitor the reaction by TLC or HPLC.

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Water will react with the acid catalyst and inhibit the reaction.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Reagent/ParameterRecommendationRationale
Starting Material Dry 3-(2,3-Difluorophenoxy)propanoic acidMoisture will deactivate the catalyst.
Cyclizing Agent Eaton's Reagent (10-20 wt% P₂O₅ in CH₃SO₃H) or PPAStrong dehydrating acids that promote acylium ion formation. Eaton's reagent is often preferred for its lower viscosity.[4]
Temperature 80-100 °CTo overcome the activation energy of the deactivated ring.
Reaction Time Monitor by TLC/HPLC (typically 2-6 hours)To balance conversion with potential decomposition.
Workup Quench by pouring onto ice, followed by extractionNeutralizes the strong acid and allows for product extraction.
Purification Column chromatography (e.g., silica gel with hexanes/ethyl acetate) or crystallizationTo isolate the pure product from starting material and polymeric byproducts.

Question 3: I am observing the formation of a black, tar-like substance in my cyclization reaction. What is causing this and how can I prevent it?

Answer:

The formation of black tar is indicative of decomposition or polymerization, which is a common issue in strong acid-catalyzed reactions at high temperatures. Here’s how to troubleshoot this:

  • Reduce Reaction Temperature: This is the first and most important step. Try running the reaction at the lower end of the recommended temperature range (e.g., 80 °C) and extend the reaction time if necessary.

  • Use a Milder Catalyst: If PPA is causing significant charring, switching to Eaton's reagent might be beneficial as it can often promote the reaction under milder conditions.[3][4]

  • Ensure Purity of Starting Material: Impurities in the 3-(2,3-Difluorophenoxy)propanoic acid can act as initiators for polymerization. Ensure your starting material is as pure as possible.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to decomposition.

Question 4: The purification of this compound is proving difficult. What are the best methods?

Answer:

Purification of fluorinated compounds can be challenging due to their unique polarity and solubility properties. Here are some effective strategies:

  • Column Chromatography: This is the most common method for purifying chromanones.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned to achieve good separation from any unreacted starting material and non-polar byproducts.

  • Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method.

    • Solvent System: Experiment with different solvent systems. A good approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Allowing the solution to stand, possibly with cooling, should induce crystallization.

  • Liquid-Liquid Extraction: During the workup, a thorough extraction is crucial. After quenching the reaction with ice water, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product. Washing the combined organic layers with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.

III. Visualizing the Process

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 2,3-Difluorophenol D 3-(2,3-Difluorophenoxy)propanoic acid A->D Williamson Ether Synthesis B 3-Bromopropanoic acid B->D C Base (K₂CO₃) Solvent (Acetone) C->D E 3-(2,3-Difluorophenoxy)propanoic acid G This compound E->G Intramolecular Friedel-Crafts Acylation F Eaton's Reagent or PPA F->G Troubleshooting Start Low Yield in Cyclization Step Q1 Is there significant charring or decomposition? Start->Q1 A1_Yes Reduce reaction temperature. Use a milder catalyst (Eaton's Reagent). Ensure starting material purity. Q1->A1_Yes Yes Q2 Is the starting material fully consumed (TLC/HPLC)? Q1->Q2 No A2_No Increase reaction time. Increase reaction temperature moderately. Ensure anhydrous conditions. Q2->A2_No No A2_Yes Optimize workup and purification. Consider alternative purification methods (e.g., different chromatography or crystallization). Q2->A2_Yes Yes

Caption: Troubleshooting flowchart for low yield in the cyclization step.

IV. References

  • Bäurle, S., et al. (2006). Synthesis. This reference is mentioned in a supporting document for the crystal structure of 3-(2-Fluorophenoxy)propanoic acid, indicating its relevance to the synthesis of related precursors. 2. Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. This paper introduces Eaton's reagent as a powerful cyclizing agent.

  • Gilday, J. P., & Paquette, L. A. (1989). A Short, Stereocontrolled Total Synthesis of (±)-Aromaticin. The Journal of Organic Chemistry, 54(17), 4271–4278. This paper provides an example of the use of Eaton's reagent in intramolecular acylation.

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

Sources

Technical Support Center: 7,8-Difluorochroman-4-one Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific intramolecular cyclization. As a valued intermediate in medicinal chemistry, successful and reproducible synthesis of this compound is critical. This document provides field-proven insights to help you navigate the common challenges associated with this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the acid-catalyzed intramolecular cyclization of 3-(2,3-difluorophenoxy)propanoic acid.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a common hurdle. This can often be attributed to several factors, from the quality of the starting materials to suboptimal reaction conditions.[1]

Potential CauseTroubleshooting StepsScientific Rationale
Inefficient Cyclization Catalyst 1. Increase Catalyst Loading: If using Polyphosphoric Acid (PPA) or Eaton's Reagent, consider increasing the amount used.[1][2][3] 2. Switch to a Stronger Acid Catalyst: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is often more effective and easier to handle than PPA, potentially leading to improved yields.[4][5] 3. Ensure Anhydrous Conditions: Both PPA and Eaton's reagent are potent dehydrating agents, and their efficacy can be compromised by moisture.[2] Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The acid catalyst protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A stronger acid or higher concentration of the acid will increase the equilibrium concentration of the acylium ion, thus accelerating the reaction.[6]
Suboptimal Reaction Temperature 1. Increase Reaction Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[1] Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 2. Optimize Reaction Time: In conjunction with temperature, ensure the reaction is allowed to proceed for a sufficient duration.[7]The intramolecular nature of the reaction means that a higher temperature can favor the desired cyclization over potential intermolecular side reactions, especially if the reaction is run at an appropriate dilution.
Poor Quality Starting Material 1. Verify Purity of 3-(2,3-difluorophenoxy)propanoic acid: Use NMR and/or melting point analysis to confirm the purity of your starting material. Impurities can inhibit the catalyst or lead to side reactions. 2. Synthesize Fresh Starting Material: If the purity is questionable, consider re-synthesizing the precursor from 2,3-difluorophenol and acrylic acid or a suitable 3-halopropanoic acid derivative.Impurities in the starting material can have a significant impact on the outcome of the reaction. For example, residual base from the synthesis of the precursor can neutralize the acid catalyst, while other impurities may be more reactive under the harsh reaction conditions.
Decomposition of Product 1. Monitor Reaction Progress Closely: Extended reaction times at high temperatures can lead to product degradation. Use TLC or LC-MS to determine the optimal reaction time where product formation is maximized and decomposition is minimal. 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the desired product, especially with highly functionalized molecules.

Workflow for Troubleshooting Low Yield

start Low or No Yield of this compound check_sm Verify Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions impure_sm Re-purify or Re-synthesize Starting Material check_sm->impure_sm Impure pure_sm Starting Material is Pure check_sm->pure_sm Pure adjust_catalyst Optimize Acid Catalyst check_conditions->adjust_catalyst adjust_temp_time Adjust Temperature and Time check_conditions->adjust_temp_time pure_sm->check_conditions increase_loading Increase Catalyst Loading adjust_catalyst->increase_loading switch_catalyst Switch to Eaton's Reagent adjust_catalyst->switch_catalyst increase_temp Increase Temperature adjust_temp_time->increase_temp monitor_time Monitor Reaction Over Time adjust_temp_time->monitor_time success Improved Yield increase_loading->success switch_catalyst->success increase_temp->success monitor_time->success

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products. Minimizing these is key to achieving high purity and yield.

Potential CauseTroubleshooting StepsScientific Rationale
Intermolecular Polymerization 1. High Dilution Conditions: While intramolecular reactions are generally favored, at high concentrations, intermolecular reactions can compete, leading to the formation of polymeric material.[7][8] Consider adding the starting material slowly to the hot acid catalyst to maintain a low concentration.The rate of an intramolecular reaction is first order with respect to the reactant, while the rate of an intermolecular reaction is second order. At high dilutions, the probability of two molecules colliding and reacting is significantly reduced, thus favoring the intramolecular pathway.[8]
Decomposition/Rearrangement 1. Milder Reaction Conditions: If using PPA at high temperatures, consider switching to Eaton's reagent, which can often promote cyclization under milder conditions.[5] 2. Reduced Reaction Time: As mentioned previously, prolonged exposure to strong acid at high temperatures can cause decomposition.The difluoro substitution pattern can influence the stability of the aromatic ring and the chromanone product. Milder conditions can help to prevent unwanted side reactions such as rearrangement or decomposition.
Incomplete Reaction 1. Increase Reaction Time/Temperature: If starting material is still present, the reaction may not have gone to completion.[7] 2. More Efficient Catalyst: Ensure your catalyst is active. Freshly prepared Eaton's reagent can be more effective.[9]An incomplete reaction will result in a mixture of starting material and product, complicating purification. Driving the reaction to completion is often the best strategy, provided the product is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common precursor is 3-(2,3-difluorophenoxy)propanoic acid. This can be synthesized from commercially available 2,3-difluorophenol.[10]

Q2: Which acid catalyst is better, Polyphosphoric Acid (PPA) or Eaton's Reagent?

Both are effective for intramolecular Friedel-Crafts acylations.[2][3][11] However, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) offers several advantages:

  • Lower Viscosity: It is much easier to handle and stir than the highly viscous PPA.

  • Milder Conditions: It can often effect cyclization at lower temperatures, potentially reducing side product formation.[5]

  • Higher Yields: In many cases, Eaton's reagent has been reported to give higher yields than PPA.[5]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them (for example, by adding to ice water), extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12]

Q4: What are some common purification strategies for this compound?

After quenching the reaction and performing an aqueous work-up, the crude product can be purified by:

  • Flash Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common and effective method.[13]

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an excellent way to achieve high purity.

The presence of fluorine atoms can alter the polarity of the molecule, so optimization of the chromatographic conditions may be necessary.[14]

Q5: What are the key safety precautions to take during this synthesis?

  • Strong Acids: Both PPA and Eaton's reagent are corrosive and strong dehydrating agents.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The preparation of Eaton's reagent and the quenching of the reaction mixture with water can be exothermic.[9] Perform these steps slowly and with adequate cooling.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the uptake of moisture from the air, which can deactivate the catalyst.

Experimental Protocols

Example Protocol: Synthesis of this compound using Eaton's Reagent

This is a representative protocol and should be adapted and optimized based on laboratory-specific conditions and observations.

  • Preparation of Eaton's Reagent (7.5 wt% P₂O₅ in MsOH): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add methanesulfonic acid. Cool the flask in an ice bath. Slowly and portion-wise, add phosphorus pentoxide (P₂O₅), ensuring the internal temperature does not rise significantly.[9] After the addition is complete, allow the mixture to warm to room temperature and stir until the P₂O₅ has completely dissolved (this may take several hours or overnight).[9]

  • Cyclization: To the freshly prepared Eaton's reagent, add 3-(2,3-difluorophenoxy)propanoic acid in one portion. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be done slowly.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

Reaction Mechanism

sub 3-(2,3-difluorophenoxy)propanoic acid int1 Protonated Carbonyl Intermediate sub->int1 + H+ cat H+ (Eaton's Reagent) int2 Acylium Ion Intermediate int1->int2 - H₂O prod This compound int2->prod Intramolecular Electrophilic Aromatic Substitution prod->prod h2o - H₂O hplus_out - H+

Caption: Simplified mechanism of acid-catalyzed cyclization.

References

  • BenchChem Technical Support Team. (2026, January).
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side products in Cyclo(Ala-Gly) synthesis. Benchchem.
  • Wikipedia contributors. (n.d.).
  • Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (n.d.).
  • (2023). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.
  • (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Eaton's Reagent: A Less Viscous Alternative to PPA. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Eaton's Reagent 39394-84-8. (n.d.). Sigma-Aldrich.
  • (2023, April 10). Polyphosphoric Acid in Organic Synthesis.
  • Ewies F Ewies et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
  • Synthesis of Chromanones and Flavanones. (n.d.). Organic Chemistry Portal.
  • (2022, September 13). III.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Zhu, Y.-F., Geng, X.-L., Guan, Y.-H., Teng, W., & Fan, X. (2017). Poly(phosphoric acid) (PPA)
  • (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH.
  • (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis.
  • (n.d.). An efficient synthesis of 4-chromanones.
  • (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.
  • (n.d.).
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
  • This compound | C9H6F2O2 | CID 46835428. (n.d.). PubChem.
  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (2025, August 7). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside | Request PDF.
  • (n.d.).
  • (2014, June 13).
  • Synthesis of 2-chromanone-fused [3.2.0] bicycles through a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • Organic Chemistry. (n.d.).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
  • (n.d.). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry.
  • Multivalent Fluorinated Nanorings for On-Cell 19F NMR. (n.d.). PMC - PubMed Central - NIH.
  • Engineering site-selective incorporation of fluorine into polyketides. (n.d.). PMC - NIH.
  • (2020, November 4). 7.2 SN1 Reactions | Organic Chemistry. YouTube.

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Stability issues of 7,8-Difluorochroman-4-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7,8-Difluorochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this fluorinated chromanone in their synthetic and research endeavors. While this compound is a valuable building block, its stability under certain chemical conditions, particularly strong acidic and basic environments, can present challenges. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and validated protocols to help you navigate these challenges effectively. Our approach is grounded in established principles of physical organic chemistry and extensive experience with related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a new, more polar spot on my TLC plate after attempting a reaction under acidic conditions. What could be the cause?

A1: The appearance of a more polar impurity under acidic conditions is likely due to the acid-catalyzed ring-opening of the chromanone ether linkage. The ether oxygen in the chroman-4-one ring can be protonated by a strong acid, making the adjacent benzylic carbon susceptible to nucleophilic attack by water or another nucleophile present in the reaction mixture. This would result in the formation of a phenolic compound, which is significantly more polar than the starting material. The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the rate of this cleavage.

Q2: My reaction mixture turned a dark color, and I see multiple new peaks in the HPLC analysis after treatment with a strong base like sodium hydroxide. What is happening to my this compound?

A2: Under strongly basic conditions, chroman-4-ones can be susceptible to a retro-Michael (retro-oxa-Michael) reaction. This involves the cleavage of the carbon-oxygen bond in the heterocyclic ring, leading to the formation of a phenolate intermediate. This intermediate can potentially undergo further reactions or degradation, leading to a complex mixture of byproducts and the observed color change. The presence of electron-withdrawing fluorine atoms can increase the acidity of the protons alpha to the carbonyl group, potentially facilitating base-mediated side reactions.

Q3: Can I use this compound in reactions that require heating?

A3: this compound is expected to have good thermal stability in neutral, anhydrous conditions. The C-F bonds contribute to the overall stability of the aromatic ring.[1][2] However, at elevated temperatures in the presence of strong acids or bases, the degradation pathways mentioned above will be accelerated. It is crucial to assess the thermal stability in the context of the specific reaction conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen, especially if it is to be stored for an extended period.

Troubleshooting Guides

Issue 1: Degradation During Acid-Catalyzed Reactions

Symptoms:

  • Low yield of the desired product.

  • Appearance of a major, more polar byproduct in TLC and HPLC analysis.

  • Mass spectrometry data of the byproduct suggests the addition of a water molecule.

Root Cause Analysis: The likely cause is the acid-catalyzed hydrolysis of the ether linkage in the chroman-4-one ring. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of water at the benzylic carbon, leading to ring opening.

dot

Acid_Degradation Start This compound Protonation Protonated Intermediate Start->Protonation + H+ Attack Nucleophilic Attack (H2O) Protonation->Attack Susceptible to nucleophilic attack Product Ring-Opened Product (Phenolic Ketone) Attack->Product Ring Opening Base_Degradation Start This compound Deprotonation Enolate Formation Start->Deprotonation + Base RetroMichael Retro-Oxa-Michael Reaction Deprotonation->RetroMichael Product Phenolate Intermediate RetroMichael->Product Ring Opening SideProducts Side Products/ Polymerization Product->SideProducts Further Reactions

Caption: Proposed base-catalyzed degradation pathway.

Corrective Actions:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases if only deprotonation is required. If a nucleophilic base is necessary for the desired transformation, consider alternative synthetic routes.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the retro-Michael reaction.

  • Use of Phase-Transfer Catalysis: For reactions involving an aqueous base, a phase-transfer catalyst might allow for the use of a weaker base under milder conditions.

  • Protecting Groups: If the chemistry allows, consider protecting the ketone functionality before subjecting the molecule to strongly basic conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

Objective: To determine the degradation rate of this compound in a standardized acidic solution.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a 1:1 acetonitrile/water mixture.

  • Maintain the solution at a constant temperature (e.g., 25 °C or 50 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 900 µL of a saturated sodium bicarbonate solution.

  • Analyze the quenched sample by HPLC-UV. [3][4]7. Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of any degradation products.

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 2: Analysis of Degradation Products by LC-MS and NMR

Objective: To identify the structure of the major degradation products.

Procedure for LC-MS Analysis:

  • Use the same HPLC conditions as in Protocol 1, but with an MS detector coupled to the system.

  • Obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products. [3] Procedure for NMR Analysis:

  • Prepare a larger scale degradation reaction following the procedure in Protocol 1.

  • After a significant amount of degradation has occurred, neutralize the reaction mixture and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the major degradation product using preparative HPLC or column chromatography.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the purified product to elucidate its structure. [5][6][7]

Troubleshooting Workflow

dot

Troubleshooting_Workflow Start Unexpected Reaction Outcome with This compound CheckConditions Acidic or Basic Conditions? Start->CheckConditions AcidicPath Acidic Conditions CheckConditions->AcidicPath Acidic BasicPath Basic Conditions CheckConditions->BasicPath Basic AnalyzeByproducts Analyze Byproducts (TLC, HPLC, LC-MS) AcidicPath->AnalyzeByproducts BasicPath->AnalyzeByproducts PolarProduct More Polar Byproduct? AnalyzeByproducts->PolarProduct Acidic Path ComplexMixture Complex Mixture/Color? AnalyzeByproducts->ComplexMixture Basic Path AcidDegradation Suspect Acid-Catalyzed Ring Opening PolarProduct->AcidDegradation Yes BaseDegradation Suspect Base-Catalyzed Retro-Michael Reaction ComplexMixture->BaseDegradation Yes CorrectiveActionAcid Corrective Actions: - Milder Acid - Anhydrous Conditions - Lower Temperature AcidDegradation->CorrectiveActionAcid CorrectiveActionBase Corrective Actions: - Weaker/Non-nucleophilic Base - Lower Temperature - Protect Ketone BaseDegradation->CorrectiveActionBase

Caption: A workflow for troubleshooting stability issues.

References

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC.
  • An efficient synthesis of 4-chromanones - ResearchGate.
  • Acid Catalyzed Ring Opening of an Epoxide - YouTube.
  • Retro-Michael Reaction - Explore the Science & Experts | ideXlab.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications.
  • Full article: The role of fluorine in medicinal chemistry.
  • Stability of fluorocyclopropane moiety under acidic vs basic conditions - Benchchem.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI.
  • NMR Spectroscopy Techniques for Application to Metabonomics.
  • Analytical NMR - Magritek.
  • Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed.

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Technical Support Center: Recrystallization of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7,8-Difluorochroman-4-one via recrystallization. The content is structured as a dynamic resource, addressing common challenges through a detailed troubleshooting guide and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the recrystallization of this compound, establishing a foundational understanding of the process.

Q1: What is the fundamental principle of recrystallizing this compound?

A1: Recrystallization is a purification technique for solids based on differential solubility.[1][2] The core principle is to dissolve the impure this compound in a hot solvent to create a saturated or near-saturated solution.[1] As this solution cools slowly, the solubility of the compound decreases, forcing the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") and are separated when the pure crystals are collected by filtration.[2][3] The success of this technique hinges on a controlled, gradual decrease in temperature to allow for the selective growth of pure crystals rather than the rapid precipitation of the compound along with impurities.[1]

Q2: How do I select an optimal solvent system for this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][4] The selection process should be guided by the "like dissolves like" principle. This compound is a moderately polar molecule, possessing a ketone, an aromatic ether, and two electron-withdrawing fluorine atoms.

Based on its structure, suitable solvent classes to investigate include:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): Often effective for moderately polar organic compounds.[4][5]

  • Esters (e.g., Ethyl Acetate): A good choice for compounds of intermediate polarity.[4][5]

  • Ketones (e.g., Acetone): A versatile and powerful solvent, though its low boiling point can sometimes be a drawback.[5]

  • Aromatic Hydrocarbons (e.g., Toluene): May be effective, especially if the compound has significant aromatic character.

  • Mixed Solvent Systems: If no single solvent is ideal, a solvent pair is often used.[6] This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Common pairs include ethanol/water and hexane/ethyl acetate.[6][7]

Q3: What physical properties of this compound are critical for developing a recrystallization protocol?

Q4: What is a realistic expectation for yield and purity improvement?

A4: A successful recrystallization will always result in a yield of less than 100% because some of the desired compound will remain dissolved in the cold mother liquor.[11] A typical recovery is in the range of 70-90%, but this is highly dependent on the solvent chosen and the initial purity of the crude material. The primary goal is a significant increase in purity, which should be verified by analytical methods such as melting point analysis (a sharp, elevated melting range indicates higher purity), NMR spectroscopy, or HPLC.

Part 2: Standard Recrystallization Protocol for this compound

This is a generalized procedure. The optimal solvent and volumes must be determined empirically.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various candidate solvents. A good solvent will dissolve the solid when hot but show poor solubility at room temperature or in an ice bath.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add the chosen solvent portion-wise to the flask, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[11]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.[12]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[1] Once the flask has reached room temperature, cooling may be further enhanced by placing it in an ice-water bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[10][11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My this compound will not completely dissolve, even after adding a large volume of hot solvent.

  • Question: I keep adding hot solvent, but a solid remains. What's wrong?

  • Answer: This situation typically points to one of two possibilities. First, you may be dealing with an insoluble impurity that will not dissolve in the chosen solvent. If this is the case, you should add enough hot solvent to dissolve the desired compound, then perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[3] Second, the solvent you have selected may simply be a poor choice for this compound. You should revisit the solvent screening step to find a more suitable option.

Issue 2: No crystals form after the solution has cooled.

  • Question: My solution is cold, even after being in an ice bath, but no crystals have appeared. How do I induce crystallization?

  • Answer: This is a very common issue that can arise from two primary causes: using too much solvent or supersaturation.[11][13]

    • Too Much Solvent: If the solution is not sufficiently concentrated, it will not become saturated upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration of your compound and then attempt the cooling process again.[13]

    • Supersaturation: The solution may be saturated but requires a nucleation site to initiate crystal growth.[13] You can induce crystallization by:

      • Scratching: Gently scratch the inner wall of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass provide a surface for nucleation.[11][14]

      • Seeding: Add a single, tiny "seed" crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[11][14]

Issue 3: The product separates as an oily liquid instead of solid crystals.

  • Question: Upon cooling, my product is "oiling out." How can I get solid crystals?

  • Answer: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[10] It can also be caused by the presence of significant impurities that depress the melting point. To resolve this:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool again very slowly.[10][14]

    • If the problem persists, consider switching to a solvent with a lower boiling point or using a mixed solvent system. In a mixed system, you can add more of the "good" solvent to prevent premature saturation.[10][13]

Issue 4: The final yield of crystals is very low.

  • Question: I recovered very little product after filtration. What could have gone wrong?

  • Answer: A low yield is often traced back to several potential errors in technique:[10]

    • Using Too Much Solvent: This is the most common cause. A significant portion of your product will remain in the mother liquor if an excessive volume of solvent is used.[10][11]

    • Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-heated.[3][10]

    • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the solid from the solution.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.[10][11]

Part 4: Data Summary & Visualization

Table 1: Potential Solvents for Recrystallization of this compound
SolventBoiling Point (°C)PolaritySuitability Assessment
Water100HighLikely a poor solvent unless used as an anti-solvent with a miscible organic solvent like ethanol.[4][15]
Ethanol (95%)78High-MediumGood starting candidate. Often effective for moderately polar compounds and can be paired with water.[4][5]
Methanol65High-MediumSimilar to ethanol but more polar and has a lower boiling point.[4][5]
Acetone56MediumA strong solvent, may show too much solubility at low temperatures. Its low boiling point can be a disadvantage.[4][5]
Ethyl Acetate77MediumExcellent candidate for compounds of intermediate polarity.[4][5]
Toluene111LowMay be suitable, especially if solubility in alcohols is low. Higher boiling point can be a risk for "oiling out."
Hexane / Heptane69 / 98Very LowUnlikely to be a suitable primary solvent but could be an excellent anti-solvent when paired with ethyl acetate or acetone.[4][7]
Diagram 1: Troubleshooting Workflow for Recrystallization

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Issue Detected prob_no_xtal No Crystals Formed Solution remains clear upon cooling. start->prob_no_xtal prob_oil Product 'Oils Out' An immiscible liquid layer forms. start->prob_oil prob_yield Low Yield Minimal product recovered after filtration. start->prob_yield prob_purity Product Impure / Colored Melting point is broad or color persists. start->prob_purity cause_solvent Cause: - Too much solvent used - Supersaturation prob_no_xtal->cause_solvent Diagnosis cause_oil Cause: - Saturation T > Melting Point - Cooling too rapid - High impurity level prob_oil->cause_oil Diagnosis cause_yield Cause: - Excess solvent - Premature crystallization - Incomplete cooling - Excessive washing prob_yield->cause_yield Diagnosis cause_purity Cause: - Insoluble impurities present - Colored impurities present - Rapid precipitation (not crystallization) prob_purity->cause_purity Diagnosis sol_xtal Solution: - Boil off excess solvent - Scratch flask inner wall - Add a seed crystal cause_solvent->sol_xtal Action sol_oil Solution: - Reheat and add more solvent - Cool solution much slower - Change to a lower-boiling solvent cause_oil->sol_oil Action sol_yield Solution: - Use minimum hot solvent - Pre-heat filtration apparatus - Ensure thorough cooling in ice bath - Wash with minimal ice-cold solvent cause_yield->sol_yield Action sol_purity Solution: - Perform hot filtration - Treat with activated charcoal - Ensure slow, undisturbed cooling - Re-recrystallize the product cause_purity->sol_purity Action

Caption: A troubleshooting flowchart for recrystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • University of Massachusetts Lowell, Department of Chemistry. (n.d.).
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.).
  • Chemistry LibreTexts. (2021). 2.
  • Quora. (2017).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • MH Chem. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • PubChem. (n.d.). This compound. [Link]
  • LookChem. (n.d.). Cas 1092349-93-3,6,7-difluorochroman-4-one. [Link]
  • ResearchGate. (2021).

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Technical Support Center: Chromatographic Purification of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 7,8-Difluorochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this fluorinated chromanone intermediate. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and setup for purifying this compound.

Q1: What is the most suitable chromatographic method for purifying this compound?

For routine purification of multi-milligram to gram-scale quantities, normal-phase flash column chromatography is the most common and cost-effective method. It is highly effective for removing common synthetic impurities. For high-purity applications, such as preparing analytical standards or for late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) , either in normal-phase or reverse-phase, may be necessary to resolve closely related impurities.[1]

Q2: How should I select the stationary phase for purification?

The choice of stationary phase is critical and depends on the impurity profile and the scale of your purification.

  • Silica Gel (Standard Grade, 40-63 µm): This is the default choice for normal-phase flash chromatography.[2] Its polar surface effectively separates compounds based on polarity. However, the acidic nature of standard silica can sometimes cause degradation of sensitive compounds.[3]

  • Deactivated Silica Gel: If you suspect on-column degradation, using silica gel that has been treated with a base (e.g., triethylamine) can mitigate this issue by neutralizing acidic sites.[3]

  • Alumina (Neutral or Basic): Alumina is a valuable alternative if your compound is unstable on silica gel.[3] It has a different selectivity profile and can be beneficial for separating specific impurities.

  • Fluorinated Phases (for Reverse-Phase): For reverse-phase HPLC, specialty fluorinated stationary phases (like Pentafluorophenyl, PFP) can offer unique selectivity for fluorinated analytes like this compound due to fluorine-fluorine interactions.[4] This can significantly enhance the separation from non-fluorinated impurities.[4]

Q3: What is the best approach for choosing a mobile phase (eluent)?

The ideal mobile phase provides good separation between your target compound and its impurities. The process should always begin with Thin-Layer Chromatography (TLC).[5]

  • TLC Analysis: Dissolve your crude sample in a solvent like dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and test various solvent systems.

  • Target Rf Value: For normal-phase flash chromatography, aim for a solvent system that gives your target compound, this compound, a Retention Factor (Rf) of approximately 0.2-0.3 .[5] This Rf value typically ensures that the compound elutes from the column in a reasonable number of column volumes without eluting too quickly (poor separation) or too slowly (band broadening).[6]

  • Common Solvent Systems:

    • Normal-Phase: Start with mixtures of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate). A typical starting point might be 10-20% Ethyl Acetate in Hexanes.

    • Reverse-Phase: Use mixtures of water and an organic modifier like acetonitrile or methanol.[7]

Q4: How can I detect this compound in the collected fractions?

This compound contains a substituted benzene ring, which is a strong chromophore. Therefore, it can be easily detected using ultraviolet (UV) light . When analyzing fractions by TLC, visualization under a UV lamp at 254 nm should reveal the compound as a dark spot. For HPLC, a UV detector set to a wavelength between 250-280 nm is appropriate.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification process, providing potential causes and actionable solutions.

Issue 1: Poor Separation - The target compound co-elutes with impurities.

  • Symptoms: Overlapping spots on TLC analysis of collected fractions. Broad peaks in the chromatogram resulting in mixed fractions.[8]

  • Potential Causes:

    • Incorrect Mobile Phase: The eluent polarity is too high, causing all compounds to move too quickly through the column, or too low, causing significant band broadening.[3]

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase, exceeding the column's separation capacity.[9]

    • Poor Column Packing: The silica bed is not uniform, containing cracks or channels that allow the solvent and sample to bypass the stationary phase, leading to poor separation.

  • Solutions:

    • Optimize Eluent: Re-evaluate your mobile phase using TLC. Find a solvent system where the Rf of your product is ~0.2-0.3 and is well-separated from impurity spots.[6] Consider using a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[5]

    • Reduce Sample Load: A general rule of thumb for a challenging separation is to use a silica-to-sample mass ratio of at least 50:1 to 100:1.

    • Repack the Column: Ensure you pack the column using a slurry method to create a uniform, homogenous bed. A well-packed column is essential for good resolution.

Issue 2: No Product Detected - The compound appears to be stuck on the column.

  • Symptoms: After eluting with many column volumes of the chosen mobile phase, TLC analysis of the fractions shows no sign of the desired product.

  • Potential Causes:

    • Insufficient Eluent Polarity: The mobile phase is not strong enough to move the compound through the polar stationary phase.[3]

    • Compound Degradation: The compound is unstable on the acidic silica gel and has decomposed.[3] This can sometimes be observed as a dark band at the top of the column that does not move.

    • Precipitation at the Column Head: The compound may have crashed out of the loading solvent if it has low solubility, blocking solvent flow.

  • Solutions:

    • Increase Eluent Polarity: If you suspect low polarity is the issue, you can perform a "strip" by flushing the column with a very polar solvent, such as 10% Methanol in Dichloromethane, to elute all remaining compounds.[5]

    • Test for Stability: Before running the column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the product spot, it indicates instability on silica.[3]

    • Change Stationary Phase: If stability is a problem, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.[3][5]

Issue 3: Peak Tailing - The spots on TLC or peaks on the chromatogram are asymmetrical and elongated.

  • Symptoms: The product elutes over a large number of fractions, with each fraction being relatively dilute. The back end of the peak is much broader than the front.

  • Potential Causes:

    • Secondary Interactions: Acidic or basic functional groups on the compound or impurities can have strong, non-ideal interactions with the silica surface, causing tailing.[5]

    • Channeling in the Column: A poorly packed column can lead to uneven solvent flow.

    • High Sample Concentration: Loading the sample in a solvent that is too strong or at too high a concentration can cause tailing.

  • Solutions:

    • Use a Mobile Phase Modifier: While this compound itself is neutral, impurities may be acidic. Adding a small amount (0.1-0.5%) of a modifier like acetic acid to the eluent can sometimes improve peak shape for acidic compounds.[5]

    • Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in sharper bands and better separation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Poor Purification Result prob1 Poor Separation Co-elution of spots/peaks start->prob1 prob2 No Product Elution Compound stuck on column start->prob2 prob3 Peak Tailing Asymmetric, broad peaks start->prob3 sol1 Optimize Mobile Phase (TLC) Reduce Sample Load Repack Column prob1->sol1 Address Resolution sol2 Increase Eluent Polarity Test Compound Stability Change Stationary Phase (Alumina) prob2->sol2 Address Retention sol3 Use Mobile Phase Modifier Dry Load Sample Check Column Packing prob3->sol3 Address Peak Shape

Caption: Decision tree for troubleshooting common chromatography issues.

Standard Protocol: Flash Chromatography of this compound

This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.

1. Mobile Phase Selection (TLC)

  • Prepare a stock solution of the crude material (~10 mg/mL) in dichloromethane.

  • On a silica gel TLC plate, spot the crude material alongside any available standards of starting materials.

  • Develop plates in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Identify the solvent system that provides an Rf of 0.2-0.3 for the product spot and maximal separation from impurities.

2. Column Preparation

  • Select a glass column of appropriate size (e.g., 40 mm diameter for ~50 g of silica).

  • In a beaker, prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve the crude material (1 g) in a minimal amount of a low-boiling-point solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution and mix well.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column without disturbing the top layer of silica.

  • Apply gentle air pressure to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).[6]

  • Begin collecting fractions (e.g., 20 mL per test tube).

  • Monitor the elution process by spotting every few fractions on a TLC plate.

5. Product Isolation

  • Once the product is identified in the fractions, combine all pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Table 1: Recommended Starting Conditions
ParameterRecommended SettingRationale & Key Considerations
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[2]
Silica:Crude Ratio 50:1 (by mass)Provides good loading capacity for most separations. Increase to 100:1 for difficult separations.
Mobile Phase (TLC) Target Rf = 0.2 - 0.3This range provides an optimal balance between separation efficiency and elution time.[5][6]
Sample Loading Dry LoadingMinimizes band broadening and often leads to sharper peaks and better resolution.
Detection UV (254 nm) / TLC StainsThe aromatic ring allows for easy visualization under UV light. Stains like permanganate can be used if needed.[6]

References

  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • PubChem. This compound.
  • SiliCycle. Working with fluorinated silica phases.
  • Benchchem. (2025). Purification challenges of (R)
  • O. V. Lars, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Benchchem. (2025).
  • MD Scientific.
  • Premnath, S. M., & Zubair, M. (2024). Chromatography. In StatPearls.
  • Dwight, R. D. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC.
  • Organic Syntheses. (2025).
  • Benchchem. (2025). Technical Support Center: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Stability Studies. Benchchem.

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Technical Support Center: Purification of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7,8-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this compound in your experiments.

The Criticality of Purity for this compound

This compound is a key building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, robust purification is not merely a procedural step but a critical determinant of experimental success and reproducibility.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to provide direct solutions to common experimental challenges.

Identifying and Removing Common Impurities

Question: What are the likely impurities in my crude this compound, and how can I remove them?

Answer: The impurity profile of your crude product is largely dictated by the synthetic route employed. A common synthesis involves the intramolecular cyclization of a substituted phenoxypropionic acid. Based on this and similar syntheses of related chromanones, the following impurities are frequently observed[1]:

  • Unreacted Starting Materials: Such as the corresponding fluorinated phenol and acrylic acid derivatives.

  • Reaction Intermediates: Incomplete cyclization can leave residual phenoxypropionic acid.

  • Byproducts: Arising from side reactions like intermolecular condensation or decarboxylation.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Degradation Products: Although fluorinated chromanones are generally stable, prolonged exposure to harsh acidic or basic conditions can lead to decomposition[2][3][4].

The following table summarizes these common impurities and the recommended purification strategies:

Impurity CategoryPotential SourceRecommended Removal Method(s)Key Experimental Considerations
Unreacted Starting Materials Incomplete reactionColumn Chromatography, RecrystallizationOptimize reaction time and temperature. Use a solvent system for chromatography that provides good separation between the non-polar starting materials and the more polar product.
Reaction Intermediates Incomplete cyclizationLiquid-Liquid Extraction, Column ChromatographyAn initial wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic intermediates.
Byproducts Side reactionsColumn Chromatography, RecrystallizationThe polarity of byproducts can vary. Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system for chromatographic separation.
Residual Solvents Reaction and work-upDrying under high vacuum, RecrystallizationEnsure the product is thoroughly dried under vacuum. Recrystallization from a suitable solvent will also help remove trapped solvent molecules.
Degradation Products Harsh reaction or work-up conditionsColumn Chromatography, RecrystallizationMaintain neutral or mildly acidic/basic conditions during work-up and purification. Avoid prolonged heating.
Workflow for Impurity Diagnosis and Removal

The following diagram outlines a systematic approach to identifying and removing impurities from your crude this compound.

PurificationWorkflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound Analysis Purity Analysis (TLC, NMR, HPLC) Crude->Analysis Characterize LLE Liquid-Liquid Extraction (for acidic/basic impurities) Analysis->LLE Acidic/Basic Impurities? Column Column Chromatography (for multiple impurities) Analysis->Column Multiple Impurities? LLE->Column Recrystallization Recrystallization (for final polishing) Column->Recrystallization Further Purification? FinalAnalysis Final Purity Check (HPLC, NMR) Column->FinalAnalysis Recrystallization->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct Purity >98%?

A systematic workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of purifying this compound.

Q1: My this compound fails to crystallize from solution, even after cooling. What should I do?

A1: This is a common issue that can often be resolved with a few simple techniques[5][6][7]:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Solvent System: Consider using a co-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly. A common combination is an ether with a hydrocarbon like heptane[8].

Q2: I am seeing poor separation of my product from an impurity on my silica gel column. How can I improve the resolution?

A2: Poor resolution in column chromatography can be addressed by modifying several parameters[9][10]:

  • Solvent System Polarity: The polarity of your mobile phase is critical. If your compound and the impurity are eluting too quickly and close together, decrease the polarity of the eluent. Conversely, if they are moving too slowly, a slight increase in polarity may improve separation. Systematic testing of different solvent ratios using Thin Layer Chromatography (TLC) is highly recommended to find the optimal mobile phase. A good starting point for many chromanones is a mixture of hexanes (or heptane) and ethyl acetate[10].

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Loading Technique: Load your crude product onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will lead to broad peaks and decreased resolution.

  • Flow Rate: A slower flow rate generally allows for better equilibration between the stationary and mobile phases, which can improve separation. For flash chromatography, a flow rate of approximately 2 inches per minute is often recommended.

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods is ideal for confirming the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup for analyzing chromanone derivatives[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any residual impurities. The absence of unexpected signals in the spectra is a strong indicator of high purity[13][14][15][16].

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can help identify the molecular weights of any impurities, aiding in their structural elucidation[17].

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective purification technique, particularly if the impurities have significantly different solubilities in the chosen solvent compared to your product[5][6][7]. However, if your crude material contains a complex mixture of impurities with similar polarities to this compound, recrystallization alone may not be sufficient to achieve high purity. In such cases, column chromatography is often necessary as a primary purification step, followed by recrystallization for final polishing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent should be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Promising solvents for chromanones include ethanol, isopropanol, or a mixture of a more polar solvent like ethyl acetate and a non-polar solvent like heptane[8].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol outlines the steps for purification by flash column chromatography.

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with your crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from all impurities.

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding the introduction of air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the column and apply gentle air pressure to the top to achieve a steady flow rate. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

References

  • ¹H-NMR and ¹³C-NMR Spectra.Source not specified.
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Preparation method of R-5, 7-difluorochroman-4-ol.
  • A Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution.Journal of Organic Chemistry.[Link]
  • Successful Flash Chrom
  • differences & similarities of 1H & 13C NMR spectroscopy.YouTube.[Link]
  • General methods for flash chromatography using disposable columns.
  • Characteristics of ¹³C NMR Spectroscopy.Chemistry LibreTexts.[Link]
  • 13C NMR Chemical Shifts.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chrom
  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide.Asian Journal of Chemistry.[Link]
  • Purification - Flash Chrom
  • Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction.Hindawi.[Link]
  • Synthesis of 7-hydroxychroman-4-one
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).INIS-IAEA.[Link]
  • A blue 4′,7-diaminoflavylium cation showing an extended pH range stability.Physical Chemistry Chemical Physics.[Link]
  • Determination of Mitragynine in Mitragyna speciosa Raw Materials and Finished Products by Liquid Chromatography with UV Detection: Single-Laboratory Validation.
  • A Blue 4',7-Diaminoflavylium Cation Showing an Extended pH Range Stability.
  • HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF.JOURNAL OF TROPICAL FOREST SCIENCE.[Link]
  • Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside.
  • Reversed-phase high-performance liquid chromatographic determination of 7 alpha-hydroxy-4-cholesten-3-one in human serum.PubMed.[Link]
  • Hydrophilization of guaiazulene-based blue pigment: improving its stability in acidic conditions by substitution with polyallylamine.New Journal of Chemistry.[Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for 7,8-Difluorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Welcome to our dedicated resource for the synthesis of 7,8-Difluorochroman-4-one. This guide provides practical, in-depth technical advice, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you to enhance yield, improve purity, and overcome common synthetic challenges.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate for more complex pharmaceutical agents. The electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly influences the reactivity of the precursors, making catalyst selection a critical parameter for successful synthesis. The most common and direct route is the intramolecular Friedel-Crafts acylation (or cyclization) of a 3-(2,3-difluorophenoxy)propanoic acid precursor. This guide focuses primarily on this pathway, as it offers a robust and scalable approach.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The intramolecular Friedel-Crafts acylation of 3-(2,3-difluorophenoxy)propanoic acid is the most prevalent and reliable method. This reaction involves the acid-catalyzed cyclization of the propanoic acid side chain onto the fluorinated benzene ring to form the chromanone core. Alternative routes, such as the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, can be complicated by side reactions like aldehyde self-condensation, especially with deactivated aromatic rings.[1]

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: Catalyst choice is paramount due to the electronic effects of the two fluorine atoms. These electron-withdrawing groups deactivate the aromatic ring, making the electrophilic substitution required for cyclization more difficult. A catalyst that is too weak will result in no reaction or incomplete conversion. Conversely, a catalyst that is too strong or used at excessively high temperatures can lead to side reactions such as intermolecular acylation (polymerization), dehalogenation, or rearrangement.[1]

Q3: What are the primary side products I should be aware of?

A3: In the intramolecular Friedel-Crafts acylation, the main side products are intermolecular acylation products, which lead to polymer formation, particularly at high reactant concentrations.[1] Incomplete cyclization, leaving unreacted starting material, is also common. With other chromanone syntheses, side products can arise from self-condensation of reactants or from reactions occurring at other positions on the aromatic ring if the directing effects are not well-controlled.[2]

Q4: My reaction yields are consistently low. What is the first parameter I should investigate?

A4: The first step is to re-evaluate your catalytic system. Low yields are often a direct result of a suboptimal catalyst or reaction conditions.[3] Ensure the catalyst is active and anhydrous. The reaction temperature and time are also critical; excessively high temperatures can cause decomposition, while insufficient heat will prevent the reaction from proceeding.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.

Catalyst Selection and Comparison

Choosing the right acid catalyst is the most crucial decision in this synthesis. The ideal catalyst must be strong enough to promote cyclization of the deactivated ring without causing degradation.

CatalystTypical ConditionsAdvantagesDisadvantages & Common Issues
Polyphosphoric Acid (PPA) 100-140°C, neat or with a co-solventStrong dehydrating agent, effective for many cyclizations.Often requires high temperatures, can be viscous and difficult to stir, may lead to charring or side reactions.
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-100°CVery powerful acylating agent, often gives higher yields at lower temperatures than PPA.Highly corrosive and moisture-sensitive, workup can be challenging.
Trifluoroacetic Anhydride (TFAA) 0°C to RT, often with TFA as a solventMilder conditions, good for sensitive substrates.May not be strong enough for the deactivated difluoro-system, leading to low conversion.
Sulfuric Acid (H₂SO₄) Varies, often high temperaturesReadily available and inexpensive.Strong oxidizing agent, high potential for sulfonation and other side reactions.[4]

Experimental Workflow: Synthesis via Intramolecular Cyclization

This diagram illustrates the primary synthetic route from the precursor to the final product.

cluster_0 Synthesis Pathway A 3-(2,3-Difluorophenoxy)propanoic Acid B Acid Catalyst Activation (e.g., Eaton's Reagent) A->B Add Catalyst C Intramolecular Friedel-Crafts Acylation (Cyclization) B->C Heat D This compound (Crude Product) C->D Reaction Quench A Low Yield Observed B Analyze TLC Plate A->B C Main Spot is Starting Material? B->C Yes D Multiple Unidentified Spots? B->D No E Increase Catalyst Strength / Temp. (e.g., Switch PPA to Eaton's) C->E F Reaction Incomplete - Extend Reaction Time - Increase Temperature Moderately C->F G Side Reactions Occurring - Lower Temperature - Use Milder Catalyst - Reduce Concentration D->G Yes H Streaky Baseline / Charring? D->H No I Decomposition Occurring - Lower Temperature Significantly - Use Milder Catalyst (e.g., TFAA) H->I Yes

Sources

Technical Support Center: Synthesis of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, typically proceeds via an intramolecular Friedel-Crafts acylation (a cyclization) of a 3-(difluorophenoxy)propionic acid precursor. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the ring-closing step challenging and highly dependent on the reaction conditions, especially the choice of acid catalyst and solvent system. This guide explains the causality behind these experimental choices to provide a self-validating framework for your protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

Answer: Low or no product yield is a common issue, often stemming from insufficient electrophilic activation or suboptimal reaction conditions.

  • Cause 1: Inadequate Acid Strength: The intramolecular Friedel-Crafts acylation requires a potent acid to generate the acylium ion intermediate for the cyclization to occur on the electron-deficient aromatic ring. If you are using a weaker acid, it may not be sufficient.

    • Solution: Employ a stronger acid system. Eaton's reagent (a 1:10 w/w solution of P₂O₅ in methanesulfonic acid) is an excellent choice as it is a powerful dehydrating agent and non-oxidizing acid, facilitating the formation of the acylium ion.[1][2] Concentrated sulfuric acid is also effective, though it can sometimes lead to sulfonation byproducts at higher temperatures.[3] Polyphosphoric acid (PPA) is another alternative, often requiring higher temperatures.[4]

  • Cause 2: Presence of Water: Trace amounts of water in the reaction mixture can quench the acylium ion intermediate and hydrolyze the acid catalyst, severely impeding the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade acids and starting materials. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Suboptimal Temperature and Time: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition and the formation of tarry substances.[5]

    • Solution: Systematically optimize the reaction temperature. For concentrated sulfuric acid, a temperature of around 50°C for 1.5-2 hours has been reported to be effective.[3] For Eaton's reagent, reactions are often successful at temperatures between 60-80°C.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: My final product is impure, showing multiple spots on TLC, and is difficult to purify. How can I resolve this?

Answer: Product impurity often arises from side reactions or incomplete conversion. The purification strategy is key to obtaining high-purity this compound.

  • Cause 1: Side Reactions: The primary side reaction is often polymerization or the formation of intermolecular acylation products, especially if the reaction is run at high concentrations or temperatures.

    • Solution: Adjust the reaction conditions as described above (lower temperature, optimal time). The "solvent" in this case is often the acid catalyst itself. Performing the reaction in a neat (solvent-free) acidic medium like Eaton's reagent can minimize side reactions by promoting the desired intramolecular pathway.[1][6]

  • Cause 2: Ineffective Work-up: The work-up procedure is critical for separating the product from the acidic reaction medium.

    • Solution: A careful quench is required. Slowly pour the cooled reaction mixture into a large volume of ice water. This will precipitate the crude product while dissolving the acid.[3][7] Stir the mixture for a period (e.g., 1 hour) to ensure complete precipitation before filtering. Wash the collected solid thoroughly with cold water to remove residual acid.

  • Cause 3: Inappropriate Purification Method: The choice of purification technique is crucial for removing closely related impurities.

    • Solution:

      • Recrystallization: This is a highly effective method for final purification.[5][8] After the initial work-up and drying, attempt recrystallization from a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then add an anti-solvent (like heptane or petroleum ether) to induce crystallization.[8]

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. Use a solvent system with optimized polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether.[9] Monitor the fractions carefully by TLC.

Question 3: The reaction mixture has turned dark brown or black. Is the product lost?

Answer: A dark, tarry appearance often indicates decomposition or charring, which can be caused by overly harsh conditions.

  • Cause: Excessive Temperature or Reaction Time: Strong acids, particularly sulfuric acid, can cause degradation of organic materials at high temperatures or over extended periods.[5]

    • Solution: While the product may not be entirely lost, the yield will likely be compromised. In future experiments, reduce the reaction temperature and monitor the reaction more frequently with TLC to stop it as soon as the starting material is consumed. Using a less aggressive acid system like Eaton's reagent at a controlled temperature can often prevent this issue.[2] If you must use sulfuric acid, ensure the temperature does not exceed the optimal range (e.g., ~50°C).[3]

Frequently Asked Questions (FAQs)

Question 4: What is the mechanistic role of the strong acid (the "solvent") in the synthesis of this compound?

Answer: The strong acid, such as Eaton's reagent or sulfuric acid, serves a dual role as both the catalyst and the reaction medium. Its primary function is to facilitate an intramolecular Friedel-Crafts acylation. The mechanism proceeds as follows:

  • Protonation: The carboxylic acid group of the 3-(2,3-difluorophenoxy)propionic acid precursor is protonated by the strong acid.

  • Dehydration & Acylium Ion Formation: The protonated intermediate is then dehydrated by the acid (P₂O₅ in Eaton's reagent is particularly effective) to form a highly electrophilic acylium ion.[2]

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction, forming the new six-membered heterocyclic ring.

  • Deprotonation: A final deprotonation step re-aromatizes the ring and yields the this compound product.

The acid, acting as the solvent, ensures a high concentration of the catalytic species and effectively solvates the charged intermediates, driving the reaction forward.

G cluster_main Intramolecular Friedel-Crafts Acylation Workflow START 3-(2,3-difluorophenoxy) propionic acid REACTION Reaction in Strong Acid (e.g., Eaton's Reagent) START->REACTION Add to Acid QUENCH Quench (Ice Water) REACTION->QUENCH Pour into ice EXTRACTION Filtration & Washing QUENCH->EXTRACTION Precipitation PURIFICATION Purification (Recrystallization or Chromatography) EXTRACTION->PURIFICATION Crude Product PRODUCT Pure this compound PURIFICATION->PRODUCT Purified Product

Caption: General workflow for the synthesis of this compound.

Question 5: Why are traditional organic solvents like dichloromethane or nitrobenzene not typically used as the primary solvent for this specific cyclization?

Answer: While solvents like dichloromethane (DCM) or nitrobenzene are used in many Friedel-Crafts reactions, they are often less suitable for this particular intramolecular cyclization for several reasons:

  • Reactivity of the Acid: The powerful acid catalysts required (Eaton's reagent, conc. H₂SO₄) are highly viscous and may not be fully miscible or compatible with all organic solvents. More importantly, the reaction often requires the high acidity and dehydrating power that only the neat acid medium can provide.

  • Solvent-Catalyst Complexation: In some cases, the solvent can form a complex with the Lewis or Brønsted acid catalyst. For example, polar solvents can complex with catalysts like AlCl₃, modulating their activity. In this reaction, using the acid as the solvent ensures maximum catalytic activity, which is necessary to overcome the deactivating effect of the fluorine atoms.[10]

  • Efficiency and Simplicity: Using the acid as the solvent creates a highly concentrated reaction environment that drives the intramolecular reaction efficiently. This "solvent-free" approach simplifies the reaction setup and can lead to cleaner outcomes and easier work-up, as the product precipitates upon quenching.[6]

Question 6: Are there any "greener" solvent alternatives for this type of reaction?

Answer: The field of green chemistry is actively exploring alternatives to traditional solvents and harsh acids. For Friedel-Crafts acylations, some progress has been made:

  • Deep Eutectic Solvents (DES): Some research has shown that deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can act as both a catalyst and a green, recyclable solvent for Friedel-Crafts acylations.[11] While not yet specifically reported for this compound, this represents a promising area for future development to make the synthesis more environmentally benign.

  • Solid Acid Catalysts: The use of reusable solid acid catalysts is another avenue, although they may not possess the required activity to facilitate this specific challenging cyclization without harsh conditions.

For now, the use of strong acids like methanesulfonic acid (which is considered less environmentally harmful than many alternatives) in Eaton's reagent remains one of the most effective and reliable methods.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Eaton's Reagent

This protocol is a generalized procedure based on established methods for intramolecular Friedel-Crafts acylations.[2]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide, w/w).

  • Reaction: Warm the Eaton's reagent to 60-70°C. Slowly add the 3-(2,3-difluorophenoxy)propionic acid precursor to the stirred solution.

  • Monitoring: Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.

  • Isolation: Continue stirring the slurry for 30-60 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent pair (e.g., ethyl acetate/heptane) or by silica gel chromatography.

G cluster_mechanism Simplified Acylium Ion Formation and Cyclization START R-COOH (Precursor) PROTONATION R-C(OH)2+ (Protonated Acid) START->PROTONATION + H+ ACYLIUM R-C=O+ (Acylium Ion) PROTONATION->ACYLIUM - H2O CYCLIZATION Intramolecular Attack on Aromatic Ring ACYLIUM->CYCLIZATION Electrophilic Substitution PRODUCT Chromanone Product CYCLIZATION->PRODUCT - H+

Caption: Key mechanistic steps in the acid-catalyzed cyclization.

Data Summary

The choice of the acidic medium is the most critical parameter influencing the outcome of the synthesis.

Acid System / SolventTypical TemperatureAdvantagesPotential Issues
Eaton's Reagent 60 - 80 °CHigh yield, clean reaction, powerful dehydrator, non-oxidizing.[2]Requires careful preparation and handling (hygroscopic).
Conc. Sulfuric Acid 50 °CReadily available, effective.[3]Can cause charring/decomposition at higher temperatures, potential for sulfonation byproducts.
Polyphosphoric Acid (PPA) >100 °CEffective dehydrating agent.High viscosity, requires high temperatures, can be difficult to stir and handle during work-up.[4]

References

  • Shishkina, L. N., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.
  • (N.A.). (N.D.). Design, synthesis and characterization of novel fluorinated styryl chromones. Semantic Scholar.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
  • (N.A.). (N.D.). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications (RSC Publishing).
  • Zhang, H. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. Journal of Synthetic Chemistry.
  • Bagdi, A. K., et al. (N.D.). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journals.
  • (N.A.). (N.D.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing.
  • Dunn, P. J., et al. (N.D.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications.
  • (N.A.). (N.D.). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Semantic Scholar.
  • (N.A.). (N.D.). Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
  • Ewies, F. E. (N.D.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
  • (N.A.). (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.
  • (N.A.). (N.D.). An efficient synthesis of 4-chromanones. ResearchGate.
  • (N.A.). (2025). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate.
  • (N.A.). (N.D.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... ResearchGate.
  • (N.A.). (N.D.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate.
  • (N.A.). (N.D.). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate.
  • (N.A.). (N.D.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.
  • (N.A.). (N.D.). Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. ResearchGate.
  • (N.A.). (N.D.). This compound | C9H6F2O2 | CID 46835428. PubChem.
  • (2025). Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit.
  • (N.A.). (N.D.). Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing.
  • Su, Y. Y. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate.
  • (N.A.). (N.D.). Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. RSC Publishing.
  • (2025). Solvent effects on the excited-state intramolecular proton transfer process of 3-hydroxylflavone based compound. ResearchGate.
  • (2025). Solvent Effects on the Intramolecular Hydrogen-Atom Transfer between Tyrosine and Benzophenone. Diverting Reaction Mechanisms in Protic and Nonprotic Media†. ResearchGate.

Sources

Technical Support Center: Temperature Control in 7,8-Difluorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7,8-Difluorochroman-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature control during this specific synthesis. Precise thermal management is paramount for achieving high yield and purity, and this document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Issues

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Consistently Low or No Yield of this compound

  • Question: My reaction has stalled, and TLC analysis shows primarily unreacted starting material (e.g., 3-(2,3-difluorophenoxy)propanoic acid). What is the likely cause and how can I fix it?

  • Answer: This issue most commonly points to insufficient activation energy for the rate-limiting intramolecular Friedel-Crafts acylation (cyclization) step. The carbon-fluorine bonds on the aromatic ring are strongly electron-withdrawing, which deactivates the ring and makes the electrophilic aromatic substitution more difficult, thus requiring higher thermal energy.

    • Causality: The cyclization reaction, typically catalyzed by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, requires a specific temperature threshold to proceed efficiently. Below this temperature, the reaction rate is negligible.

    • Diagnostic Steps:

      • Confirm your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature. Use a calibrated external thermometer placed directly in the heating bath.

      • Monitor the reaction via TLC every 30-60 minutes after reaching the target temperature. If the starting material spot remains dominant with little to no product formation after 2 hours, the temperature is likely too low.

    • Corrective Actions:

      • Gradual Temperature Increase: Incrementally raise the reaction temperature by 5-10 °C and continue monitoring. The optimal temperature for this type of cyclization is often between 70-100 °C, but can vary based on the specific acid catalyst and substrate concentration.[1]

      • Catalyst Activity: Ensure the dehydrating/acid catalyst (e.g., PPA) is fresh. Old PPA can absorb atmospheric moisture, reducing its efficacy and requiring higher temperatures to drive the reaction.

Issue 2: Significant Formation of Unidentified Impurities

  • Question: My reaction produces the desired this compound, but it is contaminated with several side products, making purification difficult. Could temperature be the cause?

  • Answer: Yes, excessive temperature is a primary cause of impurity formation. While sufficient heat is needed for cyclization, overheating can promote side reactions such as intermolecular condensation (leading to polymeric material), charring, or decomposition of the starting material and product.[2]

    • Causality: At elevated temperatures, the highly reactive acylium ion intermediate can participate in undesired intermolecular reactions before the intramolecular cyclization can occur. Furthermore, the final chromanone product itself may not be stable to prolonged heating at very high temperatures.

    • Diagnostic Steps:

      • Observe the reaction mixture's color. A rapid darkening or change to a black, tar-like consistency is a strong indicator of decomposition due to excessive heat.

      • Analyze the crude product by LC-MS or ¹H NMR to characterize the impurities. Polymeric materials will often appear as a broad, unresolved baseline hump in the NMR.

    • Corrective Actions:

      • Establish a Precise Temperature Ceiling: Once the optimal temperature for product formation is found (see Issue 1), treat this as the maximum allowable temperature. Use a temperature controller to maintain the setpoint within ±2 °C.

      • Reduce Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed with the workup immediately. Prolonged heating after reaction completion only increases the likelihood of degradation.

      • Consider Solventless Conditions: Some Friedel-Crafts acylations can be run under solvent-free mechanochemical conditions at room temperature, which can mitigate solvent-related side reactions and thermal degradation.[3]

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues during the synthesis.

G start Low Yield of This compound tlc Monitor Reaction with TLC start->tlc sm_present Starting Material Dominant? tlc->sm_present impurities Significant Impurity Formation? sm_present->impurities No increase_temp Action: - Gradually increase temp by 5-10 °C - Check catalyst activity sm_present->increase_temp Yes decrease_temp Action: - Reduce temperature - Decrease reaction time - Ensure even heating impurities->decrease_temp Yes end Proceed to Workup & Purification impurities->end No increase_temp->tlc decrease_temp->tlc optimize_purification Action: - Optimize purification (e.g., chromatography) - Review workup procedure reaction_pathway cluster_0 3-(2,3-difluorophenoxy)propanoic acid cluster_1 This compound start_mol start_mol end_mol end_mol start_mol->end_mol  PPA, 80 °C (Intramolecular Friedel-Crafts Acylation) [CRITICAL TEMP STEP]

Sources

Technical Support Center: 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 7,8-Difluorochroman-4-one.

Introduction

Welcome to the technical resource center for this compound. As a key building block in medicinal chemistry and drug development, the stability and purity of this compound are paramount for reproducible and successful experimental outcomes.[1][2] The presence of electron-withdrawing fluorine atoms and a reactive ketone functional group imparts unique chemical properties to the molecule, which also necessitate specific handling and storage protocols to prevent degradation.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4][5] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation over extended periods.

Q2: How should I prepare a stock solution? What are the best solvents?

Aprotic organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for creating high-concentration stocks. For less polar applications, anhydrous acetone or ethyl acetate can be used. Avoid long-term storage in protic solvents like methanol or ethanol, as they can potentially react with the ketone or promote degradation pathways. Stock solutions should be stored at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.[6]

Q3: Is this compound sensitive to light?

Yes, like many complex organic molecules, prolonged exposure to UV or high-intensity visible light can potentially induce photodegradation. It is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the degradation of this compound.

Issue 1: I observe new, unexpected peaks in my HPLC or LC-MS analysis after storing my compound in solution.

  • Potential Cause: Solvent-Mediated Degradation or Condensation. The appearance of new peaks, especially in aged solutions or those prepared in protic solvents, suggests degradation. The α-protons adjacent to the carbonyl group are acidic and can be abstracted by trace bases, leading to an enolate intermediate. This enolate can then participate in self-condensation (an aldol reaction) with another molecule of the chromanone, resulting in dimeric impurities.

  • Troubleshooting Steps:

    • Confirm the Identity: Attempt to characterize the new peak(s) by high-resolution mass spectrometry (HRMS) to see if the mass corresponds to a dimer or a solvent adduct.

    • Solvent Selection: Immediately prepare a fresh solution in a high-purity, anhydrous aprotic solvent (e.g., DMSO, Dioxane). See the protocol below for preparing a stable stock solution.

    • pH Control: Ensure your solvent is free from acidic or basic contaminants. If preparing a solution in a buffer, perform a stability test at the target pH before proceeding with large-scale experiments.

Issue 2: My reaction yield is consistently low when using this compound under basic conditions.

  • Potential Cause: Base-Catalyzed Ring Opening or Condensation. Chromanones can be unstable in the presence of strong bases.[7] The base can catalyze not only the aforementioned aldol condensation but may also promote the cleavage of the heterocyclic ether bond, leading to a ring-opened phenolic ketone, which would not be the desired product.

  • Expert Recommendation:

    • If basic conditions are required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) and maintain the lowest possible temperature to disfavor degradation pathways.

    • Consider alternative synthetic routes where the chromanone is introduced late in the sequence, avoiding harsh basic conditions.

    • Monitor the reaction progress closely using TLC or LC-MS at early time points to check for the disappearance of starting material and the formation of byproducts.

Issue 3: The physical appearance (color) of my solid sample has changed from white/off-white to yellow/brown.

  • Potential Cause: Oxidation or Exposure to Acidic Vapors. A change in color often indicates the formation of minor, highly conjugated impurities, which can arise from slow oxidation or acid-catalyzed decomposition.[8] Storing the compound in proximity to volatile acids (e.g., HCl, TFA) can cause degradation on the solid's surface.

  • Validation Protocol:

    • Purity Re-assessment: Do not assume the material is unusable. Dissolve a small sample and analyze its purity by HPLC-UV and NMR. Often, the colored impurity is present in a very small amount.

    • Purification: If the purity is compromised but the bulk of the material is intact, it may be possible to repurify the compound by flash column chromatography or recrystallization.

    • Preventative Storage: Discard the compromised sample if purity cannot be restored. Ensure future samples are stored in a well-sealed container, away from incompatible materials, and preferably in a desiccator.[4][9]

Data Summary Tables

Table 1: Recommended Storage & Handling Conditions

ParameterSolid StateIn Solution (Aprotic Solvent)
Temperature 2–8°C (Long-term)-20°C to -80°C
Atmosphere Inert Gas (e.g., N₂, Ar)Inert Gas (e.g., N₂, Ar)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccatorUse anhydrous solvents

Table 2: Chemical Incompatibility Profile

Incompatible ClassPotential OutcomeRationale
Strong Acids Ring opening, polymerizationProtonation of the ether oxygen or carbonyl can initiate cleavage or unwanted side reactions.[4]
Strong Bases Aldol condensation, ring openingAbstraction of α-protons leads to reactive enolates; nucleophilic attack can open the ring.[7]
Strong Oxidizing Agents Ring modification, decompositionThe aromatic ring and benzylic positions are susceptible to oxidation.[4]
Strong Reducing Agents Reduction of ketoneThe carbonyl group can be reduced to a secondary alcohol (e.g., by NaBH₄).
Primary/Secondary Amines Imine formation, aza-Michael additionCan react with the ketone to form imines or act as nucleophiles in condensation reactions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Stock Solution
  • Preparation: Dry a 2 mL amber glass vial and a small magnetic stir bar in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.

  • Weighing: Weigh the desired amount of this compound directly into the cooled, tared vial.

  • Solvent Addition: Using a syringe, add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 100 mM).

  • Dissolution: Seal the vial with a septum cap and flush the headspace with an inert gas (e.g., argon) for 1-2 minutes. Place the vial on a magnetic stirrer until the solid is fully dissolved. Gentle warming (to ~30°C) can be applied if necessary.

  • Storage: Once fully dissolved, parafilm the cap, label appropriately, and store at -20°C or -80°C. For frequent use, prepare smaller single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Workflow for Investigating Suspected Degradation

This protocol outlines a systematic approach to confirming and identifying degradation.

  • Initial Analysis: Analyze the suspect sample by HPLC-UV, comparing its chromatogram to that of a known pure, freshly prepared standard. Note any new peaks or a decrease in the main peak area.

  • Mass Spectrometry: Obtain LC-MS data for the sample to determine the molecular weights of the impurity peaks. This is the fastest way to gain structural clues.

  • Forced Degradation Study (Optional but Recommended):

    • Prepare four small-scale solutions of a pure sample.

    • Expose them to stress conditions: a) 0.1 M HCl, b) 0.1 M NaOH, c) 3% H₂O₂ (oxidative), and d) heat (60°C).

    • Analyze these samples by LC-MS after a set time (e.g., 24 hours).

    • Compare the degradation products formed under forced conditions to the impurities seen in your experimental sample. This can help identify the degradation mechanism (e.g., acid-labile, base-labile).[10][11]

  • Decision Making: Based on the identity and quantity of the impurities, decide whether the material is suitable for use, requires repurification, or should be discarded.

Visualizations

cluster_0 Troubleshooting Workflow Start Suspected Degradation (e.g., low yield, new HPLC peak) Analyze 1. Analyze by HPLC-UV Compare to Reference Standard Start->Analyze CheckPurity Purity Acceptable? Analyze->CheckPurity Proceed Proceed with Experiment CheckPurity->Proceed Yes Investigate 2. Analyze by LC-MS Determine Impurity MW CheckPurity->Investigate No ForcedDeg 3. Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal) Investigate->ForcedDeg Compare 4. Compare Impurities to Forced Degradation Products ForcedDeg->Compare Identify Identify Degradation Pathway Compare->Identify Remediate Remediate: - Change Reaction Conditions - Repurify Material - Discard Batch Identify->Remediate

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

cluster_1 Potential Base-Catalyzed Degradation Pathways Chromanone This compound Enolate Enolate Intermediate Chromanone->Enolate - H⁺ RingOpened Ring-Opened Product (Phenolic Ketone) Chromanone->RingOpened Nucleophilic Attack Enolate->Chromanone + H⁺ Dimer Aldol Condensation Product (Dimer) Enolate->Dimer Chromanone2 + another molecule of This compound Enolate->Chromanone2 Base1 Base (e.g., OH⁻) Base1->Chromanone Base2 Base (e.g., OH⁻) Base2->Chromanone Chromanone2->Dimer

Caption: Two potential degradation pathways for this compound under basic conditions.

References

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. [Link]
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  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega. [Link]
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  • Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1. (n.d.). NIH. [Link]
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. [Link]
  • Heterocyclic ketones as inhibitors of histone deacetylase. (n.d.). PubMed. [Link]
  • Assembly of fluorinated chromanones via enantioselective tandem reaction. (n.d.).
  • Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. (n.d.). PMC - NIH. [Link]
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  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. (n.d.).
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  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. (n.d.). PMC - NIH. [Link]
  • Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.).
  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.).
  • A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. (n.d.).
  • Rapid Raman Spectroscopic Analysis of Stress Induced Degradation of the Pharmaceutical Drug Tetracycline. (n.d.). PubMed. [Link]
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Validation & Comparative

Unambiguous Structural Elucidation of 7,8-Difluorochroman-4-one: A Comparative Spectroscopic Analysis by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies for the structural characterization of 7,8-Difluorochroman-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Chroman-4-ones serve as privileged structures in drug discovery, and the introduction of fluorine atoms can significantly modulate their physicochemical and biological properties.[1][2] This document, intended for researchers and drug development professionals, details the application of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) for unambiguous structure confirmation. We present a detailed interpretation of the spectral data, explain the causal relationships behind experimental choices, and provide a comparative analysis with related chroman-4-one derivatives to highlight the distinct spectroscopic signatures imparted by the 7,8-difluoro substitution pattern.

Introduction: The Significance of Fluorinated Chromanones

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) and its derivatives are a critical class of heterocyclic compounds widely utilized as synthetic intermediates for a diverse range of bioactive molecules.[3] The chromanone scaffold is a core component in molecules exhibiting anticancer, antioxidant, and antimicrobial properties.[4] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and altered electronic properties.

The characterization of such fluorinated analogues, however, presents unique analytical challenges and opportunities. While standard techniques like ¹H and ¹³C NMR are essential, they only tell part of the story. The presence of fluorine necessitates the use of ¹⁹F NMR, a powerful technique that leverages the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5][6] Its wide chemical shift range provides exceptional signal dispersion, making it a sensitive probe of the local molecular environment.[5][7] This guide will demonstrate how a multi-pronged approach, combining HRMS with ¹H, ¹³C, and ¹⁹F NMR, provides a self-validating system for the definitive structural elucidation of this compound.

Experimental Design and Protocols

The cornerstone of reliable characterization is a robust experimental design. Our approach integrates high-resolution mass spectrometry to confirm elemental composition with a suite of NMR experiments to piece together the precise atomic connectivity and stereochemistry.

Overall Analytical Workflow

The logical flow of analysis ensures that each step builds upon the last, from confirming the mass to mapping the complete chemical structure.

Analytical_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy A Sample Introduction (e.g., ESI/APCI) B High-Resolution MS Analysis (e.g., TOF or Orbitrap) A->B C Data Processing: Determine Exact Mass & Molecular Formula B->C H Final Structure Confirmation C->H D Sample Preparation (Deuterated Solvent, e.g., CDCl3) E 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) D->E F 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) E->F If needed for complex spectra G Data Interpretation: Assign Signals, Determine Connectivity E->G F->G G->H

Figure 1: Integrated workflow for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale: HRMS is chosen over standard-resolution MS to provide the exact mass of the molecular ion with high precision (typically <5 ppm error).[8] This allows for the unambiguous determination of the elemental composition, a critical first step in characterization.[9] Electrospray Ionization (ESI) is a suitable soft ionization technique that typically keeps the molecular ion intact.[10]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range of m/z 50-500. The expected molecular ion will be [M+H]⁺.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured exact mass within a 5 ppm tolerance.

NMR Spectroscopy Protocol

Rationale: A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential. ¹H NMR provides information on the number and environment of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR directly probes the fluorine atoms.[11][12] Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its residual solvent peaks are well-documented.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 scans). A spectral width of ~220 ppm is standard.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe is ideal, but many modern broadband probes can be tuned to the ¹⁹F frequency. A wide spectral width is often necessary due to the large chemical shift range of fluorine.[6] Use a common reference standard like CFCl₃ (defined as 0 ppm, though often referenced externally).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (for ¹H and ¹³C).

Spectroscopic Characterization of this compound

The combination of data from MS and multinuclear NMR provides a complete structural picture of the target molecule.

Figure 2: Chemical Structure of this compound.[13]

HRMS Analysis

The molecular formula of this compound is C₉H₆F₂O₂.[13] The expected HRMS data provides the first piece of concrete evidence for this composition.

ParameterExpected ValueRationale
Molecular Formula C₉H₆F₂O₂Based on the known structure.[13]
Exact Mass (M) 184.0336Calculated sum of the most abundant isotopes.
Observed Ion [M+H]⁺Common adduct in positive mode ESI.
Expected m/z 185.0414Calculated exact mass of C₉H₇F₂O₂⁺.

A measured m/z value within 5 ppm of 185.0414 would confirm the elemental composition, ruling out other potential formulas and providing high confidence in the sample's identity.

NMR Data Interpretation

The predicted NMR data below is based on established chemical shift principles and the known effects of fluorine substitution.[14][15][16]

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusAtom PositionPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment Rationale
¹H NMR H-2 (2H)~4.6tJ = 6-7Methylene protons adjacent to the heterocyclic oxygen.
H-3 (2H)~2.9tJ = 6-7Methylene protons alpha to the carbonyl group.
H-5 (1H)~7.6dJH5-H6 = ~8-9Aromatic proton ortho to the carbonyl, deshielded.
H-6 (1H)~7.0ddJH6-H5 = ~8-9, JH6-F7 = ~6-7Aromatic proton coupled to H-5 and F-7.
¹³C NMR C-2~67CH₂Carbon adjacent to ether oxygen.
C-3~37CH₂Carbon alpha to carbonyl.
C-4~188CCarbonyl carbon, significantly deshielded.
C-4a~120CQuaternary aromatic carbon.
C-5~129CHAromatic methine carbon.
C-6~118CH (d)¹JCF ≈ 250Aromatic methine carbon coupled to F-7.
C-7~150C (dd)¹JCF ≈ 250, ²JCF ≈ 15Aromatic carbon directly bonded to F-7.
C-8~145C (dd)¹JCF ≈ 250, ²JCF ≈ 15Aromatic carbon directly bonded to F-8.
C-8a~155C (d)Aromatic carbon adjacent to ether oxygen.
¹⁹F NMR F-7-120 to -140dJF7-F8 = ~20-25Aromatic fluorine with ortho F-F coupling.
F-8-130 to -150dJF8-F7 = ~20-25Aromatic fluorine with ortho F-F coupling.

Note: ¹³C chemical shifts for fluorinated carbons are highly dependent on the specific environment and show characteristic C-F coupling constants. The values provided are estimates.

Comparative Analysis: Highlighting the Influence of Fluorine

To fully appreciate the spectroscopic fingerprint of this compound, it is instructive to compare its data with that of non-fluorinated chroman-4-one and a constitutional isomer, 5,7-Difluorochroman-4-one.[17][18]

Table 2: Comparative ¹H NMR Chemical Shifts (Aromatic Region, δ ppm)

CompoundH-5H-6H-7H-8
Chroman-4-one ~7.8 (dd)~7.0 (td)~7.5 (td)~6.9 (d)
This compound ~7.6 (d)~7.0 (dd)- (F)- (F)
5,7-Difluorochroman-4-one - (F)~6.7 (td)- (F)~6.8 (dd)

Key Comparative Insights:

  • ¹H NMR: The substitution pattern of the aromatic protons provides the clearest distinction. In this compound, only two aromatic protons (H-5 and H-6) are present, and the signal for H-6 is split not only by its adjacent proton (H-5) but also by the fluorine at C-7 (meta H-F coupling). In contrast, 5,7-difluorochroman-4-one shows two aromatic protons at H-6 and H-8, both of which would exhibit complex splitting due to coupling with adjacent fluorine atoms.[17]

  • ¹³C NMR: The carbons directly attached to fluorine (C-7 and C-8) in the target molecule will appear as doublets of doublets (or complex multiplets) in the proton-decoupled spectrum due to large one-bond C-F couplings and smaller two-bond C-F couplings. This is a definitive signature of the substitution pattern.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, coupled to each other (ortho F-F coupling, typically ~20 Hz). For 5,7-Difluorochroman-4-one, the two fluorine signals would also be coupled, but with a smaller meta F-F coupling constant. This difference in coupling constants is a powerful diagnostic tool for distinguishing isomers.[19]

Conclusion

The unambiguous characterization of this compound is reliably achieved through a synergistic application of High-Resolution Mass Spectrometry and multinuclear NMR spectroscopy. HRMS serves to confirm the precise elemental composition, while the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assembly of the molecular structure. The distinct chemical shifts, multiplicities, and coupling constants—particularly the characteristic C-F and F-F couplings—provide a unique spectroscopic fingerprint. Comparative analysis against non-fluorinated and isomeric analogues demonstrates the profound and predictable influence of fluorine substitution on the spectral data, underscoring the power of these techniques in the structural elucidation of novel fluorinated compounds for drug discovery and development.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
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A Comparative Guide to HPLC Purity Analysis of 7,8-Difluorochroman-4-one: A Method Development Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 7,8-Difluorochroman-4-one, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the quality and performance of the final drug product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering researchers a scientifically grounded framework for method selection and development.

This document eschews a one-size-fits-all template, instead focusing on the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the rationale behind selecting orthogonal column chemistries—a traditional C18 phase and a specialized Phenyl-Hexyl phase—and present supporting data to guide you in making the most informed decision for your analytical needs.

The Analytical Challenge: Baseline Separation and Impurity Detection

The primary objective in any purity analysis is to develop a stability-indicating method capable of separating the main compound from all potential process-related impurities and degradation products. For this compound, this includes unreacted starting materials, intermediates, and products from potential side reactions or degradation pathways.

Based on common synthetic routes for chromanones, potential impurities may include:

  • Starting Materials: Such as precursors to the difluorinated phenol.

  • Related Impurities: Including isomers or incompletely reacted intermediates.

  • Degradation Products: The most common degradation product is the corresponding alcohol, 7,8-Difluorochroman-4-ol, formed by the reduction of the ketone. Other degradants can be generated under stress conditions (hydrolysis, oxidation).

A robust HPLC method must provide sufficient resolution between the this compound peak and these potential impurities to ensure accurate quantification.

Methodological Approach: A Tale of Two Columns

To address this analytical challenge, we compare two reversed-phase HPLC methods with differing stationary phase chemistries. Reversed-phase HPLC is the most widely used technique in the pharmaceutical industry for its versatility and applicability to a broad range of compounds.[1][2][3]

Method A: The Industry Standard - C18 Column

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[4][5] It is a logical starting point for most method development due to its broad applicability and extensive historical data.

Method B: The Alternative Selectivity - Phenyl-Hexyl Column

For aromatic and halogenated compounds like this compound, stationary phases that offer alternative selectivity can be highly advantageous.[6] Phenyl-Hexyl columns provide a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl rings of the stationary phase and the analyte.[7][8] This can lead to unique elution orders and improved resolution for compounds that are difficult to separate on a C18 column.[9]

Experimental Workflow

The development and comparison of these two methods follow a structured workflow designed to ensure scientific rigor and produce reliable results.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Comparison A Define Analytical Target Profile B Screen Columns: - C18 (Method A) - Phenyl-Hexyl (Method B) A->B C Optimize Mobile Phase (Acetonitrile/Water Gradient) B->C D Optimize Instrument Parameters (Flow Rate, Temperature, Wavelength) C->D E System Suitability Testing (SST) D->E F Analyze Spiked Samples (API + Potential Impurities) E->F G Forced Degradation Study H Compare Performance Metrics: - Resolution - Tailing Factor - Selectivity F->H G->H

Caption: Workflow for HPLC Method Development and Comparison.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. These methods are designed to be compliant with standard pharmaceutical practices and are validated according to ICH guidelines.[6][10][11]

Common Chromatographic Parameters
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 5 µL
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Concentration 1.0 mg/mL
Method A: C18 Column Protocol
  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

Method B: Phenyl-Hexyl Column Protocol
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 25
    15.0 75
    17.0 75
    17.1 25

    | 20.0 | 25 |

Forced Degradation Study Protocol

To ensure the stability-indicating nature of the developed methods, a forced degradation study is essential.[1][3][12] This involves subjecting a solution of this compound (1.0 mg/mL in Acetonitrile/Water) to various stress conditions.

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 1N HCl, heat at 60 °C for 4 hours, then neutralize with 1N NaOH.
Base Hydrolysis Add 1 mL of 1N NaOH, keep at room temperature for 2 hours, then neutralize with 1N HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.
Thermal Degradation Heat the solution at 80 °C for 48 hours.
Photolytic Degradation Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, the stressed samples are diluted to the appropriate concentration and analyzed using both HPLC methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, results from the analysis of a spiked sample containing this compound and two potential impurities: a process-related impurity (Impurity A) and a degradation product (7,8-Difluorochroman-4-ol).

Table 1: Chromatographic Performance Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)USP Acceptance Criteria
Retention Time (this compound) 10.5 min11.2 minN/A
Resolution (API and nearest impurity) 1.82.5> 1.5
Tailing Factor (API) 1.31.1≤ 2.0
Theoretical Plates (API) > 8000> 10000> 2000
Table 2: Purity Analysis Results (Area % Normalization)
CompoundMethod A (C18)Method B (Phenyl-Hexyl)
Impurity A0.12%0.11%
7,8-Difluorochroman-4-ol0.08%0.09%
This compound99.75%99.76%
Total Impurities 0.25% 0.24%
Unknown Impurity (co-elutes with API in Method A)Not Detected0.02%

Discussion and Interpretation

Both methods meet the system suitability requirements as defined by the United States Pharmacopeia (USP).[13] However, a closer examination of the data reveals key differences in performance.

Resolution and Selectivity: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main peak and its closest eluting impurity. This is a direct result of the alternative selectivity offered by the π-π interactions, which provides a more effective separation for these aromatic, fluorinated compounds.[7] Furthermore, in our hypothetical forced degradation study, Method B was able to resolve a minor unknown degradant that co-eluted with the main API peak in Method A. This highlights the critical importance of screening alternative column chemistries to ensure a truly stability-indicating method.

Peak Shape and Efficiency: The Phenyl-Hexyl column also provided a better tailing factor and a higher number of theoretical plates, indicating a more efficient and symmetrical peak. This leads to more precise integration and, consequently, more accurate quantification of both the main component and its impurities.

The logical relationship for selecting a column based on analyte properties is crucial.

Analyte Analyte: This compound Properties Key Properties: - Aromatic Rings - Fluorine Atoms (Halogenated) Analyte->Properties Interactions Potential Interactions Properties->Interactions C18 C18 Column: - Hydrophobic Interactions Interactions->C18 Standard Choice Phenyl Phenyl-Hexyl Column: - Hydrophobic Interactions - π-π Interactions Interactions->Phenyl Optimized Choice Conclusion Conclusion: Phenyl-Hexyl offers orthogonal selectivity and better resolution C18->Conclusion Phenyl->Conclusion

Caption: Rationale for Phenyl-Hexyl Column Selection.

Conclusion and Recommendation

While a standard C18 column can provide acceptable results for the purity analysis of this compound, this comparative guide demonstrates that a Phenyl-Hexyl column offers superior performance. The enhanced resolution, improved peak symmetry, and orthogonal selectivity make it the more robust and reliable choice for a stability-indicating method.

For researchers and drug development professionals, this study underscores a critical principle of HPLC method development: the initial investment in screening columns with different selectivities can prevent the future discovery of co-eluting impurities, thereby saving significant time and resources in later stages of development. The Phenyl-Hexyl column (Method B) is recommended for the routine quality control and stability testing of this compound.

References

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Chromanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The chromanone scaffold, a privileged structure found in numerous biologically active compounds, offers a versatile template for therapeutic innovation.[1][2] A key strategy for optimizing this scaffold is fluorination. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated chromanones, supported by established principles and experimental data, to inform the rational design of next-generation therapeutics.

The Rationale for Fluorination: Beyond a Simple Hydrogen Mimic

The introduction of fluorine into the chromanone structure is a deliberate tactic to modulate its physicochemical and pharmacokinetic properties. While fluorine is similar in size to hydrogen, its extreme electronegativity fundamentally alters the molecule's electronic character, conformation, and metabolic fate.[1] This strategic substitution can lead to significant enhancements in drug-like properties.

The primary motivations for fluorinating the chromanone scaffold include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[1][3] By replacing a metabolically labile C-H bond with a C-F bond, the molecule's half-life can be extended, improving its bioavailability and potentially reducing the required dosage.[1][4]

  • Modulation of Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[5][6] However, the effect is nuanced; the introduction of specific fluorine motifs can sometimes be used to fine-tune lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility.[7][8]

  • Altered Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2] This can lower the pKa of nearby acidic functional groups or the conjugate acids of basic groups, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, receptor binding, and cell permeability.[2]

  • Improved Target Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole, electrostatic, or hydrogen bond interactions within a protein's binding pocket, potentially increasing binding affinity and potency.[2][5] Fluorine can also induce conformational changes that lock the molecule into a more bioactive shape.[2]

This guide will now explore the practical synthesis of these analogs, present methods for comparing their key properties, and discuss the tangible impact of fluorination on biological activity.

Synthesis: Crafting the Core Scaffolds

The creation of a comparative set of chromanones begins with robust and adaptable synthetic routes. The intramolecular Friedel-Crafts acylation of a phenoxypropionic acid is a reliable and widely used method for constructing the chromanone core.

Below is a logical workflow for the synthesis of a parent non-fluorinated chromanone and its 6-fluoro analog.

cluster_0 Non-Fluorinated Chromanone Synthesis cluster_1 Fluorinated Chromanone Synthesis P Phenol PPA_NF Phenoxypropionic Acid Intermediate P->PPA_NF Nucleophilic Substitution (Base, e.g., NaOH) CPA 3-Chloropropionic Acid CPA->PPA_NF NC_NF Chroman-4-one (Non-Fluorinated) PPA_NF->NC_NF Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) FP 4-Fluorophenol PPA_F 3-(4-Fluorophenoxy)propanoic Acid FP->PPA_F Nucleophilic Substitution (Base, e.g., NaOH) CPA2 3-Chloropropionic Acid CPA2->PPA_F NC_F 6-Fluorochroman-4-one PPA_F->NC_F Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid)

Caption: Synthetic workflow for non-fluorinated and 6-fluoro-chroman-4-one.

Experimental Protocol 1: Synthesis of Chroman-4-one (Non-Fluorinated)

This two-step protocol details the synthesis via a phenoxypropionic acid intermediate.

Step 1: Synthesis of 3-Phenoxypropanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Addition of Reagent: To the stirred solution, add 3-chloropropionic acid (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~1-2. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-phenoxypropanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: Place the dried 3-phenoxypropanoic acid (1.0 eq) in a round-bottom flask.

  • Cyclization: Add polyphosphoric acid (PPA) (approx. 10x by weight) and heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The mixture will become a thick slurry.

  • Work-up: Carefully pour the hot mixture onto crushed ice. The product will precipitate.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure chroman-4-one.[9]

Experimental Protocol 2: Synthesis of 6-Fluorochroman-4-one

This protocol follows the same logic, starting with a fluorinated phenol.[10]

Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Addition of Reagent: Add 3-chloropropionic acid (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the non-fluorinated intermediate to yield 3-(4-fluorophenoxy)propanoic acid.[10]

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup & Cyclization: Follow the procedure for the non-fluorinated analog, using 3-(4-fluorophenoxy)propanoic acid and PPA. The cyclization will occur regioselectively to yield 6-fluorochroman-4-one.[10]

  • Work-up and Purification: Employ the same work-up, extraction, and purification steps to isolate pure 6-fluorochroman-4-one.[10]

Comparative Analysis of Physicochemical Properties

With the parent and fluorinated analogs in hand, the next step is to quantify the impact of fluorination on key drug-like properties.

A Synthesized Analogs (Fluorinated & Non-Fluorinated) B Determine Lipophilicity (LogP) [Protocol 3] A->B C Assess Metabolic Stability [Protocol 4] A->C D Evaluate Biological Activity (e.g., IC50) A->D E Structure-Activity Relationship (SAR) & Lead Optimization B->E Integrate Data C->E Integrate Data D->E Integrate Data

Caption: Workflow for comparative property analysis.

Lipophilicity (LogP) Determination

Lipophilicity is a critical parameter that influences absorption, distribution, and membrane permeability.[6] It is quantified as the logarithm of the partition coefficient between n-octanol and water. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[11]

Experimental Protocol 3: LogP Measurement by RP-HPLC
  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of your chromanones. Inject each standard and record its retention time (t_R). Calculate the retention factor k' for each standard.

  • Sample Analysis: Dissolve the fluorinated and non-fluorinated chromanones in the mobile phase and inject them into the HPLC system under the same conditions as the standards. Record their retention times.

  • Data Analysis: Create a calibration curve by plotting the known LogP values of the standards against their calculated log k' values. Use the linear regression equation from this curve to calculate the LogP of your chromanone analogs from their respective log k' values.[12][13]

Metabolic Stability Assessment

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14]

Experimental Protocol 4: In Vitro Metabolic Stability Assay
  • Test System: Use pooled human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I and II metabolism).[14][15]

  • Incubation: Pre-warm the microsomal or hepatocyte suspension to 37°C. Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM) and the necessary cofactor (e.g., NADPH for CYP450 activity).[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][16]

  • Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[16][17]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of elimination (k). Calculate the in vitro half-life (t½) as 0.693/k. From this, the intrinsic clearance (CLint) can be determined.[15][16]

Impact on Biological Activity: A Comparative Overview

The ultimate goal of fluorination is to improve therapeutic efficacy. This can manifest as increased potency, enhanced selectivity, or a better safety profile. The following table summarizes the expected and observed effects of fluorination on chromanone properties.

PropertyNon-Fluorinated Chromanone (Parent)Fluorinated Chromanone (Analog)Rationale for Change
Metabolic Half-life (t½) LowerHigher The high strength of the C-F bond blocks sites of oxidative metabolism, slowing down enzymatic degradation.[1][3]
Lipophilicity (LogP) ModerateHigher Fluorine is more lipophilic than hydrogen, generally increasing the compound's partitioning into nonpolar environments.[5]
Binding Affinity (Potency) VariesOften Higher Fluorine's electronic effects can lead to stronger interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[2]
Aqueous Solubility ModerateLower Increased lipophilicity typically corresponds with decreased solubility in aqueous media.

Case Study: Antiviral Activity

Recent studies have highlighted the potential of fluorinated chromanones as potent antiviral agents. For instance, a highly fluorinated 2-arylchroman-4-one derivative demonstrated significant activity against the influenza A virus.

CompoundTargetPotency (IC₅₀)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one Influenza A/Puerto Rico/8/34 (H1N1)6 µM [18]
Representative Non-Fluorinated FlavonoidsHuman Rhinovirus 1BOften show weak or negligible activity.[19][20]

This data strongly suggests that strategic fluorination of the chromanone scaffold can unlock potent biological activities not observed in the parent structures.[18] The combination of fluorine on both the chromanone core (positions 6 and 8) and the 2-aryl substituent (trifluoromethyl group) likely contributes to this enhanced potency through a combination of improved metabolic stability, optimized lipophilicity for cell entry, and enhanced binding to a viral target.[3][18][19][21]

Conclusion

The comparative analysis of fluorinated and non-fluorinated chromanones clearly demonstrates the strategic value of fluorination in modern drug discovery. By systematically synthesizing analog pairs and evaluating their physicochemical properties and biological activities using the protocols outlined in this guide, researchers can develop a deep understanding of structure-activity relationships. Fluorination is not merely a tool for isosteric replacement but a powerful strategy to rationally design molecules with superior metabolic stability, enhanced potency, and improved overall therapeutic potential. The evidence indicates that fluorinated chromanones represent a promising scaffold for the development of novel therapeutics, particularly in areas such as antiviral drug discovery.

References

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  • Jas, G. et al. (2011). Synthesis of enantiopure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.
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A Comparative Guide to the Biological Activity of 7,8-Difluorochroman-4-one: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Scaffolds in Drug Discovery

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] A key strategy in modern drug design involves the strategic incorporation of fluorine atoms to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4]

This guide provides a comprehensive comparative analysis of the potential biological activity of 7,8-Difluorochroman-4-one. Given the limited direct experimental data on this specific compound in public literature, our approach is rooted in established Structure-Activity Relationship (SAR) principles. We will extrapolate its potential efficacy by comparing it to well-characterized non-fluorinated, hydroxylated, and other halogenated chroman-4-one analogs. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to systematically validate these hypotheses and benchmark the performance of this compound against relevant alternatives.

The Role of Substitution on the Chroman-4-one Core

The biological activity of chroman-4-one derivatives is profoundly influenced by the substitution pattern on both the aromatic and pyranone rings.[1] For instance, the presence of hydroxyl groups, particularly at the C7 and C8 positions, is often associated with potent antioxidant and anti-inflammatory effects.[5][6] Conversely, the introduction of electron-withdrawing groups, such as halogens, at positions C6 and C8 has been shown to yield potent and selective inhibitors of SIRT2, a target implicated in cancer and neurodegenerative diseases.[1]

The subject of this guide, this compound, presents an intriguing case. The replacement of hydrogen or hydroxyl groups with fluorine at the C7 and C8 positions introduces strong electron-withdrawing effects and increases lipophilicity. This modification is expected to significantly alter its interaction with biological targets compared to its non-fluorinated or hydroxylated counterparts, potentially leading to novel activity profiles.

Comparative Analysis of Potential Biological Activities

Antimicrobial Activity

Many chroman-4-one derivatives exhibit significant antimicrobial properties.[2][7] The mechanism often involves disruption of microbial membranes or inhibition of key enzymes. The introduction of alkyl or aryl groups can modulate this activity; for example, adding such chains at the hydroxyl group at position 7 has been found to reduce antimicrobial potency.[2][7]

Hypothesis for this compound: The increased lipophilicity conferred by the two fluorine atoms may enhance the compound's ability to penetrate bacterial or fungal cell membranes, potentially leading to significant antimicrobial activity. However, the lack of a hydroxyl group, which can participate in hydrogen bonding with target enzymes, may be a disadvantage compared to analogs like 7-hydroxychroman-4-one. Comparative screening is essential to determine the net effect.

Anticancer Activity

The anticancer potential of chroman-4-ones is well-documented, with mechanisms including the inhibition of crucial enzymes like SIRT2 and the induction of apoptosis.[1][8][9] SAR studies on SIRT2 inhibitors revealed that potent activity is associated with larger, electron-withdrawing substituents at the C6 and C8 positions.[1] For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent and selective SIRT2 inhibitor.[1]

Hypothesis for this compound: The strong electron-withdrawing nature of fluorine at positions C7 and C8 is analogous to the halogen substitutions at C6 and C8 that promote SIRT2 inhibition. This suggests that this compound could be a potent anticancer agent. Its efficacy would need to be compared against both the unsubstituted chroman-4-one and known inhibitors like the 6,8-dibromo analog.

Anti-inflammatory Activity

Flavonoids and related structures, such as 7,8-dihydroxyflavone, exhibit powerful anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, thereby reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6][10] This activity is often linked to the antioxidant properties conferred by the catechol (7,8-dihydroxy) moiety.[5]

Hypothesis for this compound: Unlike the 7,8-dihydroxy analogs, this compound lacks the hydrogen-donating hydroxyl groups responsible for radical scavenging. Therefore, it is predicted to have weaker direct antioxidant and, consequently, potentially lower anti-inflammatory activity through this mechanism. However, it may exert effects through other pathways, a possibility that necessitates experimental verification.

Experimental Framework for Comparative Evaluation

To empirically validate the biological potential of this compound, a systematic, multi-tiered screening approach is required. The following protocols provide a robust framework for this evaluation.

Overall Experimental Workflow

The logical flow of experiments should begin with broad screening for antimicrobial and cytotoxic activity, followed by more detailed mechanistic studies for any promising results.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Data Analysis synthesis Compound Synthesis (this compound & Analogs) antimicrobial Antimicrobial Assay (Broth Microdilution) synthesis->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) synthesis->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar sirt2 SIRT2 Inhibition Assay (If Cytotoxic) cytotoxicity->sirt2 Active? no_inhibition NO Inhibition Assay (If Anti-inflammatory) anti_inflammatory->no_inhibition Active? sirt2->sar pathway Pathway Analysis (NF-κB) (If Anti-inflammatory) no_inhibition->pathway pathway->sar

Caption: High-level workflow for evaluating this compound.

Protocol 1: Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][11] This quantitative method is more reproducible than diffusion-based assays.[11]

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth media at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a 96-well microplate.

  • Compound Preparation:

    • Prepare a stock solution of this compound and comparator compounds (e.g., unsubstituted chroman-4-one, ampicillin) in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Incubation:

    • Add the standardized inoculum to each well containing the serially diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Protocol 2: In Vitro Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

Methodology: MTT Assay

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[14]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment:

    • Prepare serial dilutions of this compound and comparator compounds (e.g., doxorubicin as a positive control) in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for formazan crystal formation.[14]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_0 Simplified Intrinsic Apoptosis Pathway Compound Anticancer Compound (e.g., this compound) Stress Cellular Stress Compound->Stress Mito Mitochondrial Membrane Permeabilization Stress->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential mechanism of action for a cytotoxic chroman-4-one.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

Principle: Inflammation in macrophages can be induced by lipopolysaccharide (LPS), leading to the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[15] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing an indirect measure of NO production.[16] Additionally, the inhibition of heat-induced protein denaturation is a well-established method for screening anti-inflammatory potential, as protein denaturation is a hallmark of inflammation.[17][18]

Methodology: Nitric Oxide (NO) Inhibition & Protein Denaturation

A. NO Production in LPS-Stimulated Macrophages (Griess Assay)

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[15]

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound or a known inhibitor like L-NAME.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

B. Inhibition of Protein Denaturation

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL).

    • Adjust the pH to 6.8 using a small amount of 1N HCl.

  • Incubation and Denaturation:

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[18]

  • Measurement:

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Use diclofenac sodium as a positive control.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Comparative Data Summary

The data obtained from these experiments should be tabulated to facilitate a clear comparison. The table below illustrates how results could be presented, using hypothetical data based on SAR principles.

CompoundAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7Anti-inflammatory (% Inhibition of Protein Denaturation @ 250 µg/mL)
Chroman-4-one (Parent)>128>10025%
7-Hydroxychroman-4-one648565%
This compound 32 15 30%
Ampicillin (Control)2N/AN/A
Doxorubicin (Control)N/A0.8N/A
Diclofenac (Control)N/AN/A80%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide establishes a robust framework for evaluating the biological activity of this compound. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit significant antimicrobial and anticancer properties, likely exceeding its non-fluorinated parent compound due to the electron-withdrawing nature and increased lipophilicity of the fluorine substituents.[1][4] Conversely, its anti-inflammatory activity is predicted to be less potent than its 7,8-dihydroxy analogs.

The provided experimental protocols offer a clear, validated pathway for testing these hypotheses. The resulting data will be crucial for elucidating the true therapeutic potential of this compound and will guide future efforts in the rational design of novel, highly active chroman-4-one-based therapeutic agents.

References

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The 7,8-Difluorochroman-4-one Scaffold: A Promising New Frontier in Gamma-Secretase Modulation for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the modulation of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, remains a focal point of research. While numerous scaffolds have been explored, the unique electronic properties of fluorine-substituted aromatic systems present a compelling avenue for enhancing potency, selectivity, and pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of 7,8-difluorochroman-4-one derivatives, presenting a forward-looking analysis of their potential as next-generation γ-secretase modulators (GSMs). Drawing parallels with existing GSMs and related fluorinated heterocyclic compounds, we provide a comparative framework and detailed experimental protocols to empower researchers in this critical area of drug discovery.

The Rationale: Why this compound?

The chroman-4-one core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The introduction of fluorine atoms at the 7 and 8 positions of the chroman ring is a strategic design element intended to confer several advantageous properties:

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly alter the acidity of neighboring protons and the overall electron distribution of the aromatic ring. This can influence key interactions with the γ-secretase complex, potentially enhancing binding affinity and modulating the enzyme's activity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorine substitution can increase the lipophilicity of a molecule, a critical factor for CNS-targeted drugs that must cross the BBB. Strategic placement of fluorine can optimize this property to achieve desired brain exposure.

The precedent for the utility of the 7,8-difluoro substitution pattern in targeting γ-secretase is highlighted by the development of (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006), a γ-secretase inhibitor that underwent clinical investigation. While not a chroman-4-one, this compound underscores the potential of this specific fluorine substitution to yield potent modulators of this critical enzyme.

Structure-Activity Relationship (SAR) of Chroman-4-one Derivatives and the Anticipated Impact of 7,8-Difluoro Substitution

While direct SAR studies on this compound derivatives as GSMs are not yet extensively published, we can extrapolate from the broader class of chroman-4-one and related heterocyclic modulators of enzymes implicated in neurodegeneration.

Key Positions for Substitution and Their Influence on Activity

Based on studies of various chroman-4-one derivatives, the following positions are critical for modulating biological activity:

  • Position 2: Substitution at this position can significantly impact potency and selectivity. For instance, in studies of chroman-4-one derivatives as SIRT2 inhibitors, the introduction of alkyl chains of varying lengths at the 2-position was crucial for activity.[1][2] For potential GSM activity, this position could be explored for introducing groups that interact with the substrate-binding pocket of γ-secretase.

  • Position 3: The 3-position offers a vector for introducing substituents that can project into solvent-exposed regions or form additional interactions within the enzyme's active site.

  • Positions 5 and 6: Modifications at these positions on the aromatic ring can influence electronic properties and provide opportunities for additional interactions.

  • The Carbonyl Group at Position 4: The ketone functionality is often a key pharmacophoric element, participating in hydrogen bonding or other polar interactions with the target protein.

The introduction of the 7,8-difluoro moiety is expected to have a profound impact on the SAR of chroman-4-one derivatives as GSMs. The anticipated effects include:

  • Enhanced Potency: The electron-withdrawing fluorine atoms could increase the acidity of the C-H bonds at adjacent positions, potentially leading to stronger interactions with the γ-secretase complex.

  • Improved Selectivity: The specific electronic and steric profile of the 7,8-difluoro substitution may favor binding to γ-secretase over other related enzymes, leading to a better selectivity profile and reduced off-target effects.

  • Favorable Pharmacokinetics: As previously mentioned, the increased metabolic stability and optimized lipophilicity conferred by the fluorine atoms are expected to translate into a superior pharmacokinetic profile.

Comparative Analysis: 7,8-Difluorochroman-4-ones vs. Other γ-Secretase Modulators

The landscape of γ-secretase modulators is diverse, encompassing a range of chemical scaffolds. A comparative analysis of the potential of this compound derivatives with established classes of GSMs is crucial for understanding their potential advantages and disadvantages.

Class of γ-Secretase ModulatorRepresentative ExamplesKey AdvantagesKey DisadvantagesPotential of 7,8-Difluorochroman-4-ones
NSAID-based GSMs (R)-Flurbiprofen, TarenflurbilWell-established safety profile for the parent NSAIDs.Low potency, poor CNS penetration, potential for off-target effects related to COX inhibition.[3][4]Higher potency and improved CNS penetration are anticipated due to the fluorine substitutions.
Carboxylic Acid-based (Non-NSAID) CHF5074Generally good potency and selectivity.Potential for metabolic liabilities associated with the carboxylic acid moiety.The chroman-4-one scaffold offers a distinct chemical space that may avoid the metabolic issues of some carboxylic acids.
Heterocyclic GSMs E2012, JNJ-40418677High potency and good drug-like properties.Complex synthesis, potential for off-target activities.[4]The synthesis of chroman-4-ones is generally straightforward, potentially offering a more accessible scaffold. The 7,8-difluoro pattern may enhance selectivity.
Natural Product-derived GSMs Derivatives of Actaea RacemosaNovel mechanisms of action.Complex structures, challenges in synthesis and optimization.[5]The synthetic tractability of the chroman-4-one core allows for systematic optimization.

Experimental Protocols for Evaluation

To facilitate the investigation of this compound derivatives as γ-secretase modulators, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available 2,3-difluorophenol.

Synthesis_Workflow A 2,3-Difluorophenol B Protection of Phenolic Hydroxyl A->B e.g., MOM-Cl, DIPEA C Friedel-Crafts Acylation B->C Acetyl Chloride, AlCl3 D Introduction of the Propargyl Ether C->D Propargyl Bromide, K2CO3 E Claisen Rearrangement D->E Heat F Cyclization to Chroman-4-one E->F Acid or Base Catalysis G This compound Core F->G

Caption: General synthetic workflow for the this compound core.

Step-by-Step Protocol:

  • Protection of 2,3-Difluorophenol: The phenolic hydroxyl group of 2,3-difluorophenol is protected using a suitable protecting group, such as methoxymethyl (MOM) ether, to prevent side reactions in subsequent steps.

  • Friedel-Crafts Acylation: The protected difluorophenol undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce an acetyl group ortho to the protected hydroxyl group.

  • Introduction of the Propargyl Ether: The resulting acetophenone is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl ether.

  • Claisen Rearrangement: The propargyl ether is subjected to thermal Claisen rearrangement to yield an allene intermediate.

  • Cyclization: The allene intermediate undergoes an acid or base-catalyzed intramolecular cyclization to form the this compound ring system.

  • Deprotection and Derivatization: The protecting group is removed, and the core scaffold can be further derivatized at various positions using standard organic synthesis techniques to generate a library of compounds for SAR studies.

In Vitro γ-Secretase Activity Assay

A cell-based reporter gene assay is a robust method for screening and characterizing γ-secretase modulators. This assay measures the cleavage of a specific substrate, such as the amyloid precursor protein (APP), by γ-secretase.

Assay_Workflow A Seed HEK293 cells stably expressing APP and a luciferase reporter B Treat cells with this compound derivatives at various concentrations A->B C Incubate for 24-48 hours B->C D Lyse cells and measure luciferase activity C->D E Determine IC50 values for Aβ40 and Aβ42 reduction D->E F Assess selectivity by measuring effects on Notch cleavage E->F

Caption: Workflow for a cell-based γ-secretase activity assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human amyloid precursor protein (APP) and a luciferase reporter gene under the control of a promoter responsive to the intracellular domain of APP are cultured in appropriate media.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (this compound derivatives) and control compounds (known GSMs and inhibitors).

  • Incubation: The plates are incubated for 24 to 48 hours to allow for compound uptake and modulation of γ-secretase activity.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of cleaved APP intracellular domain, is measured using a luminometer.

  • Data Analysis: The IC50 values for the reduction of Aβ40 and Aβ42 are calculated from the dose-response curves.

  • Selectivity Profiling: To assess selectivity, a similar assay using a Notch-based reporter system is performed to determine the effect of the compounds on Notch cleavage. A desirable GSM will selectively reduce Aβ42 levels with minimal impact on Notch signaling.[6]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in the quest for novel γ-secretase modulators. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacological properties, potentially leading to the development of potent, selective, and brain-penetrant drug candidates for the treatment of Alzheimer's disease.

The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting field. Systematic synthesis and evaluation of a library of this compound derivatives, guided by the principles of medicinal chemistry and a thorough understanding of the SAR of related compounds, will be crucial in unlocking the full therapeutic potential of this novel scaffold. The journey from a promising chemical starting point to a clinically effective drug is arduous, but the potential rewards in combating the devastating impact of Alzheimer's disease make the exploration of innovative scaffolds like this compound an essential endeavor.

References

  • Barten, D. M., Meredith, J. E., Jr, Guss, V. L., Corsa, J. A., & Felsenstein, K. M. (2006). The γ-secretase-mediated production of amyloid-β peptide is a multi-step process. Journal of Biological Chemistry, 281(33), 23773–23781.
  • Cressina, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6575-6588.
  • De Strooper, B., et al. (1998). A presenilin-1-dependent gamma-secretase-like protease mediates release of Notch intracellular domain.
  • Di Fruscia, P., et al. (2014). Synthesis and structure-activity relationship of chroman-4-one and chromone derivatives as selective sirtuin 2 (SIRT2) inhibitors. Journal of Medicinal Chemistry, 57(11), 4757-4773.
  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
  • Geling, A., et al. (2002). A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish. EMBO reports, 3(7), 688-694.
  • Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356.
  • Henley, D. B., et al. (2014). The discovery and development of γ-secretase modulators for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 57(5), 1698-1717.
  • Kukar, T., et al. (2008). Substrate-targeting γ-secretase modulators.
  • Oehlrich, D., et al. (2011). Structure-activity relationship of γ-secretase modulators. Journal of Medicinal Chemistry, 54(20), 6973-6986.
  • Petit, D., et al. (2019). Structure-based design of γ-secretase modulators. Journal of Medicinal Chemistry, 62(3), 1145-1163.
  • Rogers, K., et al. (2012). The γ-secretase modulator, E2012, lowers Aβ42 and raises Aβ38 in vitro and in vivo. Neuroscience Letters, 530(1), 72-77.
  • van Es, J. H., et al. (2005). Notch/γ-secretase inhibition turns proliferative cells in intestinal crypts and adenomas into goblet cells.
  • Wolfe, M. S. (2009). Gamma-secretase modulators. Current Topics in Medicinal Chemistry, 9(17), 1547-1558.
  • Zhang, Y. W., et al. (2012). The γ-secretase modulator tarenflurbil has a broad-spectrum of anti-amyloid-β activity in vitro. Journal of Alzheimer's Disease, 31(1), 107-117.

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A Researcher's Guide to the X-ray Crystallography of 7,8-Difluorochroman-4-one: A Comparative and Methodological Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the crystallographic analysis of 7,8-Difluorochroman-4-one. As the precise crystal structure of this specific compound is not yet publicly available, this document serves as both a comparative analysis against related chromanone structures and a detailed methodological protocol for its determination.

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. This compound, a fluorinated analog of the privileged chromanone core, represents a tantalizing target for structural elucidation. Understanding its three-dimensional structure is paramount for rational drug design and for comprehending the nuanced effects of vicinal fluorine substitution on crystal packing and intermolecular interactions.

This guide will first detail a robust, step-by-step protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound. Following this, a comparative analysis of the anticipated structural features of this compound will be presented against the known crystal structures of analogous chromanones, providing a predictive framework for its crystallographic parameters.

Part 1: The Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of this compound begins with its synthesis and purification, followed by the critical step of obtaining diffraction-quality single crystals.

Synthesis of this compound

While a variety of methods exist for the synthesis of chroman-4-ones, a common and effective approach involves the intramolecular cyclization of a corresponding 3-phenoxypropanoic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a fume hood, cautiously add 3-(2,3-Difluorophenoxy)propanoic acid to an excess of a strong dehydrating agent, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature (e.g., 50-70 °C). The use of a strong acid facilitates the intramolecular Friedel-Crafts acylation.

  • Reaction Monitoring: Stir the reaction mixture at the designated temperature for a period of 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

  • Extraction and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Crystallization of this compound

The acquisition of high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents to determine a suitable one in which this compound exhibits moderate solubility. Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature.[3]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., acetone, ethyl acetate, or a mixture) in a clean vial. Gentle heating may be necessary to achieve complete dissolution.

  • Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4] As the solvent evaporates, the concentration of the compound will slowly increase, leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[5]

Experimental Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6] A full sphere of data is collected by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.[5][7]

Part 2: A Comparative Crystallographic Analysis

In the absence of the experimental structure for this compound, we can infer potential structural features by comparing it with known chromanone analogs. The introduction of two electron-withdrawing fluorine atoms at the 7 and 8 positions is expected to influence bond lengths, bond angles, and intermolecular interactions.

Compound Formula Crystal System Space Group Key Structural Features CCDC Number
(E)-3-(4-hydroxybenzylidene)chroman-4-one C₁₆H₁₂O₃MonoclinicP2₁/nPlanar chromanone core with intermolecular O-H···O and C-H···O hydrogen bonds.Not specified
3-Bromochroman-4-one C₉H₇BrO₂MonoclinicP2₁/cThe heterocyclic ring adopts a half-chair conformation. The structure is stabilized by weak C-H···O hydrogen bonds and π–π stacking interactions.Not specified
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one C₁₇H₁₆O₅MonoclinicP2₁/cNon-planar conformation with intermolecular O-H···O and C-H···O hydrogen bonds.Not specified
This compound (Predicted) C₉H₆F₂O₂Monoclinic (likely)P2₁/c (common for small organic molecules)The difluorinated benzene ring will be planar. The heterocyclic ring is expected to adopt a half-chair or envelope conformation. The fluorine atoms may participate in C-H···F and F···F intermolecular interactions, influencing the crystal packing.Not yet available

Visualizing the Workflow

The overall experimental process for determining the crystal structure of this compound can be visualized as a logical progression of steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Intramolecular Cyclization purification Recrystallization / Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation data_collection Data Collection slow_evaporation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystallographic analysis of this compound.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step towards understanding its physicochemical properties and its potential as a scaffold in drug discovery. While the experimental data is not yet available, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The comparative data from related chromanone structures offers valuable insights into the likely structural features of this fluorinated analog. The protocols and predictive analysis presented herein are intended to empower researchers to undertake this important structural investigation, contributing valuable knowledge to the fields of chemistry and medicinal science.

References

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Introduction: The Analytical Imperative for 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for 7,8-Difluorochroman-4-one

This guide provides a comprehensive comparison of principal analytical methodologies for the robust characterization and quantification of this compound, a key intermediate in pharmaceutical synthesis. In the absence of a single compendial method for this specific analyte, this document synthesizes established analytical principles and regulatory expectations to guide researchers, scientists, and drug development professionals in selecting and validating fit-for-purpose analytical procedures. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework for developing trustworthy and reliable data.[1][2]

This compound (C₉H₆F₂O₂) is a fluorinated heterocyclic ketone.[3] Its structural motifs are common in medicinal chemistry, often serving as a precursor for more complex active pharmaceutical ingredients (APIs). The precise control and quantification of this intermediate, including its purity and impurity profile, are critical for ensuring the safety, efficacy, and quality of the final drug product. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide compares the most relevant techniques for this purpose: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation and identification.

Foundational Principles: ICH Q2(R2) Validation Parameters

Any analytical method intended for use in a regulated environment must be validated to ensure its performance is reliable and reproducible. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2][4][5][6] The core performance characteristics that form the basis of our comparison are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., assay, impurity testing, identification).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, ideally suited for the quantification of non-volatile and thermally stable organic molecules like this compound.

  • Expertise & Experience: A reversed-phase HPLC method with UV detection is the logical starting point for assay and purity analysis. The chromanone core structure contains a chromophore that will absorb UV light, enabling sensitive detection. A C18 stationary phase is versatile and provides excellent retention for moderately polar compounds. The choice of a buffered mobile phase (e.g., acetonitrile and water with a formic acid modifier) is crucial for achieving sharp, symmetrical peak shapes by controlling the ionization state of any acidic or basic functional groups.

  • Trustworthiness: A well-validated HPLC method provides a self-validating system for routine analysis. System suitability tests (SSTs), performed before each analytical run, confirm the performance of the chromatographic system (e.g., resolution, tailing factor, and injection precision) to ensure the validity of the results generated on that day.[4]

Validation ParameterTypical Performance CriteriaIllustrative Result for this compound
Specificity Analyte peak is resolved from all known impurities and degradants (Resolution > 2).Peak purity analysis by PDA detector confirms no co-eluting impurities.
Linearity (Range) 80-120% of nominal concentrationR² > 0.999 over a range of 10-150 µg/mL
Accuracy 98.0% - 102.0% recoveryAverage recovery of 99.5% across three concentration levels.
Precision (Repeatability) RSD ≤ 1.0% for assayRSD = 0.45% (n=6 injections)
Precision (Intermediate) RSD ≤ 2.0% (different day, analyst)RSD = 0.82%
LOQ S/N ratio ≥ 100.5 µg/mL
LOD S/N ratio ≥ 30.15 µg/mL
Robustness No significant impact on resultsMethod is robust to ±5% change in mobile phase organic content and ±2°C in column temperature.
  • Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure: Perform injections of standards and samples as per the validation protocol to assess specificity, linearity, accuracy, precision, and other required parameters according to ICH guidelines.[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis RefStd Reference Standard Dilution Dilution RefStd->Dilution Dissolve & Dilute Sample Test Sample Dissolution Dissolution Sample->Dissolution Weigh & Dissolve Solvent Acetonitrile Solvent->Dilution Solvent->Dissolution Cal_Stds Calibration Standards Dilution->Cal_Stds Create Calibration Curve Filtration Filtration Dissolution->Filtration Filter (0.45 µm) Final_Sample Final Sample Solution Filtration->Final_Sample Ready for Injection Autosampler Autosampler Injection Cal_Stds->Autosampler Final_Sample->Autosampler Column HPLC Column (C18) Autosampler->Column Mobile Phase Flow Detector PDA/UV Detector (254 nm) Column->Detector Separation CDS Chromatography Data System (CDS) Detector->CDS Data Acquisition Report Final Report (Assay, Purity) CDS->Report Integration & Calculation

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly valuable for analyzing potential process impurities that may not be amenable to HPLC, such as residual solvents or volatile starting materials.[8][9]

  • Expertise & Experience: The direct analysis of this compound by GC may be challenging if it has low volatility or is thermally labile. However, for identifying volatile organic impurities, a headspace GC-MS method is superior. For the analysis of the main compound, a standard liquid injection on a general-purpose column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. The mass spectrometer provides definitive identification based on the fragmentation pattern.

  • Trustworthiness: Method validation would focus on specificity (distinguishing impurities from the solvent and column bleed), linearity, and LOQ/LOD for target impurities. The mass spectral library provides an authoritative reference for peak identification.

Validation ParameterTypical Performance CriteriaIllustrative Result for Volatile Impurities
Specificity Unique retention time and mass spectrum for each impurity.All target impurities are chromatographically resolved and confirmed by MS library match (>80%).
Linearity R² > 0.99 for each impurity.R² > 0.995 for target residual solvents over 1-100 ppm.
LOQ S/N ratio ≥ 10≤ 1 ppm for most common solvents.
Accuracy 80% - 120% recovery for spiked impurities.Average recovery of 95-105%.
  • Instrumentation: GC system with a mass selective detector (MSD) and a headspace autosampler.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Injector: Split/Splitless, 250°C, split ratio 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

  • Headspace Sample Preparation: Accurately weigh 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal the vial.

  • Headspace Parameters: Incubate at 80°C for 15 minutes prior to injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Test Sample Vial Vial Sample->Vial Weigh into Vial Solvent DMSO Solvent->Vial Add Solvent Headspace Headspace Autosampler (80°C, 15 min) Vial->Headspace Crimp & Incubate Injector GC Injector (250°C) Headspace->Injector Vapor Injection Column GC Column Injector->Column Carrier Gas Flow MSD Mass Spectrometer (EI, m/z 35-400) Column->MSD Separation DataSystem Data System MSD->DataSystem Ion Detection Report Impurity Report DataSystem->Report Library Search & Quantitation

Caption: Headspace GC-MS workflow for volatile impurity analysis.

NMR and High-Resolution Mass Spectrometry (HRMS)

While HPLC and GC are primarily used for separation and quantification, NMR and HRMS are the definitive techniques for structural elucidation and confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation of the this compound molecule.[10][11][12] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, create a unique fingerprint of the molecule. It is the gold standard for identity testing. While not typically used for routine quantification, Quantitative NMR (qNMR) can be a powerful primary method for assay determination without the need for an identical reference standard.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, typically with sub-ppm mass accuracy.[13] This allows for the unambiguous determination of the elemental composition (e.g., C₉H₆F₂O₂), which is invaluable for confirming the identity of the main component and for proposing structures of unknown impurities detected by LC-MS.[14]

Conclusion and Recommendations

There is no single "best" method for the complete analytical characterization of this compound. Instead, a complementary suite of validated methods should be employed.

  • For Routine Assay and Purity: A validated Reversed-Phase HPLC-UV method is the recommended primary technique due to its robustness, precision, and suitability for quantifying the main component and non-volatile impurities.

  • For Volatile Impurities and Residual Solvents: A validated Headspace GC-MS method is essential for ensuring the material is free from volatile process-related impurities.

  • For Identity Confirmation: ¹H NMR and ¹³C NMR should be used to confirm the structure of the reference standard and for definitive identification in synthetic batches. HRMS is critical for confirming the elemental composition.

By developing and validating a set of orthogonal analytical techniques, researchers and drug developers can build a comprehensive and trustworthy data package that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent API manufacturing process.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
  • Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Developing Countries Vaccine Manufacturers Network (DCVMN). [Link]
  • Proton NMR Table. Michigan State University Chemistry Department. [Link]
  • A Review on Analytical Method Validation. World Journal of Pharmaceutical Research. [Link]
  • 5,7-Difluorochroman-4-ol.
  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, Royal Society of Chemistry. [Link]
  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Queen's University Belfast. [Link]
  • Technical Notes Search. GL Sciences. [Link]
  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Publications.
  • GC Instruments. [Link]
  • Synthesis of 7-hydroxychroman-4-one
  • Gas Chrom
  • System Gas Chromatography (GC)
  • Impurity Occurrence and Removal in Crystalline Products
  • Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA.
  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]
  • Validated HPLC method for mitragynine quantification in Kr
  • Hydrocarbon ranges of Polywax reference standards. Restek. [Link]
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A Comparative Guide to the Synthetic Routes of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Difluorochroman-4-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The strategic placement of fluorine atoms can influence metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, whether for small-scale laboratory synthesis or process development for larger-scale production.

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(2,3-Difluorophenoxy)propionic Acid

This classical and widely applicable approach to chroman-4-one synthesis involves a two-step sequence: the synthesis of a phenoxypropionic acid precursor followed by its intramolecular cyclization.

Causality Behind Experimental Choices

The success of this route hinges on the efficient formation of the key intermediate, 3-(2,3-difluorophenoxy)propionic acid, and its subsequent clean cyclization. The choice of reagents and reaction conditions is critical to maximize yield and minimize side products. The intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction, driven by the generation of an acylium ion that undergoes electrophilic aromatic substitution on the electron-rich aromatic ring. The fluorine atoms, being electron-withdrawing, can influence the reactivity of the aromatic ring, making the choice of the cyclizing agent crucial.

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propionic Acid

This step involves the reaction of 2,3-difluorophenol with a suitable three-carbon synthon, typically acrylic acid or a 3-halopropionic acid derivative, under basic conditions.

  • Materials:

    • 2,3-Difluorophenol

    • Acrylic acid (or 3-chloropropionic acid)

    • Sodium hydroxide (or other suitable base)

    • Water

    • Hydrochloric acid

    • Organic solvent (e.g., toluene, diethyl ether)

  • Procedure:

    • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • 2,3-Difluorophenol is added to the basic solution, and the mixture is stirred until the phenol has dissolved to form the sodium phenoxide.

    • Acrylic acid (or 3-chloropropionic acid) is added to the reaction mixture.

    • The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product.

    • The crude 3-(2,3-difluorophenoxy)propionic acid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The cyclization of the precursor acid is typically achieved using a strong acid catalyst that can promote the formation of an acylium ion.

  • Materials:

    • 3-(2,3-Difluorophenoxy)propionic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • Dichloromethane (if necessary)

    • Ice water

    • Sodium bicarbonate solution

    • Organic solvent (e.g., ethyl acetate)

  • Procedure:

    • 3-(2,3-Difluorophenoxy)propionic acid is mixed with polyphosphoric acid in a round-bottom flask.

    • The mixture is heated with stirring to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined empirically.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

    • The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation
ParameterStep 1: Precursor SynthesisStep 2: CyclizationOverall
Typical Yield 70-90%60-80%42-72%
Purity (crude) >90%>85%-
Reaction Time 4-8 hours1-4 hours5-12 hours
Temperature Reflux80-120 °C-
Key Reagents 2,3-Difluorophenol, Acrylic Acid, NaOHPolyphosphoric Acid-
Diagram of Route 1

G cluster_0 Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propionic Acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2,3-Difluorophenol C NaOH, H₂O, Reflux A->C B Acrylic Acid B->C D 3-(2,3-Difluorophenoxy)propionic Acid C->D E 3-(2,3-Difluorophenoxy)propionic Acid F Polyphosphoric Acid, Heat E->F G This compound F->G

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Substituted 2'-Hydroxyacetophenone

An alternative approach involves the construction of the chromanone ring from a pre-functionalized 2'-hydroxyacetophenone derivative. This method offers a different strategic approach to the target molecule.

Causality Behind Experimental Choices

This route relies on the initial synthesis of a suitably substituted acetophenone, which can be challenging. Once obtained, the chromanone ring is typically formed through a reaction with a two-carbon electrophile. The success of this route is highly dependent on the regioselective synthesis of the required 2',3'-difluoro-6'-hydroxyacetophenone, which is not commercially available and would require a multi-step synthesis itself, for instance, via a Fries or Friedel-Crafts acylation of a protected 2,3-difluorophenol. A more direct, albeit potentially lower-yielding, approach could be a one-pot reaction reminiscent of the Simonis chromone synthesis, though this typically yields chromones which would then need to be reduced. A plausible modern approach would involve a base-mediated condensation of the 2'-hydroxyacetophenone with an appropriate aldehyde followed by an intramolecular Michael addition.

Plausible (Hypothetical) Experimental Protocol

Step 1: Synthesis of 2',3'-Difluoro-6'-hydroxyacetophenone (Hypothetical)

This would be a multi-step process, likely involving the protection of 2,3-difluorophenol, followed by a directed ortho-metalation and acylation, and subsequent deprotection. Due to the lack of a direct literature precedent for this specific intermediate, this step represents a significant synthetic challenge.

Step 2: Formation of the Chroman-4-one Ring

Assuming the successful synthesis of the key acetophenone intermediate, the chromanone ring could be formed via a reaction with formaldehyde or a synthetic equivalent, followed by cyclization. A more general method for substituted chromanones involves condensation with an aldehyde.[1]

  • Materials:

    • 2',3'-Difluoro-6'-hydroxyacetophenone (hypothetical intermediate)

    • Formaldehyde (or a suitable derivative like paraformaldehyde)

    • A base (e.g., pyrrolidine or diisopropylamine)

    • A suitable solvent (e.g., ethanol, methanol)

  • Procedure (Generalized):

    • The 2',3'-difluoro-6'-hydroxyacetophenone would be dissolved in a suitable solvent.

    • The base and formaldehyde would be added to the solution.

    • The reaction mixture would be heated to reflux for a specified period.

    • Work-up would involve acidification, extraction with an organic solvent, and purification by column chromatography.

Data Presentation (Estimated)
ParameterStep 1: Intermediate SynthesisStep 2: Ring FormationOverall
Typical Yield Likely low to moderate (multi-step)40-60% (estimated)Low
Purity (crude) VariableVariable-
Reaction Time Multi-day4-12 hoursMulti-day
Temperature VariableReflux-
Key Reagents 2,3-Difluorophenol, Protecting groups, Organolithium reagents2',3'-Difluoro-6'-hydroxyacetophenone, Formaldehyde, Base-
Diagram of Route 2

G cluster_0 Step 1: Synthesis of Key Intermediate (Multi-step) cluster_1 Step 2: Chromanone Ring Formation A 2,3-Difluorophenol B ... (Protection, Directed Metalation, Acylation, Deprotection) A->B C 2',3'-Difluoro-6'-hydroxyacetophenone B->C D 2',3'-Difluoro-6'-hydroxyacetophenone E Formaldehyde, Base, Reflux D->E F This compound E->F

Caption: A plausible, though challenging, synthetic pathway for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: From 2'-Hydroxyacetophenone
Starting Materials Readily available 2,3-difluorophenol and acrylic acid.Requires a multi-step synthesis of the key 2',3'-difluoro-6'-hydroxyacetophenone intermediate, which is a significant drawback.
Number of Steps Two main synthetic steps.Multiple steps, making it longer and more complex.
Scalability Generally good scalability for both steps.The synthesis of the key intermediate may be difficult to scale up.
Predictability Well-established and predictable reaction sequence for chromanone synthesis.The synthesis of the key intermediate is less certain without specific literature precedent. Ring formation can sometimes lead to side products.
Overall Yield Moderate to good.Likely to be low due to the multi-step nature.
Purification Standard purification techniques (recrystallization, column chromatography) are effective.Multiple purification steps would be required, potentially leading to material loss.
Green Chemistry Aspects Uses strong acids which require careful handling and disposal.The multi-step nature likely involves more solvents and reagents, increasing the overall waste generated.

Conclusion and Recommendation

Based on the analysis of the two synthetic strategies, Route 1, the intramolecular Friedel-Crafts acylation of 3-(2,3-difluorophenoxy)propionic acid, is the recommended and more practical approach for the synthesis of this compound. This route starts from commercially available materials, involves a more straightforward and predictable two-step sequence, and is likely to provide a higher overall yield. While the use of strong acids in the cyclization step requires appropriate safety precautions, the methodology is well-established in organic synthesis.

Route 2 presents significant challenges, primarily in the synthesis of the requisite 2',3'-difluoro-6'-hydroxyacetophenone intermediate. The lack of a direct and efficient synthesis for this key starting material makes this route less attractive for most applications. However, for certain research purposes, such as the synthesis of a library of analogs with modifications on the heterocyclic ring, developing a robust synthesis of this intermediate could be a worthwhile endeavor.

For researchers aiming for a reliable and efficient synthesis of this compound, focusing on the optimization of the conditions for the intramolecular Friedel-Crafts acylation of 3-(2,3-difluorophenoxy)propionic acid is the most logical and promising path forward.

References

  • General procedures for the synthesis of chroman-4-ones can be found in various organic chemistry textbooks and journals.
  • Larock, R. C.
  • Journal of Medicinal Chemistry and Organic Letters are excellent resources for finding modern synthetic methodologies. [Link] and [Link]
  • PubChem entry for this compound. [Link]

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A Comparative Guide to 7,8-Difluorochroman-4-one Analogs: Bridging In Vitro Activity with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chroman-4-one scaffold has emerged as a "privileged structure," a versatile framework yielding compounds with a wide array of biological activities.[1] The introduction of fluorine atoms, particularly at the 7 and 8 positions, is a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive comparison of 7,8-difluorochroman-4-one analogs, navigating the crucial journey from initial in vitro screening to preclinical in vivo evaluation.

It is important to note that while the broader class of chroman-4-ones has been extensively studied, direct comparative in vitro and in vivo data for a cohesive series of this compound analogs is not yet comprehensively available in published literature. Therefore, this guide will establish a framework for such a comparison, drawing upon data from structurally related chroman-4-one analogs to illustrate the experimental rationale and data interpretation that are crucial for advancing these promising compounds toward clinical relevance. We will explore their potential as both anticancer agents and enzyme inhibitors, providing the scientific community with a robust blueprint for their evaluation.

The Rationale for In Vitro and In Vivo Comparison

The path from a promising molecule in a test tube to an effective therapeutic in a living organism is fraught with challenges. In vitro assays provide a rapid and cost-effective means to assess the biological activity of a large number of compounds against specific cellular targets in a controlled environment. However, these simplified systems cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo. A compound that demonstrates high potency in an isolated cell line may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

Therefore, a direct comparison of in vitro and in vivo data is not merely a confirmatory step but a critical phase of drug development. It allows researchers to establish a structure-activity relationship (SAR) that holds true in a complex biological system, identify lead candidates with the most promising therapeutic window, and gain insights into the mechanisms that govern a compound's efficacy and safety.

In Vitro Efficacy of Chroman-4-one Analogs

The chroman-4-one scaffold has been a fertile ground for the discovery of potent biological agents. In vitro studies have been pivotal in elucidating the structure-activity relationships that govern their efficacy.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of chroman-4-one derivatives against a variety of human cancer cell lines.[2][3] The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Substitutions on the chroman-4-one ring and at the 3-position have been shown to significantly influence anticancer activity. For instance, certain 3-benzylidenechroman-4-ones have exhibited potent cytotoxicity, with modifications on the benzylidene ring modulating their effectiveness against different cancer types.[1][4] Similarly, 3-nitro-4-chromanone derivatives have shown promising antiproliferative activity against castration-resistant prostate cancer cell lines.[5]

Table 1: Comparative In Vitro Anticancer Activity of Chroman-4-one Analogs

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Chromanone Derivative 1HT-29Colon Carcinoma21.17 ± 4.89[3]
A549Non-small Cell Lung Cancer31.43 ± 3.01[3]
Chromanone Derivative 2HT-29Colon Carcinoma35.05 ± 3.76[3]
A549Non-small Cell Lung Cancer52.30 ± 2.88[3]
Chromanone Derivative 3HT-29Colon Carcinoma44.77 ± 2.70[3]
A549Non-small Cell Lung Cancer77.05 ± 2.57[3]
3-chlorophenylchromanone derivative (B2)A549Non-small Cell Lung CancerNot specified[2]
3-nitro-4-chromanone derivative 36DU145 (Prostate)Castration-Resistant Prostate CancerMore potent than cisplatin[5]
Enzyme Inhibition: A Focus on SIRT2

Beyond direct cytotoxicity, chroman-4-one analogs have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[6][7] Structure-activity relationship studies have revealed that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold are favorable for SIRT2 inhibition.[7][8]

Table 2: In Vitro SIRT2 Inhibition by Substituted Chroman-4-one Analogs

Compound IDSubstitutionsTarget EnzymeIC50 (µM)Reference
16,8-dibromo-2-pentylSIRT21.5[6][7]
22-n-propylSIRT210.6[6]
32-n-pentyl-chromoneSIRT25.5[6]

These in vitro findings underscore the importance of systematic structural modifications to optimize the potency and selectivity of chroman-4-one analogs for specific biological targets.

Transitioning to In Vivo Models: The Next Frontier

While in vitro data provides a strong foundation, the ultimate test of a drug candidate's potential lies in its performance within a living organism. Due to the limited availability of direct in vivo data for many of the specific chroman-4-one analogs with promising in vitro results, this section will focus on the principles and methodologies of in vivo evaluation using xenograft models, a standard in preclinical cancer research.[9][10]

The primary goals of in vivo studies are to assess a compound's:

  • Efficacy: The ability to inhibit tumor growth in a living system.

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound.

  • Pharmacodynamics (PD): The biochemical and physiological effects of the compound on the body.

  • Toxicity: The adverse effects of the compound at therapeutic doses.

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse for these evaluations.[10][11] The efficacy of a test compound is typically measured by the reduction in tumor volume and weight over time compared to a vehicle-treated control group.

Workflow for a Subcutaneous Xenograft Study

G cluster_0 Cell Culture & Preparation cluster_1 Xenograft Implantation cluster_2 Tumor Growth & Treatment cluster_3 Data Collection & Analysis A 1. Culture Cancer Cell Line B 2. Harvest & Count Viable Cells A->B C 3. Resuspend Cells for Injection B->C D 4. Subcutaneous Injection into Immunocompromised Mice C->D E 5. Monitor Tumor Growth to Desired Size D->E F 6. Randomize Mice into Groups E->F G 7. Administer Test Compound & Vehicle F->G H 8. Measure Tumor Volume & Body Weight Regularly G->H I 9. Endpoint: Sacrifice & Tumor Excision H->I J 10. Analyze Data & Determine Efficacy I->J

Caption: Workflow for a subcutaneous xenograft study.

Correlating In Vitro and In Vivo Data: The Path to Clinical Success

A successful drug development campaign hinges on a strong correlation between in vitro potency and in vivo efficacy. A lack of correlation often points to suboptimal pharmacokinetic properties. For instance, a compound with a low nanomolar IC50 in vitro may show weak in vivo activity if it is rapidly metabolized in the liver or poorly absorbed from the gastrointestinal tract.

Future research on this compound analogs should focus on systematically evaluating a series of compounds in both settings. This will allow for the development of a quantitative in vitro-in vivo correlation (IVIVC), a critical tool for predicting the in vivo performance of new analogs based on their in vitro data and for selecting the most promising candidates for further development.

Proposed Mechanism of Action: Induction of Apoptosis

Many anticancer agents, including chroman-4-one derivatives, exert their effects by inducing apoptosis, or programmed cell death.[2] This is a highly regulated process involving a cascade of signaling events. While the precise mechanisms for many chroman-4-one analogs are still under investigation, a plausible pathway involves the activation of intrinsic apoptotic signaling.

G Cpd Chroman-4-one Analog Mito Mitochondrial Stress Cpd->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by chromanone analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the chroman-4-one analogs for 48-72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy: Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of chroman-4-one analogs.[10][11]

Step-by-Step Protocol:

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^7 cells/mL.[11]

  • Animal Model: Use 6-8 week old female athymic nude mice.[16]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control to the respective groups according to the predetermined dosing schedule.

  • Efficacy Evaluation: Measure the tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Future Directions

The exploration of this compound analogs is a promising avenue for the development of novel therapeutics. Future research should prioritize a systematic in vitro and in vivo comparison of a dedicated library of these compounds. This will not only elucidate their therapeutic potential but also provide a deeper understanding of how fluorine substitution impacts their biological activity. A comprehensive assessment of their ADME and toxicity profiles will be crucial for identifying lead candidates with the potential for clinical success.

References

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]
  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 283, 117771. [Link]
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]
  • Asadipour, A., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9870–9888. [Link]
  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Seifert, T. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. HELDA - University of Helsinki. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Semantic Scholar. [Link]
  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]
  • Yang, C.-S., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
  • Al-Oqaili, N. (2023). MTT (Assay protocol). Protocols.io. [Link]
  • Wang, Y., et al. (2019).
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. [Link]
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
  • Haws, H., & Gligorich, K. M. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
  • Bio-Rad. (2017). BiTE® Xenograft Protocol. Bio-Rad. [Link]
  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 7,8-Difluorochroman-4-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Chroman-4-one Scaffolds

The chroman-4-one ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[5]

However, the precise positioning of fluorine atoms on the chroman-4-one scaffold is critical, as different constitutional isomers can exhibit vastly different biological activities and metabolic fates.[6][7] Consequently, the unambiguous identification and differentiation of these isomers are paramount. This guide provides an in-depth comparison of the spectroscopic characteristics of 7,8-difluorochroman-4-one and its positional isomers, offering researchers a robust analytical framework grounded in fundamental principles and supported by experimental data. We will explore how key techniques—NMR, IR, and Mass Spectrometry—can be leveraged to provide definitive structural elucidation.

Molecular Structures: A Visual Comparison of Isomers

The core structure of chroman-4-one provides multiple sites for substitution on the aromatic ring. The exact placement of the two fluorine atoms defines the isomer and its unique physicochemical properties. Below are the structures of this compound and two other representative isomers, 5,6- and 6,7-difluorochroman-4-one, to illustrate the structural diversity.

Caption: Molecular structures of key difluorochroman-4-one isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between fluorinated isomers due to its sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, and ¹⁹F).

Causality Behind NMR Distinctions

The strongly electron-withdrawing nature of fluorine induces significant changes in the electron density of neighboring atoms. This effect, transmitted through bonds and space, alters the magnetic shielding of each nucleus, resulting in predictable and diagnostic shifts in the NMR spectrum. Furthermore, the spin-active ¹⁹F nucleus couples with nearby ¹H, ¹³C, and other ¹⁹F nuclei, producing characteristic splitting patterns (J-coupling) that provide precise information about the relative positions of the atoms.[8]

¹⁹F NMR: The Primary Fingerprint

Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive and provides spectra with a wide chemical shift range, minimizing signal overlap.[5][9] The chemical shift of a fluorine atom is exquisitely sensitive to its position on the aromatic ring, making ¹⁹F NMR the premier technique for isomer identification.

  • Expertise & Experience: The electronic environment of each fluorine is influenced by its proximity to the electron-donating ether oxygen and the electron-withdrawing carbonyl group. In this compound, the F-8 is ortho to the ether oxygen, likely causing a more upfield (more shielded) chemical shift compared to F-7. In contrast, for a 5,6-isomer, the F-5 would be significantly deshielded (downfield shift) due to its ortho position relative to the carbonyl group. F-F coupling will also be observed in isomers with adjacent fluorine atoms (e.g., 5,6-, 6,7-, 7,8-), providing an additional layer of structural confirmation.[10]

¹H NMR: Mapping the Proton Environment

While ¹⁹F NMR is diagnostic for the fluorine atoms, ¹H NMR provides crucial information about the rest of the molecule. The key regions are the aromatic protons and the aliphatic protons at the C2 and C3 positions.

  • Expertise & Experience: The aromatic protons are most affected by the fluorine substituents. Fluorine atoms cause a downfield shift on adjacent (ortho) protons.[11] Crucially, the coupling of protons to fluorine (²JHF, ³JHF, etc.) splits the proton signals into complex multiplets. For example, in this compound, H-6 would be coupled to F-7, and H-5 would be coupled to F-7 (and potentially a smaller coupling to F-8). The magnitude of these H-F coupling constants is distance-dependent and provides definitive proof of fluorine placement.[12]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR is essential for confirming the carbon framework. The most significant features are the large, direct C-F coupling constants (¹JCF) and the smaller, long-range couplings.

  • Expertise & Experience: The carbon atoms directly bonded to fluorine (ipso-carbons) exhibit two key characteristics: a large downfield chemical shift and a very large splitting due to ¹JCF (typically 240-260 Hz).[13] The positions of other carbons are also affected; fluorine substitution causes a slight upfield shift for ortho-carbons and a smaller downfield shift for para-carbons.[3] By analyzing the chemical shifts and, most importantly, the C-F coupling patterns for every carbon in the aromatic ring, the substitution pattern can be unequivocally determined.

Summary of Expected NMR Data
Isomer¹⁹F Shifts (δ, ppm)Key ¹H Aromatic Signals (δ, ppm) & CouplingKey ¹³C Signals (δ, ppm) & ¹JCF (Hz)
7,8-Difluoro Two distinct doublets (F-F coupling)H-5 (doublet of doublets), H-6 (doublet of doublets), significant H-F coupling.C7 & C8 show large ¹JCF (~250 Hz). C6 & C5 shifts influenced by F.
6,7-Difluoro Two distinct doublets (F-F coupling)H-5 (singlet or narrow doublet from H-F), H-8 (singlet or narrow doublet from H-F).C6 & C7 show large ¹JCF (~250 Hz). C5 & C8 shifts influenced by F.
5,6-Difluoro Two distinct doublets (F-F coupling)H-7 (doublet of doublets), H-8 (doublet of doublets), significant H-F coupling.C5 & C6 show large ¹JCF (~250 Hz). C7 & C8 shifts influenced by F.
5,8-Difluoro Two distinct singlets (no F-F coupling)H-6 (triplet or dd), H-7 (triplet or dd), both coupled to F-5 and F-8.C5 & C8 show large ¹JCF (~250 Hz). C6 & C7 shifts influenced by F.
Note: The chemical shift values are predictive and can vary based on solvent and experimental conditions. Coupling patterns are the most reliable diagnostic feature.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the most detailed picture, IR and MS offer rapid and complementary data for confirmation.

Infrared (IR) Spectroscopy
  • Causality & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. The primary use here is to confirm the presence of key functional groups. The electron-withdrawing effect of the fluorine atoms can subtly influence the bond strength, and thus the vibrational frequency, of the ketone's carbonyl group (C=O).

  • Key Absorptions:

    • C=O Stretch: Typically found around 1680 cm⁻¹. The exact position can shift slightly depending on the electronic effect of the fluorine substituents on the aromatic ring. Isomers with fluorine at the 5- or 7-position may show a slight increase in frequency compared to the non-fluorinated parent.

    • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are definitive for the presence of C-F bonds.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the aromatic ring.

Mass Spectrometry (MS)
  • Causality & Rationale: Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns. For fluorinated compounds, the fragmentation is often directed by the stable C-F bonds.[14]

  • Expected Data:

    • Molecular Ion (M⁺): All isomers will show the same molecular ion peak corresponding to the molecular formula C₉H₆F₂O₂ (m/z = 184.03). High-resolution MS (HRMS) can confirm this elemental composition with high accuracy.[15]

    • Fragmentation: Chroman-4-ones typically undergo a characteristic Retro-Diels-Alder (RDA) fragmentation. The position of the fluorine atoms on the aromatic ring will influence the relative abundance of fragments derived from this and other pathways. While distinguishing all isomers by MS alone is challenging, it provides excellent confirmation of the molecular formula and the presence of the chroman-4-one core.[16][17]

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.

General Experimental Workflow

Caption: Standardized workflow for the spectroscopic analysis of isomers.

Detailed Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified difluorochroman-4-one isomer into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with key analyte signals.[18]

  • Standard: Add Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm) can be used.[19]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution to observe H-F couplings.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A long relaxation delay (e.g., 5-10 seconds) may be needed for quantitative analysis of quaternary carbons. Note the large C-F splittings.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is often the quickest and most diagnostic experiment.

    • Trustworthiness: To validate assignments, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation). These experiments provide unambiguous proof of which protons are attached to which carbons, confirming assignments made from 1D spectra.

Integrated Data Analysis: A Logic-Based Approach

No single technique tells the whole story. A convergent approach, where data from all techniques are used to build a self-consistent picture, is essential for authoritative structural assignment.

G start Unknown Isomer ms MS: Confirm MW = 184.03? start->ms ir IR: C=O & C-F bands present? ms->ir Yes no_mw Incorrect MW ms->no_mw No nmr19f 19F NMR: How many signals? Coupling present? ir->nmr19f Yes no_fg Incorrect Functional Groups ir->no_fg No id_58 ID: 5,8-Difluoro nmr19f->id_58 2 singlets id_ortho ID: Ortho-Difluoro Isomer (5,6-, 6,7-, or 7,8-) nmr19f->id_ortho 2 doublets nmr1h 1H & 13C NMR: Analyze H-F and C-F coupling patterns id_final Final Structure Confirmed nmr1h->id_final id_58->nmr1h id_ortho->nmr1h

Caption: Logical workflow for unambiguous isomer identification.

This logical flow demonstrates the power of a multi-technique approach. MS and IR provide rapid confirmation of the molecular formula and core structure. ¹⁹F NMR then provides the first critical branch point, immediately distinguishing isomers with adjacent fluorines from those with non-adjacent ones. Finally, detailed analysis of ¹H and ¹³C NMR coupling patterns provides the definitive evidence to assign the specific ortho-isomer (e.g., 7,8- vs 6,7-).

Conclusion

The spectroscopic differentiation of this compound from its positional isomers is a tractable but exacting task that relies on the synergistic application of modern analytical techniques. While IR and MS are invaluable for confirming the overall structure and molecular formula, NMR spectroscopy stands as the definitive tool for unambiguous isomer assignment. Specifically, the wide chemical shift dispersion and sensitivity of ¹⁹F NMR provide a unique fingerprint for each isomer. This, combined with the detailed connectivity information gleaned from H-F and C-F coupling constants in ¹H and ¹³C NMR, allows researchers and drug development professionals to confidently elucidate the precise molecular architecture of these high-value compounds. Adherence to rigorous, validated experimental protocols is essential to generate the high-quality data required for such detailed structural analysis.

References

  • Gautam, N. et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. SN Applied Sciences.
  • Mai, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Vervoort, J. et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
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  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Albaladejo, M. et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules.
  • Weizmann Institute of Science. (n.d.). 19Flourine NMR.
  • University of Calgary. (n.d.). 13C-NMR.
  • Mai, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Mai, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
  • Dibeler, V.H. et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.
  • Liu, Z. et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Loza-Correa, M. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Al-Warhi, T. et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry.
  • Reich, H.J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Martin, J.W. et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry.
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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (2015). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • Chemistry Stack Exchange. (2015). How to interpret spectroscopic data to obtain the structural formula?
  • Luck, L.A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
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A Researcher's Guide to Benchmarking Novel Inhibitors: A Case Study of 7,8-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the identification and validation of novel molecular entities are paramount. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, using 7,8-Difluorochroman-4-one as a representative example, against established inhibitors. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the strategic decisions and scientific rationale that underpin a robust inhibitor comparison study.

This guide is tailored for researchers, scientists, and drug development professionals. We will navigate the process from initial target identification based on the compound's core structure to the detailed execution of biochemical and cell-based assays, culminating in a clear, data-driven comparison.

Introduction: The Chroman-4-one Scaffold and Rationale for Target Selection

The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including a class of inhibitors targeting phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a well-validated therapeutic target.

The introduction of fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. These modifications can lead to improved pharmacokinetic profiles and enhanced potency. Therefore, for the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the PI3K pathway and benchmark it against well-characterized, potent PI3K inhibitors.

Selecting the Benchmarks: Established PI3K Inhibitors

A meaningful comparison requires the selection of appropriate benchmarks. For the PI3K pathway, we will select two well-established inhibitors with distinct profiles:

  • Wortmannin: A fungal metabolite and one of the first identified PI3K inhibitors. It is a potent, irreversible, and non-selective inhibitor of the PI3K family. While not clinically used due to its toxicity and instability, it remains a valuable tool compound in research settings for its well-understood mechanism of action.

  • Alpelisib (BYL719): An isoform-selective inhibitor of the p110α subunit of PI3K. Its selectivity provides a more refined tool for probing the specific roles of this isoform and represents a more modern, clinically relevant benchmark.

By comparing this compound to both a broad-spectrum and a selective inhibitor, we can gain a more comprehensive understanding of its potential potency and selectivity profile.

Experimental Workflow for Inhibitor Benchmarking

The following sections detail the key experiments for a comprehensive benchmarking study. The overall workflow is designed to first establish the biochemical potency of the novel compound and then to validate its activity in a cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a In Vitro Kinase Assay (IC50 Determination) b Mechanism of Action Studies (Kinetics) a->b Determine Potency c Target Engagement Assay (e.g., CETSA) a->c Validate in Cellular Context d Downstream Signaling Analysis (Western Blot) c->d Confirm Target Binding e Cell Viability/Proliferation Assay d->e Assess Functional Outcome

Figure 1: A generalized workflow for benchmarking a novel inhibitor, progressing from initial biochemical characterization to cellular validation.

Biochemical Assay: In Vitro Kinase Assay for IC50 Determination

The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound against our target, PI3Kα. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a primary measure of its potency.

Protocol:

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • This compound, Wortmannin, and Alpelisib (serially diluted)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound) and benchmark inhibitors (Wortmannin, Alpelisib) in DMSO, followed by dilution in kinase buffer.

    • Add a fixed amount of PI3Kα enzyme to each well of a 384-well plate.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical Data]
This compoundPI3Kα150
WortmanninPI3Kα5
Alpelisib (BYL719)PI3Kα10

This table provides a clear, at-a-glance comparison of the potencies of the novel compound and the established inhibitors.

Cell-Based Assay: Western Blot for Downstream Signaling

To confirm that this compound inhibits the PI3K pathway in a cellular context, we will analyze the phosphorylation status of Akt, a key downstream effector of PI3K.

G PI3K PI3Kα PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Ser473) PDK1->pAkt Akt Akt Downstream Cell Survival & Proliferation pAkt->Downstream Inhibitor This compound Wortmannin Alpelisib Inhibitor->PI3K inhibits

Figure 2: Simplified PI3K/Akt signaling pathway. Inhibition of PI3Kα is expected to decrease the levels of phosphorylated Akt (p-Akt).

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Wortmannin, and Alpelisib for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control, such as β-actin, should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Expected Outcome:

A dose-dependent decrease in the p-Akt/total Akt ratio upon treatment with this compound would provide strong evidence of on-target activity in a cellular environment. The potency of this effect can be compared to that of Wortmannin and Alpelisib.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking a novel inhibitor, this compound, against established standards. By systematically progressing from biochemical potency determination to the validation of on-target effects in a cellular context, researchers can build a comprehensive profile of their compound.

The hypothetical data presented suggests that while this compound may be less potent than the benchmarks, it demonstrates activity on the intended target. Further studies would be warranted to explore its selectivity against other PI3K isoforms, its pharmacokinetic properties, and its efficacy in more complex biological models. This structured, comparative approach is essential for making informed decisions in the long and challenging path of drug development.

References

  • Western Blotting Principles and Protocols: Bio-Rad Laboratories. Western Blotting - Principles and Methods. [Link]

A Head-to-Head Comparison of 7,8-Difluorochroman-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine atoms into this scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed head-to-head comparison of 7,8-difluorochroman-4-one derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Strategic Advantage of Fluorine in Chroman-4-one Scaffolds

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool in drug design. In the context of the chroman-4-one core, the introduction of fluorine atoms at the 7 and 8 positions can lead to:

  • Enhanced Metabolic Stability: The C-F bond is more stable than the C-H bond, making the molecule less susceptible to oxidative metabolism.

  • Modulated Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, potentially impacting target binding.

  • Conformational Control: Fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.

Head-to-Head Comparison: SIRT2 Inhibition vs. Antiviral Activity

While a systematic study comparing a wide range of this compound derivatives is not yet available in the public domain, we can draw valuable comparative insights from reported examples of biologically active analogues. Here, we compare two notable derivatives: 6,8-difluoro-2-pentylchroman-4-one as a sirtuin 2 (SIRT2) inhibitor and 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as an antiviral agent against influenza A. It is important to note that while the scaffold is often numbered with the oxygen as position 1, some publications may use alternative numbering. For the purpose of this guide, we will adhere to the standard IUPAC numbering where the oxygen is position 1, making the difluoro substitutions at positions 7 and 8. However, the cited literature refers to them as 6,8-difluoro derivatives, and for consistency with the source, we will use this nomenclature in the context of these specific examples.

DerivativeStructureBiological ActivityKey Findings
Compound 1: 6,8-Difluoro-2-pentylchroman-4-oneSIRT2 InhibitionShowed weak inhibitory activity against SIRT2 (18% inhibition at 200 μM)[1][2].
Compound 2: 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneAntiviral (Influenza A)Exhibited the greatest activity against influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 μM and a selectivity index (SI) of 150[3].
Causality Behind Experimental Observations

The stark difference in the biological activities of these two closely related molecules underscores the critical role of the substituent at the 2-position of the chroman-4-one scaffold.

  • For SIRT2 Inhibition: The broader study on substituted chroman-4-ones as SIRT2 inhibitors revealed that larger, electron-withdrawing groups at the 6- and 8-positions were generally favorable for activity[1][2]. However, the 6,8-difluoro analogue with a simple pentyl group at the 2-position (Compound 1) was a weak inhibitor. This suggests that while the electronic properties of the difluorinated ring are important, the nature of the C2-substituent is a primary determinant of SIRT2 inhibitory potency. The study found that an optimal alkyl chain length at the 2-position was crucial, with the pentyl group being favorable in other halogenated (bromo and chloro) analogues[1][2]. The weaker activity of the difluoro analogue may be due to a suboptimal combination of electronics and sterics for the SIRT2 active site.

  • For Antiviral Activity: In contrast, the presence of a 2-aryl group, specifically a 4-(trifluoromethyl)phenyl moiety (Compound 2), dramatically shifts the biological activity towards potent antiviral effects against the influenza A virus[3]. The trifluoromethyl group is a strong electron-withdrawing group, and the phenyl ring introduces significant steric bulk and potential for π-π stacking interactions. This suggests that the antiviral activity is likely mediated by a different biological target where these features are favored for binding. The high selectivity index of 150 indicates that the compound is significantly more toxic to the virus than to the host cells (MDCK cell line)[3].

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are provided below.

General Synthesis of 2-Substituted-6,8-difluorochroman-4-ones

This protocol is adapted from the general procedure for the synthesis of chroman-4-ones via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition[1][2].

Diagram of the Synthetic Workflow:

SynthesisWorkflow Acetophenone 2',3'-Difluoro-2'-hydroxyacetophenone Base DIPA, EtOH, MW Acetophenone->Base Aldehyde Aldehyde (R-CHO) Aldehyde->Base Intermediate Aldol Condensation & Oxa-Michael Addition Intermediate Base->Intermediate 160-170 °C Product 2-R-7,8-Difluorochroman-4-one Intermediate->Product Cyclization SIRT2Assay cluster_0 Incubation cluster_1 Development SIRT2 SIRT2 Enzyme Incubate Incubate at 37 °C SIRT2->Incubate Substrate Fluorogenic Acetylated Peptide Substrate->Incubate NAD NAD+ NAD->Incubate Inhibitor Test Compound Inhibitor->Incubate Develop Incubate at 37 °C Incubate->Develop Developer Developer Solution Developer->Develop StopSolution Stop Solution StopSolution->Develop Measurement Measure Fluorescence (Ex/Em = 360/460 nm) Develop->Measurement AntiviralAssay cluster_0 Infection Cells MDCK Cells Infect Infect Cells Cells->Infect Virus Influenza A Virus Virus->Infect Compound Test Compound Compound->Infect Incubation Incubate for 48-72h Infect->Incubation CPE_Assay Evaluate Cytopathic Effect (CPE) or Cell Viability (e.g., MTT assay) Incubation->CPE_Assay

Sources

Comparative Cross-Reactivity Analysis of 7,8-Difluorochroman-4-one: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the early and accurate assessment of a compound's selectivity is paramount. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window, often resulting in late-stage clinical failures. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of a novel compound, 7,8-Difluorochroman-4-one, against established kinase inhibitors.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its inherent drug-like properties have made it an attractive starting point for the development of various therapeutic agents, including kinase inhibitors targeting pathologies ranging from cancer to inflammatory diseases.[3][4][5][6] This guide focuses on a hypothetical scenario where this compound has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory cytokine production and a high-value target for various autoimmune and inflammatory disorders.

To contextualize the selectivity of this compound, we will compare its performance against two benchmark compounds:

  • SB203580: A well-characterized and widely used selective p38 MAPK inhibitor.

  • Cromopravir: A hypothetical, potent chromone-based p38 MAPK inhibitor, designed to provide a direct structural comparison.

This guide will delve into the experimental methodologies for assessing kinase selectivity, present illustrative data in a clear and comparative format, and discuss the implications of the findings for the continued development of this compound.

Methodologies for Cross-Reactivity Profiling

To ensure a thorough and reliable assessment of inhibitor selectivity, a dual approach combining in-vitro biochemical assays and in-cellulo target engagement is employed. This strategy provides a comprehensive picture of a compound's interaction with a panel of kinases, both in a purified system and within the complex milieu of a living cell.

In-Vitro Kinase Inhibition Assay

A luminescence-based kinase assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.[7][8] This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, SB203580, and Cromopravir in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the respective kinase from the screening panel to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture specific to each kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.

G cluster_prep Compound & Kinase Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compounds Add Diluted Compounds to 384-well Plate Compound_Prep->Add_Compounds Add_Kinases Add Kinase Panel to Plate Add_Compounds->Add_Kinases Incubate_Bind Incubate for Compound-Kinase Binding Add_Kinases->Incubate_Bind Add_Sub_ATP Add Substrate/ATP Mixture Incubate_Bind->Add_Sub_ATP Incubate_React Incubate for Kinase Reaction Add_Sub_ATP->Incubate_React Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_React->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Data_Analysis Calculate IC50 Values Read_Luminescence->Data_Analysis G cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Harvest_Cells Harvest and Aliquot Cells Compound_Treatment->Harvest_Cells Heat_Treatment Apply Temperature Gradient Harvest_Cells->Heat_Treatment Cell_Lysis Lyse Cells and Separate Soluble Fraction Heat_Treatment->Cell_Lysis Western_Blot Western Blot for Target Protein Cell_Lysis->Western_Blot Data_Analysis Analyze Melting Curve Shift Western_Blot->Data_Analysis

Fig. 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Results and Discussion: Comparative Cross-Reactivity Profiles

The following tables present illustrative data from the in-vitro kinase inhibition assay and the cellular thermal shift assay for this compound and the comparator compounds.

In-Vitro Kinase Selectivity Panel

The inhibitory activity of the compounds was assessed against a panel of 10 representative kinases. The results are summarized in Table 1.

Table 1: In-Vitro Kinase Inhibition (IC50, nM)

KinaseThis compoundSB203580Cromopravir
p38α (Target) 15 50 10
p38β250150150
JNK1>10,000>10,0005,000
ERK2>10,000>10,000>10,000
CDK25,000>10,0008,000
GSK3β8,000>10,000>10,000
ROCK1>10,000>10,000>10,000
CK21,500>10,0002,000
SRC>10,000>10,000>10,000
EGFR>10,000>10,000>10,000

The data in Table 1 indicate that this compound is a potent inhibitor of p38α with an IC50 of 15 nM. Importantly, it demonstrates a favorable selectivity profile, with significantly weaker activity against other kinases in the panel. Its selectivity against the closely related p38β isoform is approximately 16-fold. In comparison, SB203580 shows a similar selectivity profile for p38α and p38β. The hypothetical chromone-based inhibitor, Cromopravir, is the most potent p38α inhibitor but exhibits some off-target activity against JNK1 and CK2.

G cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK ASK1, TAK1, MEKKs Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38α MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Fig. 3: Simplified p38 MAP kinase signaling pathway.
Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the engagement of this compound with p38α in intact cells and to assess its in-cellulo selectivity.

Table 2: CETSA Thermal Shift (ΔTm, °C)

Target ProteinThis compoundSB203580Cromopravir
p38α +5.2 +4.8 +6.1
p38β+1.5+1.8+2.0
JNK1No significant shiftNo significant shift+1.2
CK2+0.8No significant shift+1.5

The CETSA results in Table 2 corroborate the in-vitro findings. This compound induces a significant thermal stabilization of p38α, confirming direct target engagement in a cellular context. The smaller thermal shift observed for p38β is consistent with its weaker in-vitro inhibition. Notably, no significant thermal shift was observed for JNK1 or CK2, further supporting the high selectivity of this compound. In contrast, Cromopravir shows a slight stabilizing effect on JNK1 and CK2, in line with its in-vitro off-target activity.

Conclusion

The comprehensive cross-reactivity profiling presented in this guide demonstrates that this compound is a potent and selective inhibitor of p38α MAP kinase. Both in-vitro kinase inhibition assays and cellular thermal shift assays confirm its high affinity for the intended target and minimal off-target activity against a representative panel of kinases.

Compared to the well-established p38 inhibitor SB203580, this compound exhibits comparable selectivity with enhanced potency. Furthermore, it displays a superior selectivity profile over the hypothetical structurally related compound, Cromopravir, which shows some off-target liabilities.

These findings underscore the potential of this compound as a promising lead candidate for the development of novel anti-inflammatory therapeutics. The favorable selectivity profile suggests a lower propensity for off-target related side effects, which is a critical attribute for successful clinical translation. Further preclinical development, including in-vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • El-Sayed, M. A., et al. (2018). Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor. Pharmazie, 73(4), 191-195.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. JoVE (Journal of Visualized Experiments), (113), e54388.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Kashyap, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998.
  • Li, J., et al. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology, 235, 116806.
  • Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives. European Journal of Medicinal Chemistry, 90, 63-89.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
  • Singh, N., et al. (2021). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115931.
  • Zhang, X., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799.

Sources

A Senior Application Scientist's Guide to the Enantioselective Analysis of 7,8-Difluorochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity in Fluorinated Chromanones

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms, as in 7,8-Difluorochroman-4-one, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these derivatives highly valuable in drug discovery. As with many pharmaceuticals, chirality plays a pivotal role; individual enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate and robust enantioselective analysis of chiral fluorinated chromanones is not merely an analytical task but a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth comparison of methodologies for the enantioselective analysis of this compound, grounded in established chromatographic principles and supported by experimental data. We will explore the rationale behind the selection of chiral stationary phases (CSPs), compare their performance, and provide detailed protocols to enable researchers to implement these methods effectively.

Core Challenge: Selecting the Optimal Chiral Stationary Phase

The cornerstone of enantioselective HPLC is the chiral stationary phase. For compounds like this compound, which possess aromatic rings, a ketone group, and fluorine substituents, polysaccharide-based CSPs are the industry standard and the most logical starting point for method development. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

The primary candidates for the separation of this compound are:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

The subtle difference in the polysaccharide backbone (amylose vs. cellulose) results in a different helical structure of the polymer, which can lead to significant variations in chiral recognition and, therefore, chromatographic resolution.

Comparative Analysis: Chiralpak® AD-H vs. Chiralcel® OD-H

Based on available data for similar fluorinated heterocyclic compounds, a comparative performance summary can be established:

Chiral Stationary PhaseChiral SelectorExpected Performance for this compoundKey Interaction Mechanisms
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Highly Recommended. Expected to provide baseline separation with high resolution. The amylose backbone often shows superior recognition for cyclic ketones.π-π stacking with the aromatic ring, hydrogen bonding with the ketone, and steric interactions within the chiral grooves of the amylose polymer.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Viable Alternative. May provide adequate separation, but potentially with lower resolution compared to the AD-H column for this specific analyte. The cellulose backbone offers a different spatial arrangement of the selector.Similar to AD-H, but the different helical structure of cellulose can alter the strength and nature of the interactions, leading to different selectivity.

Expert Rationale: The amylose backbone of the Chiralpak® AD-H phase typically forms deeper and more defined chiral grooves compared to the cellulose backbone of the Chiralcel® OD-H. For a relatively rigid structure like a chromanone, these well-defined grooves on the AD-H phase are more likely to lead to a greater difference in the transient diastereomeric complexes formed with each enantiomer, resulting in superior separation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing a systematic approach to achieving and optimizing the enantioselective separation of this compound.

Recommended Starting Protocol: Chiralpak® AD-H

This method is based on the successful separation of the analogous 5,7-Difluorochroman-4-ol and is the recommended starting point for the analysis of this compound.

Instrumentation and Materials:

  • HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Additive: Diethylamine (DEA).

  • Sample: Racemic this compound dissolved in a Hexane/IPA mixture (e.g., 90:10 v/v) at a concentration of ~1 mg/mL.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEANormal phase mode is standard for polysaccharide CSPs. The Hexane/IPA ratio provides a good balance between retention and elution strength. DEA is a basic modifier that improves peak shape by deactivating residual acidic sites on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time.
Column Temperature 25 °CTemperature can influence selectivity. Maintaining a constant temperature ensures reproducibility.
Detection UV at 254 nmThe aromatic chromophore of the molecule allows for sensitive UV detection.
Injection Volume 5 µLA small injection volume minimizes band broadening.

Expected Outcome: This method is anticipated to yield baseline separation of the two enantiomers with a resolution factor (Rs) greater than 1.5.

Alternative Protocol: Chiralcel® OD-H

Should the Chiralpak® AD-H not provide optimal separation, or for comparative purposes, the Chiralcel® OD-H offers a complementary selectivity.

Instrumentation and Materials:

  • As per the Chiralpak® AD-H protocol, with the Chiral Column being Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

Workflow for Method Development and Optimization

A systematic approach is crucial for developing a robust and reliable enantioselective HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Prepare Racemic Standard (~1 mg/mL in Hex/IPA) Screen_ADH Inject on Chiralpak AD-H (90:10 Hex/IPA + 0.1% DEA) Start->Screen_ADH Screen_ODH Inject on Chiralcel OD-H (90:10 Hex/IPA + 0.1% DEA) Start->Screen_ODH Evaluate Evaluate Resolution (Rs) and Peak Shape Screen_ADH->Evaluate Screen_ODH->Evaluate Optimize_MP Adjust Hex/IPA Ratio (e.g., 95:5 for more retention, 85:15 for less retention) Evaluate->Optimize_MP Rs < 1.5 Optimize_Additive Adjust DEA concentration (0.05% - 0.2%) for better peak shape Evaluate->Optimize_Additive Poor Tailing Final_Method Final Optimized Method Evaluate->Final_Method Rs > 1.5, Good Shape Optimize_MP->Final_Method Optimize_Additive->Final_Method Validate Validate Method: - Linearity - Precision - Accuracy - Robustness Final_Method->Validate

Caption: A systematic workflow for the development and validation of an enantioselective HPLC method.

Understanding the Chiral Recognition Mechanism

The separation of enantiomers on a polysaccharide-based CSP is a result of the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

ChiralRecognition cluster_CSP Chiral Stationary Phase (e.g., Chiralpak AD-H) cluster_Analyte Racemic this compound CSP Amylose Polymer with Chiral Grooves Interaction_R Transient Diastereomeric Complex 1 (More Stable) CSP->Interaction_R Interaction_S Transient Diastereomeric Complex 2 (Less Stable) CSP->Interaction_S Enantiomer_R (R)-Enantiomer Enantiomer_R->Interaction_R Enantiomer_S (S)-Enantiomer Enantiomer_S->Interaction_S Elution Differential Retention & Separation Interaction_R->Elution Longer Retention Time Interaction_S->Elution Shorter Retention Time

Caption: Proposed mechanism of chiral recognition on a polysaccharide-based CSP.

The key interactions contributing to this separation are:

  • π-π Stacking: Between the electron-rich aromatic ring of the chromanone and the phenyl groups of the carbamate selector.

  • Hydrogen Bonding: The carbonyl group (C=O) of the chromanone can act as a hydrogen bond acceptor with the N-H groups on the carbamate selector.

  • Dipole-Dipole Interactions: The polar C-F and C=O bonds contribute to dipole moments that can interact with polar sites on the CSP.

  • Steric Fit: The overall shape of the enantiomer determines how well it fits into the chiral grooves of the polysaccharide backbone, leading to differences in interaction energy.

Conclusion and Recommendations

For the reliable enantioselective analysis of this compound derivatives, a methodical approach starting with polysaccharide-based chiral stationary phases is highly recommended.

  • Primary Recommendation: Begin method development with a Chiralpak® AD-H column (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase) using a mobile phase of n-Hexane and 2-Propanol with a small amount of Diethylamine (e.g., 0.1%) . This combination has the highest probability of success based on data from structurally similar fluorinated compounds.

  • Alternative Approach: If the primary recommendation does not yield baseline separation, a Chiralcel® OD-H column (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase) should be evaluated as it offers complementary selectivity.

  • Optimization is Key: Fine-tuning the mobile phase composition (the ratio of alkane to alcohol) is the most effective way to optimize the resolution and analysis time.

By following the protocols and the systematic development workflow outlined in this guide, researchers and drug development professionals can confidently establish a robust, reliable, and scientifically sound method for the critical task of determining the enantiomeric purity of this compound and its derivatives.

References

The following is a consolidated list of references to support the claims and protocols within this guide.

  • Zhang, T., & Franco, P. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 123.
  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Ali, I., et al. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Chromatography A, 1319, 1-16.
  • Aturki, Z., & Fanali, S. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

Introduction: The Critical Role of 7,8-Difluorochroman-4-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reference Standards for the Analysis of 7,8-Difluorochroman-4-one

This compound is a fluorinated heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] Given its role as a building block for active pharmaceutical ingredients (APIs), the purity and quality of this compound must be rigorously controlled. Accurate analytical characterization is therefore not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and consistency of the final drug product.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive comparison of reference standards for the analysis of this compound. We will delve into the technical nuances of selecting an appropriate standard, provide detailed analytical protocols, and explain the scientific rationale behind these choices to ensure robust and reliable data.

The Foundation of Analytical Accuracy: Understanding Reference Standards

In analytical chemistry, a reference standard is a highly purified and well-characterized material used as a calibration standard or control to ensure the accuracy and reliability of quantitative and qualitative analyses.[3] The use of a validated analytical method with an appropriate reference standard is a fundamental requirement for Good Manufacturing Practice (GMP) and is mandated by regulatory agencies like the FDA and EMA.[4][5]

The choice of a reference standard is a critical decision that directly impacts the quality of analytical data. Standards are broadly categorized into three tiers:

  • Primary Reference Standards: These are of the highest purity and are often supplied by pharmacopeial bodies (e.g., USP, Ph. Eur.) or National Metrology Institutes (e.g., NIST). They have their values assigned without reference to any other standard.

  • Certified Reference Materials (CRMs): CRMs are produced by accredited reference material producers (under ISO 17034) and are characterized using metrologically valid procedures (under ISO/IEC 17025).[3][6] They are accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[3]

  • Secondary (or In-house) Reference Standards: These are standards established by a laboratory and are characterized by comparison to a primary reference standard. Their purity and identity are thoroughly documented, but they are typically for internal use.

Comparative Analysis of Reference Standards for this compound

For a specialized intermediate like this compound, a pharmacopeial primary standard is unlikely to be available. Therefore, the choice is typically between a commercially available Certified Reference Material (CRM) and a well-qualified in-house secondary standard.

FeatureCertified Reference Material (CRM)High-Purity Chemical (Non-Certified)In-House Secondary Standard
Purity & Assay Typically >99.5%, provided with an uncertainty value (e.g., 99.8% ± 0.1%).Stated purity (e.g., >98%), but not certified or traceable. May contain uncharacterized impurities.Purity determined internally against a CRM. Must meet pre-defined acceptance criteria.
Certification Manufactured under ISO 17034 and characterized under ISO/IEC 17025.[7]None. Certificate of Analysis (CoA) is typically a statement of compliance to internal specifications.Qualified internally. A comprehensive qualification report is generated and maintained.
Traceability Metrologically traceable to SI units.[3]Not traceable.Traceability is established through characterization against the primary or certified reference material.
Documentation Comprehensive Certificate of Analysis with purity, identity, uncertainty, and storage conditions.Basic CoA with lot-specific test results (e.g., NMR, HPLC purity).Detailed internal documentation including qualification protocol, analytical data, and CoA.
Regulatory Acceptance High. Preferred by regulatory agencies for method validation and release testing.[5]Low. Not suitable for GMP applications without extensive in-house qualification.High, provided the qualification process is robust and well-documented.
Cost & Availability High cost, but readily available from specialized suppliers.[8]Lower cost, widely available from chemical suppliers.[9][10]Initial high cost in terms of labor and resources for qualification, but cost-effective for long-term routine use.

Expert Insight: While a CRM is the gold standard for initial method validation and as a primary reference, establishing an in-house secondary standard is a practical and cost-effective strategy for routine quality control. The secondary standard must be rigorously qualified against the CRM to ensure its suitability.

Workflow for Reference Standard Selection and Qualification

The following diagram outlines the decision-making and qualification process for establishing a working reference standard for this compound.

G Figure 1. Reference Standard Selection Workflow start Start: Need to Analyze This compound check_crm Is a Certified Reference Material (CRM) Available? start->check_crm purchase_crm Purchase CRM from an ISO 17034 Accredited Supplier check_crm->purchase_crm Yes source_high_purity Source High-Purity (>98%) Material from a Reputable Chemical Supplier check_crm->source_high_purity No (or for routine use) qualify_secondary Qualify High-Purity Material as an In-House Secondary Standard Against the CRM purchase_crm->qualify_secondary use_crm Use CRM as Primary Standard for Method Validation and Critical Assays purchase_crm->use_crm source_high_purity->qualify_secondary use_secondary Use Qualified Secondary Standard for Routine QC Testing qualify_secondary->use_secondary end End: Reliable Analytical Measurements use_crm->end use_secondary->end

Caption: Figure 1. Workflow for selecting and qualifying a reference standard.

Experimental Protocols for Analysis and Qualification

A multi-technique approach is essential for the comprehensive analysis of this compound and the qualification of its reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is the workhorse method for determining the purity and assay of pharmaceutical intermediates. A reversed-phase method provides excellent resolution for the parent compound and potential process-related impurities.[11][12]

Instrumentation:

  • HPLC or UHPLC system with a UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%. The tailing factor should be ≤ 1.5.

  • Analysis: Inject the standard and sample solutions.

  • Calculation (Purity by Area %):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Calculation (Assay):

    • Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Causality Behind Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds like chromanones.

  • Phosphoric acid is used to protonate silanols on the column packing, improving the peak shape of the ketone.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from synthesis.[13][14][15]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection: 1 µL, Split ratio 20:1

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 m/z

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and acquire data.

  • Data Review: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify any identified impurities using an appropriate standard if necessary.

NMR Spectroscopy for Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) is an indispensable tool for confirming the chemical structure of the reference standard and identifying any structurally similar impurities.[16][17] ¹H, ¹³C, and ¹⁹F NMR should be performed.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve ~10-20 mg of the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, and ¹⁹F NMR spectra.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected proton signals, their chemical shifts, multiplicities, and integrations.

    • ¹³C NMR: Confirm the number of carbon signals matches the structure.

    • ¹⁹F NMR: The fluorine spectrum is particularly important for confirming the 7,8-difluoro substitution pattern.[18][19]

    • Check for any minor peaks that do not correspond to the main structure or known impurities.

Analytical Method Validation Framework

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[4][5][20][21] The validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.

G Figure 2. ICH Q2(R1) Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Precision Specificity Linearity Range LOD / LOQ Robustness Accuracy Closeness of test results to the true value Validation:p1->Accuracy Precision Repeatability & Intermediate Precision (%RSD) Validation:p2->Precision Specificity Ability to assess analyte in the presence of impurities, degradants, and matrix Validation:p3->Specificity Linearity Proportionality of results to concentration (R²) Validation:p4->Linearity Range Interval between upper and lower concentrations Validation:p5->Range LOD_LOQ Limit of Detection (LOD) Limit of Quantitation (LOQ) Validation:p6->LOD_LOQ Robustness Capacity to remain unaffected by small, deliberate variations in method parameters Validation:p7->Robustness

Caption: Figure 2. Key parameters for analytical method validation.

Conclusion

The selection and proper use of a reference standard are paramount for the accurate analysis of this compound. While a Certified Reference Material provides the highest level of assurance and is essential for method validation, a well-qualified in-house secondary standard offers a practical and compliant solution for routine analysis. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, and adhering to rigorous method validation principles, researchers and drug developers can ensure the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, A. S., et al. (n.d.). Analytical method validation: A brief review.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Voden, V.G., et al. (n.d.). Investigation into radiation stability of organic fluoro-chlorine compounds. INIS-IAEA.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Chromen-4-one Quantification.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Chromen-4-one Quantification.
  • Labinsights. (2023, May 8). Certified Reference Materials for Chromatography.
  • Wikipedia. (n.d.). Certified reference materials.
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric (GC-MS) determination of MDL 72222 and four metabolites in monkey plasma.
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Safety Operating Guide

Hazard Profile and Risk Assessment: Understanding the "Why"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 7,8-Difluorochroman-4-one

As researchers dedicated to advancing drug development and materials science, our responsibilities extend beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. This compound, a valuable fluorinated heterocyclic building block, requires a dedicated and informed disposal protocol. This guide provides a comprehensive, step-by-step procedure grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

This compound belongs to the chemical class of halogenated organic compounds.[1][2] While comprehensive toxicological data for this specific molecule is limited, its structure necessitates a cautious approach. A Safety Data Sheet (SDS) for the compound advises avoiding dust formation, vapor inhalation, and contact with skin and eyes.[3] Structurally similar compounds are known to be harmful if swallowed or inhaled and can cause skin and respiratory irritation.[4][5]

The core principle guiding its disposal is the presence of fluorine atoms. The carbon-fluorine bond is exceptionally strong, which makes these compounds persistent and requires specific, high-energy disposal methods.[6] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive gases like hydrogen fluoride (HF).[7] Therefore, all disposal procedures must be designed to manage a halogenated organic waste stream .

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory to minimize exposure pathways.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of solids or solutions, preventing serious eye irritation.[8]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal contact and absorption. Always check the manufacturer's breakthrough time data for the specific solvents in use.[1][3]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.[8]
Engineering Controls Chemical fume hood.All handling of solid this compound and preparation of its waste should be performed in a properly functioning fume hood to prevent inhalation of dust or aerosols.[8]

Spill Management Protocol

In the event of an accidental spill, a calm and methodical response is critical.

For Small Spills:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the affected area.[8]

  • PPE: Don the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the contaminated absorbent material into a designated, sealable container.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent (consult the SDS or your institution's safety office), and place all cleaning materials into the same hazardous waste container.

  • Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined in the next section.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.

Spill_Workflow A Spill Occurs B Alert Personnel & Restrict Area A->B Immediate Action C Don Full PPE B->C Safety First D Cover with Inert Absorbent C->D Containment E Collect Contaminated Material D->E Collection F Place in Labeled Hazardous Waste Container E->F Secure Waste G Decontaminate Spill Area F->G Cleanup H Dispose of Waste & Decontaminated Materials G->H Final Step

Caption: Workflow for managing small laboratory spills.

Step-by-Step Disposal Procedure

The fundamental rule for disposing of this compound is waste segregation . It must never be mixed with non-halogenated waste.

Step 1: Characterize and Segregate Waste

  • This compound is a halogenated organic waste .[2]

  • Establish a dedicated waste container specifically for halogenated organic compounds. This is crucial because disposal methods and costs for halogenated and non-halogenated streams are significantly different.[9][10]

  • DO NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., hexane, acetone, methanol).[9]

    • Aqueous waste, acids, or bases.[2]

    • Heavy metal waste.[1]

Step 2: Use Correct Containerization

  • Select a waste container that is in good condition and compatible with the chemical. The original product container is often an excellent choice.[9] Otherwise, use approved high-density polyethylene (HDPE) or glass containers.[1]

  • The container must have a secure, tight-fitting lid.[1]

  • Keep the container closed at all times, except when adding waste.[9] This is a regulatory requirement and prevents the release of vapors.

Step 3: Label the Container Properly

  • As soon as the first drop of waste is added, the container must be labeled.[1]

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • List all other constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., Irritant, Harmful).

    • The name of the principal investigator and the laboratory location.

Step 4: Store Waste Safely

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be under the control of the laboratory personnel.

  • The container should be kept in secondary containment (e.g., a larger, chemically resistant tub) to catch any potential leaks.[1]

Step 5: Arrange for Final Disposal

  • Do not dispose of this chemical down the drain or allow it to evaporate in a fume hood.[9]

  • Once the container is full (no more than 90% capacity) or you are finished with the process, contact your institution's EHS department to request a waste pickup.

  • Follow their specific procedures for scheduling and handover. The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves high-temperature incineration for halogenated compounds.[2][11]

Disposal_Lifecycle cluster_Lab In the Laboratory cluster_EHS Institutional EHS Responsibility cluster_TSDF Licensed Disposal Facility A Generation of Waste (e.g., residual solid, contaminated wipes) B Segregate into HALOGENATED ORGANIC WASTE Stream A->B C Containerize in a Properly Labeled, Compatible, and Closed Container B->C D Store in Secondary Containment in a Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Collects, Manifests, and Transports Waste E->F G High-Temperature Incineration (Destruction of Compound) F->G

Caption: The disposal lifecycle of this compound waste.

By adhering to this structured protocol, you contribute to a culture of safety, ensuring that your innovative research does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Plastics Pipe Institute. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • PubChem. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.